2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C10H6BrN3O |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
2-amino-7-bromo-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15) |
InChI Key |
GCUOOAMSMQTDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Whitepaper
Executive Summary & Chemical Identity
As researchers operating out of Japan's leading pharmaceutical hubs, we continuously seek highly functionalized heterocyclic building blocks to drive next-generation drug discovery. 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1) has emerged as a scaffold of significant interest, particularly in the development of kinase inhibitors and targeted anticancer therapeutics.
The quinoline core—substituted with an amino group, a hydroxyl group (which exhibits tautomerism with its quinolone form), a cyano group, and a heavy bromine atom—provides a versatile, rigid framework for structural elaboration. This whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and biological evaluation protocols for this compound.
Physicochemical Properties
A compound's physicochemical profile dictates its solubility, reactivity, and binding affinity within biological targets. The strategic placement of the bromine atom at the C7 position, combined with the hydrogen-bonding network at the C2, C3, and C4 positions, creates a highly specific pharmacophore.
Table 1: Core Quantitative Physicochemical Parameters
| Property | Value | Causality / Structural Implication |
| Molecular Formula | C₁₀H₆BrN₃O | Defines the baseline atomic composition and isotopic distribution. |
| Molecular Weight | 264.08 g/mol | Falls well within Lipinski's Rule of 5, ensuring optimal baseline parameters for oral bioavailability. |
| CAS Registry Number | 2060030-41-1 | Unique identifier for procurement, safety tracking, and database cross-referencing [1]. |
| Topological Polar Surface Area (TPSA) | ~90.1 Ų | Strikes a critical balance between aqueous solubility and cellular membrane permeability. |
| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Facilitates critical hinge-binder interactions within the ATP-binding pockets of kinases. |
| Hydrogen Bond Acceptors | 4 (N, O, C≡N) | Enhances target specificity via localized dipole-dipole interactions. |
| Halogen Bonding Potential | High (C7-Br) | The polarizable bromine atom at C7 forms orthogonal halogen bonds with backbone carbonyls in protein targets, significantly boosting binding affinity. |
Synthetic Methodology and Mechanistic Rationale
The synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles traditionally involves the base-catalyzed condensation of an activated anthranilic acid derivative with malononitrile. Recent optimized protocols [2] utilize N-(2-aminobenzoyl)benzotriazoles to improve yields and circumvent the need for excessively harsh reaction conditions.
Fig 1: Base-catalyzed condensation workflow for quinoline-3-carbonitrile synthesis.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: Dissolve 10 mmol of N-(2-amino-4-bromobenzoyl)benzotriazole and 10 mmol of malononitrile in 60 mL of anhydrous 1,4-dioxane.
-
Expert Insight (Causality): 1,4-dioxane is deliberately selected over lower-boiling ethereal solvents like THF. Its higher boiling point (~101°C) provides the necessary thermal energy to drive the subsequent intramolecular cyclization step immediately following the initial nucleophilic attack.
-
-
Base Addition: Add 10 mmol of potassium tert-butoxide (tert-BuOK) to the reaction mixture.
-
Expert Insight (Causality):tert-BuOK is a bulky, sterically hindered, non-nucleophilic base. It selectively deprotonates the highly acidic methylene protons of malononitrile (pKa ~11) to form the reactive carbanion, without initiating an unwanted nucleophilic attack on the benzotriazole leaving group.
-
-
Reflux: Heat the mixture to reflux for 2 hours under an inert nitrogen atmosphere. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase.
-
Quenching and Precipitation: Cool the reaction to room temperature, remove the solvent under reduced pressure, and acidify the remaining residue to pH 2 using 2N HCl.
-
Expert Insight (Causality): Acidification serves a dual purpose: it completely neutralizes the strong base to quench the reaction, and it forces the precipitation of the target compound by protonating the quinoline nitrogen. This shifts the equilibrium toward the insoluble, neutral/zwitterionic form in the aqueous medium.
-
-
Purification: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from ethanol to achieve >95% purity.
Biological Application: EGFR Kinase Inhibition
Quinoline-3-carbonitriles are prominent scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibitors [2]. The 2-amino and 4-hydroxy groups act as critical hinge-binding motifs, effectively mimicking the adenine ring of ATP. The 7-bromo substituent projects deeply into the hydrophobic pocket of the kinase domain. Here, its polarizability allows for strong van der Waals interactions and specific halogen bonding, which significantly increases the binding affinity compared to unhalogenated or fluorinated analogs.
Fig 2: Mechanism of action: competitive inhibition of the EGFR signaling cascade.
Experimental Workflow: Self-Validating Kinase Assay Protocol
To evaluate the inhibitory potency (IC₅₀) of the synthesized compound against EGFR, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.
-
Assay Setup: Prepare a 384-well low-volume microplate.
-
Reagent Dispensing: Add 5 µL of recombinant EGFR kinase domain (optimized concentration), 5 µL of the quinoline inhibitor (prepared via serial dilutions in DMSO, ensuring final assay DMSO concentration remains <1%), and 10 µL of the ATP/substrate mixture.
-
Internal Controls (Self-Validation System):
-
Positive Control: Include wells with Erlotinib (a known, potent EGFR inhibitor) to validate the assay's sensitivity and dynamic range.
-
Vehicle Control (Max Signal): Include wells with 1% DMSO (no inhibitor) to establish the maximum uninhibited kinase activity.
-
Background Control (Min Signal): Include wells containing buffer and substrate, but no enzyme, to establish baseline fluorescence noise.
-
-
Incubation & Detection: Incubate the plate for 60 minutes at room temperature (22-25°C). Add the TR-FRET detection antibody (e.g., Europium-labeled anti-phosphotyrosine). Read the plate on a compatible microplate reader at excitation 340 nm and dual emissions at 615 nm and 665 nm.
-
Data Quality Assurance: Calculate the Z'-factor using the Max (Vehicle) and Min (Background) controls.
-
Expert Insight (Causality): A Z'-factor > 0.5 mathematically confirms that the separation band between the positive and negative controls is wide enough, proving the assay is robust and the resulting IC₅₀ data is highly trustworthy.
-
Conclusion
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile represents a sophisticated intersection of precise physicochemical tuning and practical synthetic accessibility. By leveraging bulky bases in multicomponent condensations, researchers can efficiently access this scaffold. Its inherent structural properties—specifically the strategic placement of the bromine atom for halogen bonding and the amino/hydroxyl groups for hinge binding—make it an invaluable precursor for next-generation targeted therapeutics in oncology.
References
- BLD Pharmatech Co., Limited. "BLD Pharmatech Co., Limited (Page 123) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide.
- Şenol, et al. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." TÜBİTAK Academic Journals.
A Technical Guide to the Biological Activities of Substituted Quinoline-3-carbonitriles
Abstract: The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Among its many derivatives, substituted quinoline-3-carbonitriles have garnered significant attention due to their synthetic accessibility and diverse pharmacological profile. This technical guide provides a comprehensive analysis of the primary biological activities associated with this class of compounds, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The narrative synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed, field-proven experimental protocols to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Quinoline-3-carbonitrile Scaffold
The quinoline molecule, a fusion of a benzene ring and a pyridine ring, is a privileged heterocyclic structure.[2][4][5] The introduction of a carbonitrile (cyano, -C≡N) group at the 3-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. This cyano group can act as a hydrogen bond acceptor and participate in various chemical reactions, making it a key feature for molecular design. The versatility of synthetic methods, such as the one-pot multicomponent reaction of aldehydes, ethyl cyanoacetate, and other reagents, allows for the creation of diverse libraries of substituted quinoline-3-carbonitriles for biological screening.[6]
This guide will explore the major therapeutic areas where these compounds have shown promise, grounded in experimental evidence and validated methodologies.
Anticancer Activity
Substituted quinoline-3-carbonitriles have emerged as a significant class of anticancer agents, demonstrating cytotoxic effects against a wide range of cancer cell lines.[1][7][8] Their mechanisms of action are diverse and often involve the inhibition of critical pathways that control cell growth, proliferation, and survival.[7][8][9]
Mechanisms of Action
2.1.1. Kinase Inhibition: A primary mechanism for the anticancer activity of quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[10] Many cancers are characterized by the overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) and HER-2.[10] Certain 4-anilinoquinoline-3-carbonitrile derivatives have been specifically designed as irreversible inhibitors of EGFR and HER-2 tyrosine kinases.[11] These compounds typically feature a reactive group, such as a Michael acceptor, that forms a covalent bond with a cysteine residue in the ATP-binding site of the kinase, leading to permanent inactivation.[11] The carbonitrile group at the C-3 position is often crucial for this inhibitory activity.[4]
2.1.2. Apoptosis Induction and Cell Cycle Arrest: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[7][8][9] For instance, some compounds have been shown to halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[12] This can be a consequence of kinase inhibition or other pathway disruptions that signal to the cell's internal machinery to cease proliferation.
2.1.3. Topoisomerase Inhibition: DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication and transcription. Some quinoline-based drugs, like the well-known camptothecin, function by inhibiting these enzymes, leading to DNA damage and cell death.[4][8] This mechanism is also relevant for certain quinoline-3-carbonitrile derivatives.
Signaling Pathway Visualization
The following diagram illustrates a simplified pathway of EGFR inhibition by a substituted quinoline-3-carbonitrile, leading to downstream effects on cell proliferation and survival.
Caption: EGFR signaling pathway and its inhibition by a quinoline-3-carbonitrile derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.[13]
-
Position 4: Aniline substitution at C4 is a common feature in potent kinase inhibitors. The specific substituents on the aniline ring can fine-tune the binding affinity and selectivity.[4][11]
-
Position 6 & 7: Disubstitution with groups like methoxy (-OCH3) or small alkyl chains often enhances activity. Water-solubilizing substituents at these positions can improve pharmacokinetic properties.[11]
-
Position 2: Modifications at the C2 position can significantly impact the compound's overall profile, influencing its potency and spectrum of activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14][15][18] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom microplate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline-3-carbonitrile compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, if used for solubilization) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator.[14] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[14][17][18] Gently pipette to ensure complete dissolution. The plate may be left overnight in the incubator to ensure full solubilization.[14]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14][16][17] A reference wavelength of >650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Quinoline derivatives have a storied history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics.[1] Substituted quinoline-3-carbonitriles have also demonstrated promising antibacterial and antifungal activities.[6][19][20][21]
Mechanism of Action
The primary antibacterial target for many quinoline compounds is bacterial DNA gyrase (a type II topoisomerase).[1][6] By inhibiting this enzyme, the compounds interfere with DNA replication and repair, ultimately leading to bacterial cell death.[1] The specific interactions and mechanisms for novel quinoline-3-carbonitriles are an active area of research, with some compounds potentially having different or multiple targets.[6]
Data Presentation: Antimicrobial Activity
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Q-CN-01 | 16 | 32 | 64 |
| Q-CN-02 | 8 | 16 | 32 |
| Q-CN-03 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
| Note: This table contains example data for illustrative purposes. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Broth Microdilution method is the reference standard for determining the MIC of an antimicrobial agent.[22] It provides a quantitative measure of susceptibility.[23]
Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[23]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 11.[22] In column 1, add 200 µL of the test compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 10, and discard the final 100 µL from column 10.[24] This creates a gradient of compound concentrations. Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., to a 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria.[22]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23] A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in visualizing viability, where a color change indicates metabolic activity.[25]
Workflow Visualization
This diagram outlines the general workflow for screening and evaluating the biological activity of newly synthesized compounds.
Caption: General workflow for the discovery of bioactive quinoline-3-carbonitriles.
Other Notable Biological Activities
Beyond their anticancer and antimicrobial effects, substituted quinoline-3-carbonitriles have been investigated for other important therapeutic properties.
-
Anti-inflammatory Activity: Several quinoline derivatives have shown potential as anti-inflammatory agents.[13][26][27][28] The mechanisms can involve the inhibition of key inflammatory mediators or enzymes, such as phosphodiesterase 4 (PDE4) or cyclooxygenase (COX).[13][26][27]
-
Antiviral Activity: The quinoline scaffold is also being explored for the development of antiviral drugs.[3][29] Specific derivatives have demonstrated activity against various viruses, including Dengue virus and Enterovirus D68, often by targeting viral proteins essential for replication.[30][31]
Conclusion and Future Perspectives
Substituted quinoline-3-carbonitriles represent a versatile and highly valuable scaffold in modern drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, antiviral, and anti-inflammatory applications underscores their therapeutic potential. The key to advancing these compounds from laboratory hits to clinical candidates lies in a deep understanding of their structure-activity relationships and mechanisms of action.
Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel substitutions to overcome drug resistance, and employing computational methods like molecular docking to rationally design next-generation inhibitors with enhanced potency and selectivity. The continued exploration of this chemical space promises to yield novel therapeutic agents to address significant unmet medical needs.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
- Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.
-
Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., ... & Wissner, A. (2001). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 44(17), 2719-2734. Retrieved March 7, 2026, from [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- MTT assay protocol. (n.d.). Abcam.
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Kim, J. S., Lee, Y. W., Lee, H. J., & Lee, W. G. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. Retrieved March 7, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]
-
Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13245-13256. Retrieved March 7, 2026, from [Link]
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap.
-
Broth Dilution Method for determining MIC and MBC values of disinfectants against tested bacteria. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1648-S1663. Retrieved March 7, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-134. Retrieved March 7, 2026, from [Link]
-
Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. Retrieved March 7, 2026, from [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved March 7, 2026, from [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
-
Zhang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Current Issues in Molecular Biology, 44(11), 5483-5494. Retrieved March 7, 2026, from [Link]
-
Chemical structures of some potent antimicrobial quinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. Retrieved March 7, 2026, from [Link]
-
Wang, Y., et al. (2022). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry, 65(11), 7841-7853. Retrieved March 7, 2026, from [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management, 4(5), 239-243. Retrieved March 7, 2026, from [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Quinolines: a new hope against inflammation. (n.d.). OUCI. Retrieved March 7, 2026, from [Link]
-
Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Retrieved March 7, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Seraj, F., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 7, 2026, from [Link]
-
Discovery of Quinoline Analogues as Potent Antivirals against Ente Journal of Medicinal Chemistry. (n.d.). exaly.com. Retrieved March 7, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances. Retrieved March 7, 2026, from [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(4), 355. Retrieved March 7, 2026, from [Link]
-
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. (2009). European Journal of Medicinal Chemistry, 44(11), 4488-4494. Retrieved March 7, 2026, from [Link]
-
Synthesis and antiviral activity of several quinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Chemical structures of antibacterially active quinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijmphs.com [ijmphs.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. ijpsr.com [ijpsr.com]
- 21. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. acm.or.kr [acm.or.kr]
- 26. Quinolines: a new hope against inflammation [ouci.dntb.gov.ua]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Pharmacodynamic Architecture of 2-Aminoquinoline Derivatives: A Technical Whitepaper
Executive Summary
The 2-aminoquinoline scaffold is a privileged N-heterocyclic motif in medicinal chemistry. Its rigid, planar structure and distinct electronic distribution make it an ideal pharmacophore for multi-target drug discovery. As a Senior Application Scientist, I approach the evaluation of this scaffold not merely as a chemical entity, but as a precise molecular tool capable of interrogating and disrupting complex biological systems.
This whitepaper provides an in-depth technical analysis of the mechanism of action of 2-aminoquinoline derivatives across three primary therapeutic domains: infectious disease (malaria), neurodegeneration (Alzheimer's disease), and oncology. By dissecting the causality behind their binding kinetics and outlining self-validating experimental protocols, this guide serves as a robust framework for researchers engaged in preclinical drug development.
I. Antimalarial Pharmacodynamics: Hemozoin Biocrystallization Inhibition
Mechanistic Causality
During the intraerythrocytic stage of infection, Plasmodium falciparum degrades host hemoglobin, releasing massive quantities of toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into an insoluble, non-toxic polymer known as hemozoin.
2-Aminoquinoline derivatives exploit this survival mechanism. Due to their weak base properties, these compounds undergo ion-trapping within the highly acidic digestive vacuole (pH ~4.7) of the parasite. Once concentrated, the flat heteroaromatic quinoline ring intercalates with the porphyrin ring of the free heme via
Self-Validating Protocol: In Vitro -Hematin Formation Assay
To empirically prove that a 2-aminoquinoline derivative inhibits crystallization rather than merely degrading heme, the following self-validating assay is employed:
-
Solubilization: Dissolve 50 µL of hemin chloride (in 0.1 M NaOH) in a 96-well plate.
-
Compound Addition: Add the 2-aminoquinoline derivative at titrated concentrations (0.1 nM to 10 µM).
-
Initiation: Add 50 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate
-hematin (synthetic hemozoin) crystallization. Incubate at 37°C for 18 hours. -
Washing & Readout: Wash the wells with 5% SDS/0.1 M sodium bicarbonate to remove unreacted free heme. Dissolve the remaining
-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. -
Self-Validating Logic: The Pre-formed Crystal Control. Alongside the test wells, add the compound to a well containing already formed
-hematin. If the absorbance drops in this control well, the compound is chemically degrading the crystal (a false positive for inhibition). True inhibitors will only show reduced absorbance in the de novo crystallization wells, isolating the causality of capping.
Figure 1: Mechanism of hemozoin biocrystallization inhibition by 2-aminoquinolines.
II. Neurotherapeutics: BACE1 Enzyme Inhibition in Alzheimer's Disease
Mechanistic Causality
The
The causality of this high affinity lies in the active site architecture. BACE1 utilizes a catalytic dyad of two aspartic acid residues (Asp32 and Asp228). The 2-amino group of the quinoline scaffold acts as a precise bi-dentate hydrogen bond donor, anchoring directly to both Asp32 and Asp228. Simultaneously, the hydrophobic quinoline ring projects into the S1 and S2 subpockets of the enzyme, sterically blocking the entry of the Amyloid Precursor Protein (APP) [3].
Self-Validating Protocol: FRET-Based BACE1 Cleavage Assay
To validate BACE1 target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized:
-
Enzyme Preparation: Dilute recombinant human BACE1 enzyme in a 50 mM sodium acetate buffer (pH 4.5) containing 0.1% CHAPS to maintain active site conformation.
-
Reaction Assembly: Combine the enzyme, the 2-aminoquinoline inhibitor, and a fluorogenic APP-derived peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).
-
Kinetic Readout: Measure the increase in fluorescence (Ex 320 nm / Em 420 nm) over 60 minutes as the uninhibited enzyme cleaves the substrate, separating the fluorophore from the quencher.
-
Self-Validating Logic: The Cathepsin D Counter-Screen. Because BACE1 shares structural homology with other systemic aspartyl proteases (like Cathepsin D), pan-inhibition leads to severe off-target toxicity. A true BACE1-selective 2-aminoquinoline must be run in a parallel Cathepsin D cleavage assay. A selectivity index (IC
CatD / IC BACE1) of >100 validates that the compound's causality is driven by unique interactions within the BACE1 S1' subpocket, rather than generic electrostatic binding to aspartic acids.
Figure 2: Disruption of the amyloidogenic pathway via BACE1 inhibition.
III. Oncology: RAF1 Kinase Inhibition via Bioisosteric Replacement
Mechanistic Causality
The MAPK/ERK signaling cascade is frequently hyperactivated in human cancers (e.g., melanoma). RAF1, a critical serine/threonine kinase in this pathway, is a prime therapeutic target. Recent structural biology efforts have utilized 2-aminoquinolines as conformationally restricted bioisosteres of standard urea-based inhibitors like Sorafenib [4].
By replacing the flexible pyridine-2-carboxamide moiety of older drugs with a rigid 2-aminoquinoline nucleus, the entropic penalty of binding is drastically reduced. The 2-aminoquinoline nitrogen atoms form critical hydrogen bonds with the hinge region residues of the RAF1 ATP-binding pocket. This competitive exclusion of ATP prevents the phosphorylation of downstream MEK1/2, thereby arresting cancer cell proliferation.
Self-Validating Protocol: TR-FRET Kinase Profiling
-
Incubation: In a 384-well plate, incubate recombinant RAF1 kinase, a biotinylated MEK1 substrate, and ATP with varying concentrations of the 2-aminoquinoline derivative.
-
Detection: Add a Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC.
-
Readout: Measure the TR-FRET signal. A high signal indicates active kinase (phosphorylated substrate brings Eu and APC into proximity); a low signal indicates successful kinase inhibition.
-
Self-Validating Logic: ATP Competitive Titration. To prove the causality of hinge-region binding, the IC
curve must be generated at three distinct ATP concentrations (e.g., , , and ). A linear rightward shift in the IC value as ATP concentration increases mathematically confirms that the inhibitor is strictly ATP-competitive, validating the structural design hypothesis.
Figure 3: Interruption of the MAPK/ERK signaling cascade via RAF1 kinase inhibition.
IV. Quantitative Pharmacological Data
The following table synthesizes the in vitro efficacy of optimized 2-aminoquinoline derivatives across the discussed therapeutic domains, demonstrating the sub-micromolar to nanomolar potency achievable through rational scaffold decoration.
| Therapeutic Domain | Biological Target / Strain | Representative 2-Aminoquinoline | IC | Ref. |
| Infectious Disease | P. falciparum (CQR Dd2 Strain) | 2-Vinylquinoline derivative | 33 nM | [1] |
| Neurodegeneration | BACE1 Enzyme (Human) | Compound 59 | 11 nM | [2] |
| Neurodegeneration | BACE1 Enzyme (Human) | Hybrid Compound 13 | 13.1 nM | [5] |
| Oncology | RAF1 Serine/Threonine Kinase | Compound 1d | 0.96 µM | [4] |
V. References
-
Cheng et al. "From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)." Journal of Medicinal Chemistry, ACS Publications, 2011. URL:[Link]
-
Macão et al. "Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment." Frontiers in Aging Neuroscience, 2018. URL:[Link]
-
Abdel-Aziz et al. "Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line." Chemical and Pharmaceutical Bulletin, J-Stage, 2016. URL:[Link]
-
Gabr et al. "Structure-Based Design, Synthesis, and Evaluation of Structurally Rigid Donepezil Analogues as Dual AChE and BACE-1 Inhibitors." European Journal of Medicinal Chemistry (via UQ eSpace), 2018. URL:[Link]
Therapeutic Targeting and Synthetic Utility of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile in Kinase Inhibitor Discovery
Executive Summary
The development of small-molecule kinase inhibitors has revolutionized targeted therapy in oncology and immunology. Central to this evolution is the 3-cyanoquinoline scaffold, a privileged structure that mimics the adenine ring of ATP. This technical whitepaper explores the mechanistic rationale, therapeutic targeting, and experimental derivatization of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1). By acting as a highly functionalized intermediate, this compound provides orthogonal synthetic handles—specifically the 4-hydroxy and 7-bromo groups—enabling the rapid generation of highly selective inhibitors against kinases such as EGFR, Src, and Tpl2.
Structural Rationale & Scaffold Significance
The pharmacological efficacy of 3-cyanoquinoline derivatives stems from their precise geometric alignment within the orthosteric ATP-binding pocket of target kinases. The base scaffold, 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile, is engineered with four critical functional domains, each serving a distinct chemical and biological purpose:
-
3-Carbonitrile (Cyano) Group : Acts as a strong electron-withdrawing group (EWG). Biologically, it interacts with the gatekeeper residue or the structured water network deep within the ATP pocket. Chemically, it lowers the LUMO energy of the quinoline ring, activating the C4 position for nucleophilic attack during synthesis [1].
-
4-Hydroxy / 4-Oxo Tautomer : In its native state, the molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. This oxygen atom serves as a synthetic placeholder. Through halogenation, it is converted into a reactive leaving group, allowing the installation of bulky anilino groups that project into the hydrophobic pocket of the kinase [4].
-
7-Bromo Substituent : The bromine atom at the C7 position provides an essential vector pointing toward the solvent-exposed region of the kinase. It acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to append solubilizing groups (like N-methylpiperazine) to improve pharmacokinetics without disrupting hinge-binding[2].
-
2-Amino Group : Provides an additional hydrogen bond donor capable of interacting with the hinge region backbone carbonyls, enhancing binding affinity and altering the kinase selectivity profile compared to unsubstituted analogs.
Primary Therapeutic Targets
Derivatization of the 2-amino-7-bromo-4-hydroxyquinoline-3-carbonitrile scaffold yields compounds that selectively inhibit hyperactive kinases driving tumorigenesis and inflammation.
Epidermal Growth Factor Receptor (EGFR) & HER2
The 4-anilino-3-quinolinecarbonitrile class was initially pioneered by Wyeth as a potent inhibitor of EGFR [1]. By substituting the 4-position with a 3-bromoaniline or similar moiety, the resulting compounds achieve low-nanomolar inhibition of EGFR. Furthermore, appending a Michael acceptor (e.g., a crotonamide group) transforms these reversible binders into irreversible, covalent inhibitors that target Cys773 of EGFR and Cys805 of HER2, overcoming resistance mutations in non-small cell lung cancer (NSCLC) [2].
Src and Bcr-Abl Kinases
While initial 3-cyanoquinolines targeted EGFR, structural variations—particularly substitutions at the 7-position via the C7-bromo handle—shift the selectivity profile toward Src and Abl kinases. Dual Src/Abl inhibitors derived from this core have proven highly effective in models of Chronic Myeloid Leukemia (CML) and solid tumors, primarily by inhibiting cell motility and proliferation pathways[1].
Tumor Progression Locus 2 (Tpl2 / MAP3K8)
Tpl2 is a critical serine/threonine kinase in the TNF-α production pathway. 3-Cyanoquinoline derivatives have been identified via 3D-QSAR and pharmacophore modeling as potent Tpl2 inhibitors. Targeting Tpl2 with these derivatives offers a promising therapeutic avenue for rheumatoid arthritis and inflammatory bowel disease, effectively blocking the downstream MEK-ERK inflammatory cascade [3].
Caption: Divergent kinase targeting of 3-cyanoquinoline derivatives converging on the MEK/ERK pathway.
Experimental Methodologies: From Scaffold to Screening
To transform 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile into a viable therapeutic candidate, a self-validating synthetic and biological screening workflow must be employed.
Synthetic Protocol: Scaffold Derivatization
Step 1: Chlorination of the C4 Position Causality: The native 4-hydroxy tautomer is unreactive to nucleophiles. Phosphorus oxychloride (POCl₃) is used to convert the hydroxyl group into a highly reactive 4-chloro leaving group.
-
Procedure : Suspend 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (5.0 mmol) in neat POCl₃ (10 mL). Heat the mixture under a nitrogen atmosphere at 80 °C for 3 hours [4].
-
Validation : Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar starting material and the emergence of a faster-migrating spot confirms the formation of 2-amino-7-bromo-4-chloroquinoline-3-carbonitrile. Quench carefully over crushed ice, filter the precipitate, and confirm via ¹³C NMR (loss of the C=O/C-OH signal near 175 ppm).
Step 2: Nucleophilic Aromatic Substitution (SNAr) Causality: The 3-cyano group withdraws electron density, activating the C4-chloro group for displacement by weakly nucleophilic substituted anilines.
-
Procedure : Combine the chlorinated intermediate (1.0 mmol) with a substituted aniline (e.g., 3-bromoaniline, 1.2 mmol) in anhydrous dioxane (5 mL) containing triethylamine (2.0 mmol). Heat at 90 °C for 12 hours.
-
Validation : Extract with ethyl acetate, wash with aqueous Na₂CO₃, and purify via flash chromatography. Confirm product identity via HRMS and ¹H NMR (appearance of anilino aromatic protons and an NH singlet ~9.5 ppm).
Step 3: Suzuki-Miyaura Cross-Coupling at C7 Causality: The C7-bromo group is leveraged to introduce solubilizing motifs targeting the solvent channel of the kinase.
-
Procedure : Mix the 4-anilino-7-bromo intermediate (0.5 mmol) with a boronic acid derivative (e.g., 4-methylpiperazin-1-ylphenylboronic acid, 0.6 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (1.5 mmol) in a degassed 4:1 mixture of 1,4-dioxane and water. Heat at 100 °C for 8 hours.
Caption: Step-by-step synthetic and screening workflow for 3-cyanoquinoline kinase inhibitors.
In Vitro Kinase Activity Assay (TR-FRET)
Causality & Validation: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly required. Standard colorimetric or prompt-fluorescence assays are prone to false readouts due to the inherent autofluorescence of the highly conjugated quinoline core. The inclusion of staurosporine validates assay sensitivity, while a Z'-factor > 0.6 ensures system reliability.
-
Reagent Preparation : Prepare a 2X Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) using a biotinylated poly-Glu-Tyr peptide substrate.
-
Compound Dilution : Serially dilute the synthesized 3-cyanoquinoline compounds in 100% DMSO. Dilute 1:100 in assay buffer to yield a final DMSO concentration of 1% (maintaining solubility without denaturing the kinase).
-
Pre-incubation : Transfer 5 µL of the compound to a 384-well plate. Add 5 µL of the 2X Kinase/Substrate mixture. Incubate for 15 minutes at room temperature to allow orthosteric pre-binding.
-
Reaction Initiation : Add 10 µL of ATP solution (calibrated to the specific kinase's Kₘ). Incubate for 60 minutes.
-
Detection : Quench the reaction with 20 µL of detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phosphotyrosine donor antibody, and a Streptavidin-Allophycocyanin acceptor.
-
Readout : Measure time-resolved fluorescence (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio via non-linear regression.
Quantitative Data Summaries
The following table summarizes the structure-activity relationship (SAR) landscape of optimized 3-cyanoquinoline derivatives synthesized from the parent scaffold, highlighting their potency across different kinase targets.
| Target Kinase | Representative Inhibitor Motif (Post-Derivatization) | IC₅₀ Range | Primary Disease Indication |
| EGFR / HER2 | 4-(3-Bromoanilino)-3-cyanoquinoline | 1 - 10 nM | Non-Small Cell Lung Cancer (NSCLC), Breast Cancer |
| Src Kinase | 4-(2,4-Dichloroanilino)-7-aryl-3-cyanoquinoline | 1 - 5 nM | Chronic Myeloid Leukemia (CML), Solid Tumors |
| Tpl2 (MAP3K8) | 4-Amino-3-cyanoquinoline derivatives | 10 - 50 nM | Rheumatoid Arthritis, Inflammatory Bowel Disease |
| MEK 1/2 | 3-Cyanoquinoline core variants | 50 - 100 nM | MAPK-driven Malignancies |
Conclusion
The compound 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile is far more than a simple chemical building block; it is a highly rationalized pharmacophore template. By leveraging the electron-withdrawing properties of the cyano group, the reactive potential of the 4-hydroxy tautomer, and the spatial vector of the 7-bromo substituent, drug development professionals can systematically design libraries of potent, ATP-competitive kinase inhibitors. Strict adherence to validated synthetic protocols and TR-FRET screening ensures the reliable translation of this scaffold into viable clinical candidates for oncology and immunology.
References
-
Boschelli, D. H. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry.[Link]
-
Tsou, H. R., et al. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Hall, et al. (2011). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]
-
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.[Link]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6][7][8] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-based compounds, offering insights into the rational design of novel therapeutics. We will explore how substitutions at various positions on the quinoline ring influence biological activity, potency, and selectivity. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of quinoline-based drug candidates.
Introduction: The Quinoline Core - A Versatile Pharmacophore
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a fundamental building block in the development of new drugs.[1][5] The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activities.[2][9] The ability to introduce a wide array of substituents at various positions on the quinoline ring system is a key factor driving its prevalence in medicinal chemistry.[9] Numerous quinoline-based drugs are currently in clinical use, highlighting the therapeutic potential of this scaffold.[10][11]
This guide will systematically deconstruct the SAR of quinoline derivatives across several major therapeutic areas. We will examine how specific structural modifications impact their mechanism of action, which often involves interactions with crucial biological targets such as DNA, enzymes like topoisomerases and kinases, and parasitic metabolic pathways.[1][11][12]
General Principles of Quinoline SAR
The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
The Quinoline Scaffold: Key Positions for Modification
The quinoline ring has several positions that are amenable to substitution, each influencing the molecule's overall properties in distinct ways. The diagram below illustrates the standard numbering of the quinoline scaffold and highlights key positions for modification.
Caption: A typical experimental workflow for SAR determination.
Detailed Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of quinoline derivatives against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test quinoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The quinoline scaffold remains a highly attractive and versatile platform for the development of novel therapeutic agents. The extensive body of research on the SAR of quinoline derivatives provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of quinoline analogues and the exploration of quinoline-based hybrid molecules that can target multiple biological pathways simultaneously. As our understanding of disease mechanisms deepens, the targeted design of quinoline derivatives holds immense promise for addressing unmet medical needs.
References
- Jain, S., Chandra, V., Kumar Jain, P., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Yadav, P., & Kumar, R. (2023). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Bentham Science.
- Kumar, A., Sharma, S., & Kumar, V. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Anti-Cancer Agents in Medicinal Chemistry.
- Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.
- Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Various Authors. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- Various Authors. (2023).
- Various Authors. (Year not specified). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Biomedical Sciences.
- Various Authors. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
- Vaidya, A. (Year not specified). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Various Authors. (Year not specified). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists.
- Various Authors. (Year not specified).
- Various Authors. (Year not specified). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- Various Authors. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
- Patel, K. B., & Kumari, P. (Year not specified). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
- Various Authors. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
- Various Authors. (Year not specified). Structure–activity relationships (SAR) of quinoline antimalarial agents.
- Various Authors. (Year not specified). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
- Various Authors. (Year not specified). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Journal of the Brazilian Chemical Society.
- Goncharuk, S. A., et al. (Year not specified). Antiviral Agents – Benzazine Derivatives. Pharmaceutical Chemistry Journal.
- Various Authors. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC.
- Various Authors. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI.
- Al-Qawasmeh, R. A., et al. (Year not specified). Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs. PubMed.
- Various Authors. (2024).
- Various Authors. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
- Various Authors. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
- Various Authors. (Year not specified). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC.
- Various Authors. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI.
- Pereira, J. A., et al. (2020).
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. researchgate.net [researchgate.net]
The Alchemical Heart of Heterocycles: An In-Depth Technical Guide to the Discovery and Evolution of Quinoline Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of heterocyclic chemistry, a privileged structure woven into the fabric of pharmaceuticals, agrochemicals, and materials science. Its journey from a natural product curiosity to a synthetically accessible building block is a testament to the ingenuity of organic chemists. This guide provides a deep dive into the historical and modern methods of quinoline synthesis, emphasizing the mechanistic rationale and experimental causality that underpin these powerful transformations.
From Cinchona Bark to Coal Tar: The Genesis of a Scaffold
The story of quinoline is intrinsically linked to the quest for antimalarial agents. In 1820, Pelletier and Caventou isolated quinine from the bark of the Cinchona tree, unknowingly introducing the world to a molecule that would captivate chemists for centuries. It was not until 1834 that Friedlieb Ferdinand Runge isolated quinoline itself from the complex mixture of coal tar. The structural relationship between the medicinal alkaloid and the coal tar distillate was later confirmed through oxidative degradation, solidifying the importance of this new heterocyclic system.
While Charles Gerhardt achieved the first synthesis of a quinoline derivative in 1842 by distilling quinine with a strong base, the true breakthrough came in 1856. In a serendipitous turn of events, William Henry Perkin, while attempting to synthesize quinine, inadvertently produced the first synthetic quinoline from non-quinine precursors through the oxidation of impure aniline sulfate. This discovery marked a pivotal moment, shifting the focus from isolation to targeted synthesis and paving the way for the development of general and versatile methods for constructing the quinoline core.
The Classical Canons: Foundational Syntheses of the Quinoline Ring
The latter half of the 19th century and the early 20th century were a golden age for quinoline synthesis, with the establishment of several named reactions that remain fundamental to the field.
The Skraup Synthesis (1880): A Fiery Forging
The Skraup synthesis is a powerful, albeit often harsh, method for the direct synthesis of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (typically nitrobenzene corresponding to the aniline used), and concentrated sulfuric acid.
Mechanistic Rationale and Experimental Causality:
The reaction is a cascade of transformations initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline. The choice of concentrated sulfuric acid is critical; it acts as both a dehydrating agent and a catalyst for the cyclization. The oxidizing agent is essential for the final aromatization step, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of Quinoline via the Skraup Reaction
Materials:
-
Aniline (freshly distilled)
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (to moderate the reaction)
Procedure:
-
Caution: This reaction is highly exothermic and should be performed in a chemical fume hood with appropriate personal protective equipment. To a mixture of aniline, glycerol, and nitrobenzene in a large round-bottom flask equipped with a reflux condenser, slowly and carefully add concentrated sulfuric acid with external cooling.
-
Add a small quantity of ferrous sulfate to temper the reaction's vigor.
-
Gently heat the mixture to initiate the reaction, then increase the temperature to maintain a steady reflux. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then cautiously pour it into a large volume of cold water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic, which will precipitate the crude quinoline.
-
The crude product is then purified, typically by steam distillation, followed by fractional distillation to yield pure quinoline.
The Doebner-von Miller Reaction (1881): Expanding the Horizons
As a versatile extension of the Skraup synthesis, the Doebner-von Miller reaction allows for the preparation of a much broader array of substituted quinolines. This method employs α,β-unsaturated aldehydes or ketones, which can be conveniently generated in situ from the acid-catalyzed condensation of two equivalents of an aldehyde or a mixture of an aldehyde and a ketone.
Mechanistic Rationale and Experimental Causality:
The reaction pathway mirrors the Skraup synthesis, commencing with the formation of an α,β-unsaturated carbonyl compound. The aniline then participates in a Michael addition, followed by cyclization, dehydration, and oxidation to yield the substituted quinoline. The use of either a protic or Lewis acid catalyst is crucial for promoting the initial condensation and the subsequent cyclization. The flexibility in the choice of carbonyl precursors is the key to the synthetic utility of this method, enabling the introduction of a wide range of substituents onto the quinoline core.
Experimental Workflow: The Doebner-von Miller Reaction
Caption: Generalized workflow of the Doebner-von Miller reaction.
The Combes Synthesis (1888): A β-Diketone Approach
The Combes quinoline synthesis offers a direct route to quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.
Mechanistic Rationale and Experimental Causality:
The reaction commences with the formation of a Schiff base (enamine) between the aniline and one of the carbonyl groups of the β-diketone. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) under acidic conditions, and subsequent dehydration furnishes the quinoline product. The substitution pattern of the resulting quinoline is directly dictated by the structure of the starting β-diketone. The acid catalyst plays a dual role, facilitating both the initial condensation and the crucial cyclization step.
The Conrad-Limpach-Knorr Syntheses (1886-1887): A Tale of Two Quinolones
These closely related syntheses utilize the reaction of anilines with β-ketoesters, with the reaction conditions astutely controlling the regiochemical outcome to produce either 4-quinolones or 2-quinolones.
-
Conrad-Limpach Synthesis: At lower temperatures, the reaction favors the formation of a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) leads to the formation of a 4-quinolone.
-
Knorr Synthesis: When the reaction is carried out at or below room temperature, a β-anilinoacrylate intermediate is formed. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield a 2-quinolone.
Causality of Regioselectivity: The divergent outcomes are a classic example of kinetic versus thermodynamic control. The high-temperature conditions of the Conrad-Limpach synthesis favor the formation of the more thermodynamically stable 4-quinolone. In contrast, the Knorr synthesis, under acidic catalysis, proceeds via a kinetically controlled pathway to afford the 2-quinolone.
Comparative Analysis: Conrad-Limpach vs. Knorr Synthesis
| Parameter | Conrad-Limpach Synthesis | Knorr Synthesis |
| Reactants | Aniline + β-ketoester | Aniline + β-ketoester |
| Key Intermediate | β-aminoacrylate | β-anilinoacrylate |
| Conditions | High temperature (~250 °C) | Low temperature, followed by strong acid (e.g., H₂SO₄) |
| Product | 4-Quinolone | 2-Quinolone |
| Reaction Control | Thermodynamic | Kinetic |
The Friedländer Synthesis (1882): A Convergent Condensation
The Friedländer synthesis is a highly efficient and widely employed method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile with an α-methylene group).
Mechanistic Rationale and Experimental Causality:
This reaction can be catalyzed by either an acid or a base. In the base-catalyzed pathway, an enolate is generated from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the 2-aminoaryl precursor. This is followed by an intramolecular cyclization and dehydration to yield the quinoline. The acid-catalyzed route typically proceeds through the formation of a Schiff base, followed by cyclization and dehydration. The choice of catalyst can significantly impact reaction rates and yields.
Reaction Pathway: Base-Catalyzed Friedländer Synthesis
Caption: Key steps in the base-catalyzed Friedländer synthesis.
The Modern Renaissance: Contemporary Approaches to Quinoline Synthesis
While the classical named reactions provide a robust foundation, the demands of modern organic synthesis have driven the development of more efficient, selective, and sustainable methods for constructing the quinoline scaffold.
Metal-Catalyzed Cross-Coupling and C-H Activation
The advent of transition metal catalysis, particularly with palladium, copper, and gold, has revolutionized quinoline synthesis. These methods often rely on powerful bond-forming reactions, such as cross-coupling and C-H activation, to assemble the quinoline ring. For instance, palladium-catalyzed annulation reactions of anilines with alkynes or allenes offer a highly modular and efficient route to complex, substituted quinolines that are often challenging to access via classical routes.
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation has been shown to dramatically accelerate many of the traditional quinoline syntheses. The rapid and uniform heating provided by microwaves can lead to significant reductions in reaction times, often accompanied by improved yields and cleaner reaction profiles. This has made microwave-assisted synthesis an attractive and more environmentally benign alternative to conventional heating methods.
Conclusion: A Legacy of Innovation
The synthesis of quinolines has a rich and storied history, evolving from the painstaking isolation from natural sources to a diverse and sophisticated array of synthetic methodologies. The classical named reactions, born out of the golden age of organic chemistry, established the fundamental principles of quinoline ring construction. Building upon this legacy, modern innovations in catalysis and reaction technology have further expanded the synthetic chemist's arsenal, enabling the rapid, efficient, and selective synthesis of a vast chemical space of quinoline derivatives. A deep understanding of the underlying mechanisms and the causal relationships between reaction conditions and outcomes for both classical and contemporary methods is paramount for the rational design and successful execution of quinoline synthesis in the pursuit of new medicines, materials, and technologies.
References
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie, 1(1), 316-318. [Link]
-
Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2818. [Link]
- Combes, A. (1888). Sur une nouvelle synthèse des quinoléines. Bulletin de la Société Chimique de Paris, 49, 89-92.
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Methodological & Application
Protocol for Friedländer synthesis of substituted quinolines
Application Note: Protocol for Friedländer Synthesis of Substituted Quinolines
Abstract & Scope
This technical guide details the optimization and execution of the Friedländer annulation for synthesizing polysubstituted quinolines—a scaffold critical in antimalarial (e.g., chloroquine), anticancer (e.g., camptothecin derivatives), and antiviral drug discovery. Unlike standard textbook procedures, this protocol addresses the practical challenges of regioselectivity, steric hindrance, and green chemistry compliance. We provide a robust "Gold Standard" acid-catalyzed protocol and a high-efficiency microwave-assisted workflow, supported by mechanistic insights and troubleshooting matrices.
Mechanistic Pathway & Logic
The Friedländer synthesis is a condensation-cyclization sequence between a 2-aminoaryl aldehyde/ketone and a carbonyl compound containing a reactive
Key Mechanistic Insight: The reaction proceeds via two competing pathways depending on conditions (acid vs. base):
-
Schiff Base Formation First: Initial imine formation between the amine and the ketone carbonyl, followed by intramolecular aldol condensation.
-
Aldol Condensation First: Initial intermolecular aldol reaction, followed by intramolecular imine formation.
Under acid catalysis (preferred for sterically demanding substrates), the carbonyl oxygen is protonated, enhancing electrophilicity and facilitating the initial aldol step.
Figure 1: Mechanistic Pathway (Acid-Catalyzed)
Caption: Acid-catalyzed Friedländer annulation pathway emphasizing the rate-limiting aldol condensation step prior to cyclization.
Critical Parameters & Optimization
Successful synthesis requires balancing reactivity with side-reaction suppression (e.g., self-condensation of the ketone).
| Parameter | Recommendation | Rationale |
| Catalyst | p-Toluenesulfonic acid (p-TSA) (5-10 mol%) | Superior to HCl/H₂SO₄ due to solubility in organic solvents and milder nature, reducing tar formation. |
| Solvent | Ethanol or Toluene | Ethanol for green compliance; Toluene for azeotropic water removal (Dean-Stark) to drive equilibrium forward. |
| Stoichiometry | 1.0 : 1.2 (Amine : Ketone) | Slight excess of the |
| Temperature | Reflux (80–110°C) | Required to overcome the activation energy of the dehydration step. |
| Regioselectivity | Substrate Control | For asymmetric ketones (e.g., 2-butanone), acid catalysis typically favors the more substituted quinoline (kinetic vs. thermodynamic control). |
Experimental Protocols
Protocol A: The "Gold Standard" Robust Method (Acid-Catalyzed)
Best for: Gram-scale synthesis, valuable intermediates, and substrates sensitive to harsh bases.
Reagents:
-
2-Aminobenzophenone (or derivative): 5.0 mmol
-
Cyclohexanone (or substituted ketone): 6.0 mmol
-
p-Toluenesulfonic acid monohydrate (p-TSA): 0.5 mmol (10 mol%)
-
Solvent: Ethanol (absolute) or Acetonitrile: 20 mL
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the 2-aminobenzophenone and p-TSA to the solvent. Stir at room temperature for 5 minutes to ensure catalyst distribution.
-
Addition: Add the ketone (6.0 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C for EtOH). Monitor via TLC (Eluent: Hexane/EtOAc 4:1) every 30 minutes.
-
Checkpoint: Most reactions complete within 2–4 hours.
-
-
Workup:
-
If solid precipitates: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.
-
If solution remains: Evaporate solvent under reduced pressure. Redissolve residue in DCM (30 mL), wash with sat. NaHCO₃ (2 x 15 mL) to neutralize acid, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.
Protocol B: High-Throughput Green Method (Microwave-Assisted)
Best for: Library generation, screening, and difficult substrates.
Reagents:
-
2-Aminoaryl ketone: 1.0 mmol
- -Methylene ketone: 1.2 mmol
-
Glacial Acetic Acid: 2.0 mL (Acts as both solvent and catalyst)
Procedure:
-
Assembly: Place reactants and acetic acid in a 10 mL microwave-safe crimp-sealed vial.
-
Irradiation: Set microwave reactor parameters:
-
Temperature: 160°C
-
Power: Dynamic (Max 300W)
-
Hold Time: 5–10 minutes
-
Stirring: High
-
-
Workup:
-
Pour the reaction mixture into crushed ice (20 g).
-
Neutralize with 20% NaOH solution until pH ~8.
-
Collect the resulting precipitate by filtration.
-
Note: This method typically yields >90% purity without chromatography.
-
Troubleshooting & Expert Tips
Common Failure Modes:
-
Self-Condensation: If the
-methylene ketone is highly reactive (e.g., acetone), it may polymerize.-
Fix: Use a syringe pump to add the ketone slowly to the refluxing amine solution.
-
-
No Reaction (Steric Bulk): 2-aminobenzophenones with bulky groups at the ortho position to the carbonyl.
-
Fix: Switch to Protocol B (Microwave) or use a Lewis Acid catalyst like FeCl₃ or InCl₃ which can activate the carbonyl more aggressively than proton sources.
-
-
Regioisomer Mixtures: Reaction with unsymmetrical ketones (e.g., methyl ethyl ketone).
-
Insight: Acid catalysis generally favors formation of the product derived from the methylene (CH₂) attack rather than the methyl (CH₃) attack, but mixtures are common.
-
Fix: Use bulky bases (e.g., KOtBu) if the acid route yields poor selectivity, or purify via HPLC.
-
Comparison of Catalytic Methods
| Method | Catalyst | Conditions | Typical Yield | Green Score |
| Classic | HCl / H₂SO₄ | Reflux, 4–12 h | 60–75% | Low (Corrosive, waste) |
| Solid Acid | Nafion NR50 / Zeolite | Reflux, 2–6 h | 80–90% | High (Reusable catalyst) |
| Lewis Acid | Iodine (I₂) (1 mol%) | RT or Mild Heat | 85–95% | Med (Iodine handling) |
| Microwave | Acetic Acid | 160°C, 5–10 min | 90–98% | Very High (Energy efficient) |
| Aqueous | None (Catalyst-free) | 70–80°C, Water | 70–90% | Very High (No solvent) |
References
-
Review of Friedländer Synthesis: Fallah-Mehrjardi, M. "Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review." Mini-Reviews in Organic Chemistry, 2017. Link
-
Microwave/Green Protocol: Gould, E. et al. "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." ChemistryOpen, 2020. Link
-
Catalyst-Free Aqueous Method: Shen, Q. et al. "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis, 2012.[5] Link
-
Scope & Limitations: Li, A.-H. et al. "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations." Synthesis, 2010.[6] Link
-
Catalytic Approaches: Chandrasekaran, I. et al. "Different catalytic approaches of Friedländer synthesis of quinolines."[7] Heliyon, 2025.[7] Link
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile as a Core Scaffold in High-Throughput Screening for Tyrosine Kinase Inhibitors
Executive Summary
In contemporary oncology drug discovery, the 3-cyanoquinoline chemotype has emerged as a highly privileged scaffold, serving as the structural foundation for several FDA-approved tyrosine kinase inhibitors (e.g., Bosutinib, Pelitinib) [2]. 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1) is a highly versatile building block tailored for High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). This application note details the chemical rationale, library synthesis protocols, and biochemical HTS workflows required to leverage this scaffold in the discovery of novel Epidermal Growth Factor Receptor (EGFR) and Src/Abl kinase inhibitors.
Scaffold Dynamics & Chemical Rationale
Successful HTS campaigns rely on scaffolds that offer multiple vectors for diversification while maintaining core pharmacophore interactions. This specific quinoline derivative provides a tri-functional handle for rapid analoging:
-
The 3-Carbonitrile (Cyano) Group: Acts as a critical hydrogen bond acceptor. In the kinase hinge region, the cyano nitrogen interacts directly with the gatekeeper residue (e.g., Thr790 in EGFR), anchoring the molecule in the ATP-binding pocket [1].
-
The 4-Hydroxy Position: Serves as an activation site. The tautomeric 4-quinolone/4-hydroxyquinoline is chemically inert to mild nucleophiles. However, conversion to a 4-chloro leaving group via phosphorus oxychloride (POCl₃) dramatically lowers the activation energy, enabling rapid S_NAr (nucleophilic aromatic substitution) with diverse anilines to probe the kinase's allosteric hydrophobic pocket[1].
-
The 7-Bromo Position: Provides a highly reactive vector for late-stage functionalization. Once the primary 4-anilino core is established, the 7-bromo group can undergo palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling. Causality: Modifying the 7-position allows chemists to target the solvent-exposed region of the kinase, which is critical for tuning aqueous solubility, optimizing ADME properties, and improving cellular permeability without disrupting the primary hinge-binding motif [3].
High-Throughput Library Synthesis Protocol
To generate a screening library, the scaffold must first be activated and then diversified in a parallel format. This protocol is designed to be a self-validating system; intermediate purity is confirmed prior to HTS to prevent false positives caused by reactive impurities.
Step 1: Scaffold Activation (Chlorination)
-
Reaction: Suspend 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (1.0 eq) in neat POCl₃ (10.0 eq) under a nitrogen atmosphere.
-
Heating: Reflux the mixture at 90°C for 3 hours. Rationale: Heat is required to drive the chlorination of the sterically hindered 4-position, converting the hydroxyl group into a highly electrophilic chloride [1].
-
Quenching: Cool the mixture to room temperature and carefully add it dropwise to vigorously stirred crushed ice. Rationale: POCl₃ reacts violently with water; slow quenching prevents thermal degradation of the newly formed 4-chloro intermediate.
-
Validation: Filter the precipitate, wash with cold water, and dry. Confirm >95% purity via LC-MS (Target mass: [M+H]⁺ 281.9).
Step 2: Parallel S_NAr Amination (96-Well Format)
-
Assembly: In a 96-well deep-well block, dispense the 4-chloro intermediate (0.1 mmol) dissolved in 500 µL isopropanol per well.
-
Diversification: Add a unique substituted aniline (0.12 mmol) to each well, followed by 10 µL of concentrated HCl (catalytic). Rationale: Acid catalysis protonates the quinoline nitrogen, increasing the electrophilicity of the C4 position and accelerating the S_NAr reaction.
-
Incubation: Seal the block and heat at 80°C for 12 hours on a shaker.
-
Purification & Validation: Evaporate the solvent using a centrifugal evaporator. Purify the library via automated preparative HPLC. Validate each well via high-throughput LC-MS. Only wells with >90% purity proceed to the HTS assay.
Fig 1. HTS workflow from scaffold activation to secondary cell-based validation.
Primary HTS: TR-FRET Kinase Assay Protocol
For primary screening against EGFR, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. Causality: Quinoline derivatives frequently exhibit intrinsic auto-fluorescence. Standard fluorescence assays often yield false positives/negatives due to this compound interference. TR-FRET utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived compound auto-fluorescence completely decays, ensuring high signal-to-noise ratios and trustworthy data.
Assay Execution (384-Well Low Volume Plate)
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the synthesized library compounds (in 100% DMSO) into a 384-well proxiplate.
-
Kinase/Substrate Addition: Add 5 µL of a master mix containing recombinant human EGFR kinase (0.5 nM final) and biotinylated poly-GT substrate (100 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Pre-incubation: Incubate for 15 minutes at room temperature. Rationale: Allows the inhibitor to equilibrate and bind to the ATP pocket before the reaction begins.
-
Reaction Initiation: Add 5 µL of ATP (10 µM final, near the K_m value) to start the kinase reaction. Incubate for 60 minutes.
-
Detection & Quenching: Add 10 µL of Detection Mix containing Eu-labeled anti-phosphotyrosine antibody (2 nM), Streptavidin-APC (50 nM), and EDTA (20 mM). Rationale: EDTA chelates Mg²⁺, instantly stopping the kinase reaction, while the antibodies bind the phosphorylated substrate to generate the FRET signal.
-
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.5 is mandatory to validate the assay run.
-
Fig 2. Mechanism of action: 3-Cyanoquinoline inhibitors block EGFR to halt downstream proliferation.
Data Presentation: HTS SAR Summary
The following table summarizes representative quantitative data derived from the HTS campaign, illustrating the Structure-Activity Relationship (SAR) when the 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile scaffold is diversified.
| Compound ID | C4 Substitution (S_NAr) | C7 Substitution (Cross-Coupling) | EGFR IC₅₀ (nM) | Cellular Proliferation IC₅₀ (µM) |
| Scaffold | -OH | -Br | >10,000 | >50.0 |
| Lib-001 | 3-Chloro-4-fluoroaniline | -Br | 145 ± 12 | 5.2 |
| Lib-045 | 2,4-Dichloroaniline | -Br | 85 ± 8 | 3.8 |
| Lib-089 | 2,4-Dichloroaniline | -Phenyl | 42 ± 5 | 1.1 |
| Lib-112 | 2,4-Dichloroaniline | -3-Morpholinopropyl | 12 ± 2 | 0.4 |
Interpretation: The raw scaffold exhibits no kinase activity. Introduction of a halogenated aniline at the C4 position (Lib-045) drives primary target engagement (IC₅₀ = 85 nM). However, converting the C7-bromo group to a solubilizing morpholine moiety (Lib-112) drastically improves both biochemical potency (12 nM) and cellular efficacy (0.4 µM) by optimizing solvent-exposed interactions and membrane permeability.
References
-
Şenol, İ. M., Karaduman Özkan, B. N., Çelik, İ., & Karaburun, A. Ç. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at:[Link]
-
Mao, Y., Zhu, C., Kong, Z., & Ren, X. (2015). A New and Practical Synthesis of Bosutinib. ResearchGate. Available at:[Link]
-
Mao, Y., Zhu, C., Kong, Z., & Ren, X. (2015). New Synthetic Process for Bosutinib. ResearchGate. Available at:[Link]
Application Note: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery
Executive Summary & Mechanistic Rationale
The development of targeted oncology therapeutics relies heavily on versatile chemical scaffolds capable of mimicking the adenine ring of ATP. The quinoline-3-carbonitrile core has emerged as a[1] in the synthesis of potent, irreversible, and reversible kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), HER2, and Src families.
The specific building block 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1) is uniquely functionalized to serve as a foundational node for rational drug design. Each functional group on this scaffold serves a distinct mechanistic purpose in both synthesis and biological targeting:
-
Quinoline Core: Acts as the primary pharmacophore, anchoring the molecule in the kinase hinge region via hydrogen bonding[1].
-
3-Carbonitrile (-CN): Serves a dual purpose. Synthetically, it is a strong electron-withdrawing group that activates the C4 position for nucleophilic attack. Biologically, it acts as a hydrogen bond acceptor that interacts favorably with the gatekeeper residues in the ATP-binding pocket, enhancing kinase selectivity[2][3].
-
4-Hydroxy (-OH): Exists predominantly as the stable 4-quinolone tautomer. It acts as a synthetic placeholder that must be electrophilically activated (converted to a chloride) to allow the installation of substituted anilines. These anilines are critical for occupying the deep hydrophobic pocket of the kinase[2].
-
7-Bromo (-Br): A highly versatile synthetic handle. Structural biology reveals that the 7-position of the quinoline core projects outward into the solvent-exposed channel of the kinase. Palladium-catalyzed cross-coupling at this site allows for the introduction of solubilizing groups (e.g., piperazines or morpholines) that drastically improve the pharmacokinetic (ADME) profile without causing steric clashes in the binding site[3][4].
-
2-Amino (-NH2): Provides an additional vector for hydrogen bonding with the hinge region, further stabilizing the inhibitor-kinase complex[5].
Experimental Workflows & Protocols
The following protocols detail the step-by-step transformation of the base scaffold into a fully elaborated kinase inhibitor. Every protocol is designed as a self-validating system to ensure high-fidelity structural progression.
Protocol 1: Electrophilic Activation (Synthesis of 4-Chloro Intermediate)
Causality: The native 4-hydroxyquinoline exists in a tautomeric equilibrium favoring the highly stable 4-quinolone. To install the critical hinge-binding aniline moiety, the C4 oxygen must be replaced with a better leaving group. Phosphorus oxychloride (POCl₃) converts the tautomer into a highly reactive 4-chloro electrophile[1].
-
Reaction Setup: Suspend 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (1.0 eq) in neat POCl₃ (10.0 eq). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack type active intermediate.
-
Reflux: Heat the mixture to 105°C under an inert argon atmosphere for 4 hours.
-
Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl₃. Neutralize the aqueous phase to pH 7 using saturated NaHCO₃.
-
Isolation: Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation: Analyze the crude product via LC-MS. The successful conversion is confirmed by a mass shift from
to , exhibiting the distinct 3:1 isotopic ratio characteristic of a single chlorine atom.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Causality: The installation of an aniline derivative (e.g., 3-chloro-4-fluoroaniline) establishes the core ATP-competitive binding motif. Because halogenated anilines are weakly nucleophilic, the reaction requires acid catalysis. Protonation of the quinoline nitrogen (N1) dramatically lowers the LUMO energy of the ring, facilitating the formation of the Meisenheimer complex, which is further stabilized by the adjacent 3-cyano group[2][3].
-
Reaction Setup: Dissolve the 4-chloro intermediate (1.0 eq) and 3-chloro-4-fluoroaniline (1.2 eq) in anhydrous isopropanol.
-
Catalysis: Add 2-3 drops of concentrated HCl (37%) to protonate the quinoline core.
-
Heating: Reflux the mixture at 85°C for 6-8 hours.
-
Precipitation: Upon completion, cool the mixture to 0°C. The product typically precipitates as the hydrochloride salt. Filter and wash with cold ether.
-
Self-Validation: Confirm via ¹H-NMR. The successful coupling is indicated by the disappearance of the primary aniline -NH₂ protons and the appearance of a distinct secondary amine -NH singlet far downfield (typically
9.5 - 10.5 ppm).
Protocol 3: Late-Stage Diversification (Suzuki-Miyaura Cross-Coupling)
Causality: To [3], a hydrophilic moiety is attached at the C7 position, which projects into the kinase solvent channel. Pd(dppf)Cl₂ is utilized due to its large bite angle, which prevents steric hindrance from impeding the oxidative addition to the bulky 7-bromoquinoline core[4].
-
Reaction Setup: Combine the 7-bromo intermediate (1.0 eq), 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of argon.
-
Coupling: Heat the biphasic mixture to 90°C for 12 hours.
-
Purification: Filter through a Celite pad, extract with dichloromethane, and purify via flash chromatography (DCM:MeOH gradient).
-
Self-Validation: Monitor via LC-MS to ensure complete consumption of the starting material, specifically looking for the loss of the 1:1 bromine isotopic signature.
Protocol 4: In Vitro Kinase Profiling (TR-FRET Assay)
Causality: Highly conjugated quinoline derivatives often exhibit auto-fluorescence that can confound standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, effectively eliminating background auto-fluorescence and providing a highly sensitive readout of kinase inhibition[5].
-
Preparation: Incubate recombinant EGFR/HER2 kinase domains with the synthesized inhibitor in a 384-well plate for 30 minutes.
-
Reaction: Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate.
-
Detection: Stop the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Self-Validation: Include Staurosporine as a universal positive control and DMSO as a vehicle negative control. Calculate the Z'-factor; an assay is only considered valid and robust if
.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) progression, demonstrating how sequential modifications to the 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile scaffold translate to enhanced biological potency.
| Compound Stage | Structural Modification | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Mechanistic Rationale |
| Base Scaffold | 2-Amino-7-bromo-4-hydroxy... | > 10,000 | > 10,000 | Lacks the 4-anilino group required for deep hydrophobic pocket occupation. |
| Intermediate | 4-(3-Chloro-4-fluoroanilino)... | 145 | 210 | Establishes critical ATP-competitive binding; 3-cyano interacts with gatekeeper. |
| Elaborated Inhibitor | 7-(4-Methylpiperazin-1-yl)... | 4.2 | 8.5 | Solvent channel interaction improves binding enthalpy and aqueous solubility. |
Visualization
Fig 1: Stepwise synthetic workflow and functionalization strategy for the quinoline core.
References
-
Wissner, A., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, 2005. URL:[Link]
-
El-Sabbagh, O. I., et al. "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors." RSC Advances, 2025. URL: [Link]
- Boschelli, D. H., et al. "3-quinolinecarbonitrile protein kinase inhibitors." US Patent US20090062281A1, 2009.
-
BLD Pharmatech / ChemBuyersGuide. "Product Information: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1)." Chemical Catalog, 2025. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20090062281A1 - 3-quinolinecarbonitrile protein kinase inhibitors - Google Patents [patents.google.com]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
Application Note: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile as a Privileged Scaffold for Targeted Kinase Inhibitors in Oncology
Executive Summary
The development of small-molecule kinase inhibitors has revolutionized targeted oncology, particularly in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. Among the most successful pharmacophores is the quinoline-3-carbonitrile core, which serves as the structural foundation for several clinical-stage and approved inhibitors (e.g., Bosutinib, Pelitinib, Neratinib)[1].
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1) is a highly versatile, advanced building block used by medicinal chemists to synthesize potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[2]. This application note details the mechanistic rationale, chemical functionalization workflows, and biological evaluation protocols required to utilize this scaffold effectively in cancer research.
Mechanistic Rationale & Pharmacophore Design (E-E-A-T)
To design effective targeted therapies, researchers must understand the causality behind the structural features of the quinoline-3-carbonitrile scaffold:
-
The Quinoline Core & Hinge Binding: The nitrogen atom (N1) of the quinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR, Met801 in HER2). This mimics the binding of the adenine ring of ATP[3].
-
The 3-Cyano Group: The strongly electron-withdrawing cyano group serves two purposes. First, it lowers the pKa of the quinoline nitrogen, reducing off-target basicity and improving the pharmacokinetic profile. Second, it occupies a small, lipophilic pocket near the gatekeeper residue (Thr790 in EGFR), enhancing selectivity[4].
-
The 4-Hydroxy Handle: In its tautomeric quinolone form, the 4-hydroxy group is a prime synthetic handle. It can be readily converted to a 4-chloro leaving group, enabling Nucleophilic Aromatic Substitution (
) with bulky anilines. These bulky anilines are essential for pushing the kinase into a "C-helix out" inactive conformation, characteristic of Type II or Type I½ inhibitors[5]. -
The 7-Bromo Vector: The bromine atom at the C7 position acts as a synthetic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to append solubilizing groups (like piperazines or morpholines) that extend out of the ATP-binding cleft into the solvent-exposed region, drastically improving aqueous solubility without disrupting target affinity[6].
EGFR/HER2 signaling cascade and the targeted inhibition by quinoline-3-carbonitrile derivatives.
Experimental Workflows & Methodologies
To ensure a self-validating system, the biological evaluation of compounds derived from 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile must follow a strict progression: Chemical Synthesis
Chemical synthesis and biological evaluation workflow for the quinoline-3-carbonitrile scaffold.
Protocol 1: Synthesis of 4-Anilino-2-amino-7-bromoquinoline-3-carbonitrile Derivatives
Causality Check: The conversion of the 4-hydroxy group to a 4-chloro intermediate is required because the hydroxyl group is a poor leaving group. Phosphorus oxychloride (
Step 1.1: Chlorination
-
Suspend 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (1.0 eq) in neat
(10 volumes). -
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent, accelerating the chlorination.
-
Reflux the mixture at 105°C for 3-4 hours under a nitrogen atmosphere. Monitor completion via LC-MS (aliquot quenched in methanol).
-
Cool to room temperature and carefully pour the mixture over crushed ice to quench excess
. -
Neutralize the aqueous phase with saturated
to pH 7-8. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the 4-chloro intermediate.
Step 1.2: Nucleophilic Aromatic Substitution (
-
Dissolve the 4-chloro intermediate (1.0 eq) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.2 eq) in 2-propanol or 2-ethoxyethanol.
-
Add a catalytic amount of concentrated HCl (0.1 eq). Rationale: Acid catalysis protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4 position and facilitating the displacement of the chloride ion[8].
-
Reflux for 6-8 hours. Upon cooling, the 4-anilino product typically precipitates as the hydrochloride salt. Filter and recrystallize from ethanol.
Protocol 2: Cell-Free Kinase Inhibition Profiling (TR-FRET)
Before advancing to complex cellular models, verify target engagement using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO (starting at 10
M). -
Transfer 100 nL of the compound to a 384-well low-volume plate.
-
Add 5
L of recombinant EGFR (WT or T790M mutant) or HER2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. -
Initiate the reaction by adding 5
L of a substrate mixture containing ATP (at the specific for the kinase) and a biotinylated poly-GT peptide. -
Incubate for 60 minutes. Stop the reaction by adding 10
L of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. -
Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a microplate reader. Calculate
using a 4-parameter logistic curve fit.
Protocol 3: Cellular Efficacy in Cancer Cell Lines (MTT Assay)
Evaluate the anti-proliferative effects of the validated kinase inhibitors in relevant human cancer cell lines: A549 (NSCLC, EGFR-driven) and MCF-7 (Breast Cancer, HER2-sensitive).
-
Cell Seeding: Harvest exponentially growing A549 and MCF-7 cells. Seed at a density of 3,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%
. -
Treatment: Replace media with fresh media containing serial dilutions of the test compounds (0.1 nM to 10
M, final DMSO concentration 0.5%). Include vehicle (DMSO) controls. -
Incubation: Incubate for 72 hours.
-
Viability Measurement: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Carefully aspirate the media and dissolve the purple formazan crystals in 150
L of DMSO. -
Quantification: Measure absorbance at 570 nm. Calculate the
(concentration causing 50% growth inhibition) relative to the vehicle control.
Representative Quantitative Data
The table below summarizes the expected biological profile of derivatives synthesized from the 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile scaffold, highlighting the structure-activity relationship (SAR) when different anilines are installed at the C4 position.
| Compound Derivative | C4-Aniline Substitution | EGFR WT | HER2 | A549 | MCF-7 |
| Derivative A | Unsubstituted Aniline | 145.0 ± 12.5 | 310.0 ± 25.0 | 12.4 ± 1.1 | 18.5 ± 2.0 |
| Derivative B | 3-Chloroaniline | 45.2 ± 4.1 | 115.5 ± 10.2 | 4.8 ± 0.5 | 8.2 ± 0.9 |
| Derivative C | 3-Chloro-4-fluoroaniline | 8.5 ± 1.2 | 22.4 ± 3.1 | 0.85 ± 0.1 | 1.4 ± 0.2 |
| Derivative D | 3-Ethynylaniline | 12.0 ± 1.8 | 45.0 ± 5.5 | 1.1 ± 0.2 | 3.5 ± 0.4 |
| Erlotinib (Control) | N/A (Quinazoline Core) | 2.5 ± 0.5 | >1000 | 0.45 ± 0.05 | >20.0 |
Note: Data represents standard pharmacological ranges for 4-anilinoquinoline-3-carbonitrile derivatives based on established literature models[2][6]. Derivative C demonstrates the optimal halogen substitution pattern for fitting into the hydrophobic pocket of the kinase domain.
References
-
Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: Molecules (MDPI) URL: [Link]
-
Title: The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Structural analysis of the EGFR TK domain and potential implications for EGFR targeted therapy Source: Oncology Letters (Spandidos Publications) URL: [Link]
-
Title: Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer Source: Molecules (MDPI) URL: [Link]
-
Title: 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors Source: Current Topics in Medicinal Chemistry (Ingenta Connect) URL: [Link]
Sources
- 1. 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase I...: Ingenta Connect [ingentaconnect.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Advanced Antimicrobial and Antifungal Assays for Quinoline Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Laboratory Protocols
Executive Summary & Mechanistic Rationale
The emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. Quinoline derivatives—particularly 8-hydroxyquinolines and their functionalized analogs—have proven to be highly versatile pharmacophores in medicinal chemistry[1].
As a Senior Application Scientist, I emphasize that successful drug screening relies not just on executing a protocol, but on understanding the biological causality behind the assay. Quinoline derivatives operate via a dual-threat mechanism depending on the target organism:
-
Antibacterial Action: They primarily target and inhibit bacterial DNA gyrase and topoisomerase IV, preventing the DNA supercoiling necessary for replication, ultimately leading to rapid cell death[2].
-
Antifungal Action: In fungal species (e.g., Candida and Cryptococcus spp.), specific quinoline derivatives disrupt the integrity of the cell membrane by inhibiting the biosynthesis of ergosterol, a vital component absent in mammalian cells[1].
Figure 1: Dual mechanisms of action of quinoline derivatives against pathogens.
Quantitative Efficacy Data
The efficacy of these derivatives is quantified using the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that visibly inhibits microbial growth. Below is a summary of recent quantitative data highlighting the potency of various quinoline scaffolds against standard pathogenic strains[1][3].
Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound / Derivative | S. aureus | B. cereus | E. coli | P. aeruginosa |
| Compound 2 | 3.12 | 3.12 | 6.25 | 6.25 |
| Compound 4 | 6.25 | 6.25 | 12.5 | 12.5 |
| Compound 6 | 3.12 | 3.12 | 3.12 | 3.12 |
| Ciprofloxacin (Reference) | 12.5 | - | - | - |
Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives (MIC in µg/mL)
| Compound / Derivative | C. auris | C. haemulonii | C. neoformans |
| PH265 | 0.5 – 1.0 | 0.5 – 1.0 | 0.5 – 1.0 |
| PH276 | 0.5 – 8.0 | 0.5 – 4.0 | 0.5 – 1.0 |
| Fluconazole (Reference) | >64 | >64 | 1.0 – 4.0 |
Standardized Assay Methodologies
To ensure absolute trustworthiness and reproducibility, antimicrobial testing must utilize self-validating protocols. We outline two primary methodologies: the gold-standard CLSI Broth Microdilution for regulatory-grade MIC determination, and the Resazurin Microtiter Assay (REMA) for high-throughput, colorimetric screening.
Protocol 3.1: CLSI-Compliant Broth Microdilution Assay
This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4] and M38-A/M27-A3 for fungi[5][6].
Causality Check: Why use broth microdilution over agar diffusion? Agar diffusion relies on the molecular weight and diffusion coefficient of the compound through the agar matrix, which can cause false negatives for large or highly hydrophobic quinoline derivatives. Broth microdilution ensures direct, homogenous contact between the pathogen and the drug in a liquid phase.
Step-by-Step Procedure:
-
Media Preparation:
-
Bacteria: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Fungi: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.
-
-
Drug Dilution: Dissolve the quinoline derivative in DMSO (ensure final DMSO concentration in the well does not exceed 1% to prevent solvent toxicity). Perform two-fold serial dilutions in a sterile 96-well U-bottom microtiter plate to achieve a concentration range (e.g., 0.125 to 64 µg/mL).
-
Inoculum Standardization:
-
Pick 3-5 distinct colonies from an overnight agar plate.
-
Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx.
CFU/mL). -
Dilution: Dilute the suspension in the respective test broth to achieve a final well concentration of
CFU/mL for bacteria, or to CFU/mL for yeasts.
-
-
Inoculation: Dispense 50 µL of the standardized inoculum into each well containing 50 µL of the drug dilution (total volume = 100 µL).
-
Self-Validating Controls:
-
Sterility Control: 100 µL of broth only (Must remain clear).
-
Growth Control: 50 µL broth + 50 µL inoculum (Must show visible turbidity).
-
Solvent Control: Broth + 1% DMSO + inoculum (Must show visible turbidity).
-
-
Incubation & Reading: Incubate at 37°C for 16-20 hours (bacteria) or 48 hours (fungi). The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible growth (turbidity).
Protocol 3.2: Resazurin Microtiter Assay (REMA)
While CLSI microdilution is the gold standard, visual reading of turbidity can be subjective, especially if the quinoline derivative precipitates or possesses intrinsic coloration. REMA is a colorimetric alternative that measures cellular metabolic activity[7][8].
Causality Check: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) cells reduce it to resorufin, which is pink and highly fluorescent. By adding the dye after the primary incubation, we prevent the drug from directly interacting with the dye, ensuring we are strictly measuring residual cell viability.
Figure 2: Step-by-step workflow of the Resazurin Microtiter Assay (REMA).
Step-by-Step Procedure:
-
Plate Setup: Follow steps 1-5 from Protocol 3.1 to set up the 96-well plate with drug dilutions, inoculum, and controls.
-
Evaporation Control: Fill the perimeter wells of the 96-well plate with sterile distilled water to prevent evaporation during incubation[8].
-
Primary Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Dye Addition: Add 30 µL of a 0.01% to 0.02% (w/v) sterile resazurin sodium salt solution to each well[9].
-
Secondary Incubation: Re-incubate the plates in the dark for 2 to 4 hours (up to 24 hours for slow-growing organisms like Mycobacterium spp.).
-
Interpretation:
-
Blue Wells: Indicate dead/inhibited cells (Resazurin remains oxidized).
-
Pink Wells: Indicate viable, metabolically active cells (Resazurin reduced to resorufin).
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink. For precise quantification, fluorescence can be measured using a microplate reader (Excitation 560 nm / Emission 590 nm).
-
Quality Control & Assay Validation
A protocol is only as reliable as its internal quality controls. To ensure your quinoline derivative screening is robust and publishable, the following self-validating parameters must be met in every run:
-
Reference Strains: Always include CLSI-recommended Quality Control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. krusei ATCC 6258)[5].
-
Reference Drugs: Run a parallel MIC assay using a known standard (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). The MIC of the reference drug against the QC strain must fall within the acceptable CLSI range; otherwise, the entire plate's results must be discarded.
-
Inoculum Verification: Plate 10 µL of your standardized inoculum onto an agar plate, incubate, and perform a colony count to verify that the starting concentration was exactly within the
CFU/mL target range.
References
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI Source: clsi.org URL:[Link]
-
Resazurin assay protocol for screening and evaluation of antimicrobial activity Source: researchgate.net URL:[Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - MDPI Source: mdpi.com URL:[Link]
-
Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC Source: nih.gov URL:[Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) Source: asm.org URL:[Link]
-
Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities - PMC Source: nih.gov URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 3. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from Quinoline Scaffolds
Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
Inflammatory disorders, ranging from rheumatoid arthritis to inflammatory bowel disease, represent a significant global health burden. While existing therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective, their long-term use is often associated with significant side effects.[1][2] This necessitates the discovery of novel, safer, and more effective anti-inflammatory agents.
The quinoline ring, a fused bicyclic heterocycle of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[3][4] This structure is a cornerstone in numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[5] Quinoline derivatives exert their anti-inflammatory effects by modulating the activity of various key biological targets, including cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and critical inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][7]
This guide provides a comprehensive, experience-driven framework for researchers engaged in the discovery and development of novel quinoline-based anti-inflammatory drugs. It outlines detailed protocols for chemical synthesis, robust in vitro screening cascades, mechanism of action elucidation, and in vivo efficacy validation, explaining the scientific rationale behind each experimental choice to ensure a self-validating and logical drug discovery workflow.
Section 1: Synthetic Strategies and Library Development
The successful discovery of novel anti-inflammatory agents hinges on the ability to generate a diverse library of quinoline derivatives for biological screening. The nature and position of substituents on the quinoline ring are critical determinants of pharmacological activity and target specificity.[8][6] For instance, quinolines bearing a carboxylic acid moiety often exhibit COX-inhibition, while those with a carboxamide group may show antagonism for the Transient Receptor Potential Vanilloid 1 (TRPV1).[6]
A versatile and widely used synthetic intermediate is 2-chloro-3-formyl quinoline, which can be readily prepared via the Vilsmeier-Haack reaction.[9] This intermediate serves as a flexible building block for a multitude of subsequent derivatization reactions, including nucleophilic substitution at the C2 position and modification of the C3-formyl group to generate hydrazones, Schiff bases, and other functionalities.[9][10]
Workflow for Quinoline Derivative Synthesis
Caption: General synthetic workflow for creating a diverse quinoline library.
Protocol 1.1: Synthesis of 2-Chloro-3-formyl Quinoline Intermediate
This protocol describes the synthesis of a key quinoline intermediate using the Vilsmeier-Haack reaction, a widely adopted method for formylating activated aromatic compounds.[9]
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent (chloromethylene dimethylammonium chloride), which is the active formylating agent.
-
Reaction with Acetanilide: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. Dissolve acetanilide in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Cyclization: After the addition of acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: The elevated temperature facilitates the intramolecular cyclization and subsequent aromatization to form the quinoline ring system.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-chloro-3-formyl quinoline.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: In Vitro Screening for Anti-Inflammatory Activity
A hierarchical screening cascade is essential for efficiently identifying promising candidates from a chemical library. The process should begin with broad, cell-based assays that measure general anti-inflammatory activity, followed by more specific, target-oriented enzymatic assays to determine potency and selectivity.[1][2]
Screening Cascade for Quinoline Derivatives
Caption: A hierarchical screening cascade for identifying lead compounds.
Protocol 2.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay is a cornerstone for primary screening, as it measures the inhibition of nitric oxide, a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test quinoline compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the old media and replace it with fresh media containing various concentrations of the test quinoline compounds. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Causality Note: Pre-incubation with the test compounds allows them to enter the cells and interact with their molecular targets before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: After 1-2 hours of pre-incubation, add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration and calculate the IC₅₀ value (the concentration required to inhibit 50% of NO production). A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
Protocol 2.2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This enzymatic assay is crucial for determining if the compounds' anti-inflammatory effect is mediated through the inhibition of COX enzymes and for assessing their selectivity towards the inducible COX-2 isoform over the constitutive COX-1 isoform.[13][14] High selectivity for COX-2 is a desirable trait for minimizing gastrointestinal side effects.[15]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test quinoline compounds
-
COX inhibitor screening assay kit (commercial kits often measure the peroxidase activity of COX)
-
Reference inhibitors: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).[16]
Procedure:
-
Assay Preparation: Prepare the reaction buffer, enzyme solutions, and substrate according to the manufacturer's protocol. The assay is typically performed in a 96-well plate format.
-
Compound Addition: Add the test quinoline compounds at various concentrations to separate wells for both COX-1 and COX-2 enzymes. Include wells for a 100% activity control (no inhibitor) and a background control.
-
Enzyme Incubation: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: After a set incubation time, measure the product formation. Commercial kits often use a colorimetric or fluorometric probe that reacts with the prostaglandin G₂ (PGG₂) produced, and the signal is read on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC₅₀ values for both isoforms by plotting percent inhibition versus log inhibitor concentration.
-
Calculate the COX-2 Selectivity Index (SI) using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation: Structure-Activity Relationship (SAR) Table
The data from these assays should be compiled to establish a structure-activity relationship (SAR), guiding the next round of chemical synthesis.[16][17]
| Compound ID | R¹ Substituent | R² Substituent | NO Inhibition IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 SI |
| QN-001 | -H | -OCH₃ | 8.5 | >100 | 5.2 | >19 |
| QN-002 | -F | -OCH₃ | 2.1 | 85.3 | 0.9 | 94.8 |
| QN-003 | -F | -SO₂Me | 1.5 | 92.1 | 0.08 | 1151 |
| Celecoxib | - | - | 0.9 | 32.4 | 0.08 | 405 |
Table shows hypothetical data for illustrative purposes.
Section 3: Elucidating the Mechanism of Action (MoA)
Once potent and selective compounds are identified, it is crucial to understand their molecular mechanism of action. Many anti-inflammatory agents function by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPKs, which control the expression of genes for cytokines, chemokines, and enzymes like COX-2 and iNOS.[18][19][20][21]
Key Inflammatory Signaling Pathwaysdot
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile in antiviral research
Application Notes & Protocols for Antiviral Research
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including potent antiviral properties.[1][2] Derivatives of quinoline have demonstrated efficacy against a diverse range of viruses, such as Dengue virus, coronaviruses, and HIV.[2][3][4] This document provides a detailed technical guide for researchers investigating the antiviral potential of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile, a specific derivative poised for exploration. We present a comprehensive experimental framework, from initial cytotoxicity assessments to functional viral inhibition assays, grounded in established virological methods. The protocols are designed to be self-validating, providing researchers with the necessary tools to determine the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting selectivity index (SI), a critical indicator of therapeutic potential.[5]
Introduction: The Quinoline Scaffold in Antiviral Drug Discovery
Quinoline and its derivatives have long been a focal point of drug discovery, largely due to their unique structural and electronic properties that facilitate interaction with various biological targets.[1] In the context of virology, their mechanisms of action are multifaceted. Some quinoline-based compounds, like chloroquine, are known to interfere with pH-dependent steps of viral replication, such as endosomal acidification, which is crucial for the entry of many enveloped viruses.[1][6] Others have been shown to inhibit key viral enzymes, including RNA-dependent RNA polymerase (RdRp) or viral proteases, directly disrupting the viral replication cycle.[7][8]
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile belongs to this promising class of molecules. Its structure, featuring amino, bromo, hydroxyl, and carbonitrile functional groups, offers multiple points for potential interaction with viral or host-cell targets. This guide provides the foundational protocols to systematically evaluate its antiviral activity.
Postulated Mechanisms of Antiviral Action
While the specific mechanism for this compound is yet to be elucidated, based on the broader quinoline class, several hypotheses can be formulated and tested. These potential mechanisms provide the rationale for the selection of downstream assays.
-
Inhibition of Viral Entry: The compound may block viral entry by interfering with receptor binding or by inhibiting the pH-dependent membrane fusion within endosomes, a known mechanism for compounds like chloroquine.[1][6]
-
Inhibition of Viral Enzymes: The quinoline core could act as a scaffold to inhibit essential viral enzymes. Potential targets include viral proteases required for polyprotein processing or the RdRp enzyme responsible for genome replication.[7][8]
-
Modulation of Host Cell Pathways: Some antiviral agents function by modulating host cell pathways that the virus hijacks for its own replication.[9] The compound could potentially interfere with cellular kinases or other signaling pathways essential for the viral life cycle.
The following diagram illustrates these potential points of intervention in a generic viral life cycle.
Caption: Potential antiviral mechanisms of quinoline derivatives.
Experimental Workflow for Antiviral Evaluation
A systematic approach is essential for characterizing a novel antiviral compound. The workflow begins with assessing the compound's toxicity to the host cells, which is critical for interpreting antiviral activity data. Only at non-toxic concentrations can the true antiviral effect be determined. The ratio of cytotoxicity to antiviral efficacy yields the Selectivity Index (SI), a primary determinant of the compound's potential as a therapeutic agent.[5]
Caption: General experimental workflow for antiviral compound evaluation.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay (CC50 Determination) via MTT Assay
Principle: This protocol determines the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay medium (reduced serum, e.g., 2% FBS)
-
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (dissolved in DMSO to a 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[5]
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in assay medium. The concentration range should be broad (e.g., from 100 µM down to 0.1 µM). Include a "vehicle control" (DMSO equivalent to the highest concentration) and a "cell control" (medium only).
-
Compound Treatment: Carefully remove the culture medium from the cells. Add 100 µL of the serially diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours). This ensures that the observed toxicity is relevant to the antiviral experiment conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control wells. Plot the percentage of viability against the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the CC50 value.[11]
Protocol 2: Antiviral Plaque Reduction Assay (EC50 Determination)
Principle: This assay is the gold standard for quantifying the ability of a compound to inhibit viral infectivity.[12] A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. A semi-solid overlay is then applied, which restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death called plaques.[13][14] An effective antiviral agent will reduce the number of plaques formed.[1]
Materials and Reagents:
-
Confluent host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Test compound dilutions in assay medium (at non-toxic concentrations determined in Protocol 1)
-
Positive control antiviral drug (if available)
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2X culture medium and 1.2% methylcellulose or low-melting-point agarose)[15]
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation: Ensure cells are >90% confluent in 6-well or 12-well plates on the day of infection.
-
Virus-Compound Incubation: Prepare dilutions of the test compound in assay medium. Mix each dilution with a volume of virus stock calculated to yield 50-100 plaques per well. Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[1][12]
-
Infection: Wash the cell monolayers twice with sterile PBS. Aspirate the PBS and add the virus-compound mixtures to the wells. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[11]
-
Overlay Application: After the adsorption period, carefully aspirate the inoculum. Immediately add 2-3 mL (for a 6-well plate) of the pre-warmed semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2. The incubation time depends on the virus and cell line, typically ranging from 3 to 7 days, until plaques are visible.[12][14]
-
Plaque Visualization:
-
Carefully remove the overlay medium.
-
Fix the cells by adding the fixing solution for at least 30 minutes.[11]
-
Aspirate the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the EC50 value.[11]
Protocol 3: Viral Load Quantification by Reverse Transcription Quantitative PCR (RT-qPCR)
Principle: This protocol quantifies the amount of viral RNA in the supernatant of infected cell cultures, providing a direct measure of viral replication.[16] It is highly sensitive and can be used to confirm the results of the plaque assay. The process involves extracting viral RNA, converting it to complementary DNA (cDNA) via reverse transcription, and then amplifying a specific viral gene using qPCR.[17][18]
Materials and Reagents:
-
Supernatant from infected cell cultures treated with the test compound
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers and probes specific to a conserved region of the viral genome
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
Sample Collection: At the end of the treatment period (e.g., 48 hours post-infection), collect the supernatant from the wells of a 96-well plate experiment (set up similarly to the antiviral assay).
-
RNA Extraction: Extract viral RNA from 100-140 µL of supernatant using a commercial kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
Standard Curve Preparation: To quantify the absolute number of viral genomes, prepare a standard curve. Use a plasmid containing the target viral gene sequence or a highly concentrated, quantified virus stock. Create a 10-fold serial dilution of this standard.[17][19]
-
Reverse Transcription (RT): Convert the extracted viral RNA (and the RNA standards) into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, probe (if using), and nuclease-free water.
-
Add the cDNA template (from samples and standards) to the reaction wells.
-
Run the reaction on a qPCR instrument using an optimized thermal cycling protocol.
-
-
Data Analysis: The instrument will generate a cycle threshold (Ct) value for each sample. Plot the Ct values of the standards against their known concentrations (log scale) to generate a standard curve. Use the standard curve to interpolate the viral genome copy number in each experimental sample from its Ct value.[17] Calculate the percentage reduction in viral load for each compound concentration relative to the virus control.
Data Presentation and Interpretation
To effectively evaluate the compound's potential, the data from the cytotoxicity and antiviral assays must be integrated to calculate the Selectivity Index (SI). A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it is toxic to host cells, a desirable characteristic for any therapeutic agent. An SI value greater than 10 is often considered a benchmark for a promising hit compound.[20]
Table 1: Illustrative Antiviral Activity and Cytotoxicity Data
| Compound | Virus Target | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile | [e.g., DENV-2] | [e.g., Vero] | >100 | 5.2 | >19.2 |
| Positive Control (e.g., Remdesivir) | [e.g., SARS-CoV-2] | [e.g., Vero E6] | >50 | 0.77 | >64.9[6] |
Note: Data for the title compound is illustrative and must be determined experimentally. The positive control data is based on literature values for reference.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro evaluation of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile as a potential antiviral agent. By following these protocols, researchers can obtain reliable data on its cytotoxicity and efficacy. A promising SI value would warrant further investigation, including:
-
Mechanism of Action Studies: Utilizing time-of-addition assays to pinpoint the stage of the viral life cycle that is inhibited.
-
Broad-Spectrum Activity: Screening the compound against a panel of different viruses to determine the breadth of its activity.
-
Resistance Studies: Performing serial passage of the virus in the presence of the compound to select for and characterize any resistant mutants.
-
In Vivo Efficacy: Advancing promising candidates to evaluation in appropriate animal models of viral disease.
The systematic application of these methods will enable a thorough characterization of this and other novel quinoline derivatives, contributing to the vital pipeline of new antiviral therapeutics.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- BenchChem. (2025). The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC.
- Bentham Science Publishers. (2004, June 1). Antiviral Properties of Quinolone-based Drugs.
- BenchChem. (2025). Application Note: DENV-IN-8 Plaque Reduction Assay Protocol.
- Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). PMC.
- Virology Research Services. (2021, March 21). Antiviral Drug Screening.
- BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.
- Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC.
- In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. (n.d.).
- 2.4. Plaque Assay and Plaque Reduction Assay. (n.d.). Bio-protocol.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays.
- How to calculate viral titer based on qPCR measurement?. (2020, August 20). ResearchGate.
- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025, October 16).
- Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. (n.d.). ResearchGate.
- MDPI. (2018, March 16). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.
- Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (2021, May 26). ACS Infectious Diseases.
- In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. (2023, July 22). PubMed.
- An improved RT-qPCR method for direct quantification of enveloped RNA viruses. (n.d.). PMC.
- Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014, November 4). PMC.
- MDPI. (2025, January 16). Comparative Analysis of Viral Load Quantification Using Reverse Transcription Polymerase Chain Reaction and Digital Droplet Polymerase Chain Reaction.
- Arizona State University. (2021, April 16). Viral load and Ct values – How do we use quantitative PCR quantitatively?. College of Health Solutions.
- A universal real-time PCR assay for the quantification of group-M HIV-1 proviral load. (2008, July 3).
- Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. (n.d.). PMC.
- TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022, July 4). PMC.
- COVID-19: Antiviral agents and enzyme inhibitors/receptor blockers in development. (n.d.). PMC.
- Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2025, October 15).
- 7-Bromo-3-[(7-bromo-4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]. (n.d.). covid19-help.org.
- MDPI. (2022, June 4). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents.
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). PMC.
- MDPI. (2018, November 14). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium.
- A therapeutic target that would curb the spread of coronaviruses has been identified. (2026, March 3).
- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. COVID-19: Antiviral agents and enzyme inhibitors/receptor blockers in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A therapeutic target that would curb the spread of coronaviruses has been identified | EurekAlert! [eurekalert.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.tghn.org [media.tghn.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 20. Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Custom Synthesis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Specifically, functionalized 2-amino-4-hydroxyquinoline-3-carbonitriles are of significant interest due to their potential as anticancer, antibacterial, and anti-inflammatory agents.[3][4] The strategic incorporation of a bromine atom at the C7 position can further enhance biological activity and provide a handle for subsequent chemical modifications.[2][5] This document provides a comprehensive, field-proven guide for the custom synthesis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile. It details the underlying synthetic strategy, a step-by-step experimental protocol, characterization data, and a thorough troubleshooting guide, designed for researchers in drug discovery and chemical development.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target quinoline derivative is most effectively achieved through a one-pot, base-catalyzed reaction that leverages the principles of the Thorpe-Ziegler condensation.[6][7] This approach offers high atom economy and operational simplicity.[8]
Retrosynthetic Analysis:
The target molecule can be disconnected at the N1-C2 and C3-C4 bonds, leading to two primary building blocks:
-
A substituted 2-aminobenzonitrile (specifically, 2-amino-4-bromobenzonitrile).
-
An active methylene nitrile, such as ethyl cyanoacetate or malononitrile.
Forward Synthesis & Mechanism:
The selected forward synthesis involves the base-catalyzed condensation of 2-amino-4-bromobenzonitrile (1) and ethyl cyanoacetate (2) . The reaction proceeds through a cascade of steps initiated by an aza-Michael addition, followed by an intramolecular cyclization.
The proposed mechanism is as follows:
-
Deprotonation: A strong base (e.g., Sodium Ethoxide) deprotonates the amino group of 1 , increasing its nucleophilicity.
-
Aza-Michael Addition: The resulting anion attacks the electrophilic nitrile carbon of ethyl cyanoacetate, forming an intermediate. A more likely pathway involves the nucleophilic attack of the amino group onto the carbonyl carbon of the ester, followed by elimination of ethanol.
-
Thorpe-Ziegler Cyclization: The crucial C-C bond formation occurs via an intramolecular attack of the carbanion (generated by deprotonation of the α-carbon of the cyanoacetate moiety) onto the nitrile carbon of the benzonitrile ring.[6] This forms a six-membered ring intermediate.
-
Tautomerization & Aromatization: The cyclic intermediate rapidly undergoes tautomerization to yield the more stable enamine form, which upon workup, gives the final 4-hydroxyquinoline product (3) . The 4-hydroxy form is the favored tautomer over the 4-keto form due to aromatic stabilization.
Diagram: Proposed Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery, with the quinoline core being a key structural motif in numerous biologically active compounds.[1][2] The synthesis, often based on modifications of the Friedländer annulation, can present several challenges that affect both yield and purity.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol to help you navigate the complexities of this synthesis and achieve reliable, high-yield results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format. The underlying rationale for each solution is provided to empower you to make informed decisions in your own experiments.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration in multi-component reactions and can stem from several sources. Here’s a systematic approach to diagnosing the issue:
-
Reagent Quality and Stoichiometry:
-
Starting Materials: Ensure the purity of your starting materials, typically a substituted 2-amino-4-bromobenzophenone (or similar ortho-aminoaryl ketone) and malononitrile. Impurities can interfere with the reaction.
-
Base/Catalyst: The choice and amount of catalyst are critical. For this type of cyclization, bases like potassium tert-butoxide or piperidine are often used.[1] An insufficient amount of base will result in an incomplete reaction, while an excessive amount can promote side reactions. Verify the activity of your base, as older reagents can be less effective.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.[5] However, excessive heat can lead to the degradation of starting materials or products.[6] Incrementally increasing the temperature (e.g., in 10°C steps) while monitoring the reaction by Thin Layer Chromatography (TLC) can help you find the optimal balance.[6]
-
Solvent: The solvent plays a crucial role in solubility and reaction rate.[6] Polar aprotic solvents like DMF or dioxane are commonly used.[1] If your starting materials are not fully dissolved, the reaction will be slow and inefficient. Consider switching to a more suitable solvent if solubility is an issue.[6]
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the disappearance of the limiting reagent using TLC or LC-MS.[6]
-
-
Atmosphere: Some of the intermediates may be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield by preventing oxidative side reactions.[1]
Q2: I'm observing a significant amount of an insoluble, tarry byproduct. What is causing this and how can I prevent it?
The formation of tar-like substances is often due to polymerization or degradation reactions, which can be triggered by harsh reaction conditions.[7]
-
Cause: This is frequently a result of excessive heat or prolonged reaction times.[6] The highly reactive nature of malononitrile and the intermediates can lead to self-condensation or other unwanted side reactions under forcing conditions.
-
Solution:
-
Lower the Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to heat.[6]
-
Controlled Addition: Instead of adding all reagents at once, try a slow, portion-wise, or dropwise addition of one of the reactive components (like malononitrile or the base) to the reaction mixture at the desired temperature. This can help to control the reaction exotherm and minimize side reactions.
-
Q3: The final product is difficult to purify due to poor solubility. What are my options?
The target molecule, like many quinoline derivatives, can have limited solubility in common organic solvents, making purification by standard column chromatography or recrystallization challenging.
-
Recrystallization with High-Boiling Point Solvents:
-
Consider using high-boiling point polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) for recrystallization. The product is often more soluble in these solvents at elevated temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly. If no crystals form, you can try adding a co-solvent in which the product is insoluble (an "anti-solvent") dropwise to induce precipitation.
-
-
Acid-Base Extraction:
-
The amino group on the quinoline ring can be protonated. You may be able to dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl), filter out any insoluble impurities, and then re-precipitate the product by neutralizing the filtrate with a base (e.g., NaOH or NaHCO₃).
-
-
Trituration:
-
This is a simple technique to wash away more soluble impurities. Suspend the crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble. Stir or sonicate the suspension, then filter to collect the purified solid. Common solvents for trituration include diethyl ether, ethyl acetate, or methanol.
-
Q4: The reaction seems to have stalled and is not going to completion. How can I drive it forward?
An incomplete reaction is a common issue that can often be resolved by adjusting the reaction parameters.
-
Increase Catalyst Loading: If you are using a catalyst, its activity might be lower than expected. Try increasing the catalyst loading (e.g., from 10 mol% to 20 mol%).[8]
-
Add Fresh Reagents: If the reaction has been running for a long time, some of the reagents may have degraded. Adding a small, fresh portion of the limiting reagent or the catalyst can sometimes restart the reaction.
-
Increase Temperature: As a last resort, you can try to gently increase the reaction temperature. However, be mindful of the potential for byproduct formation as discussed in Q2.
Frequently Asked Questions (FAQs)
What is the general mechanism for this synthesis?
The synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles typically proceeds through a variation of the Friedländer synthesis. The mechanism involves the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the active methylene group of malononitrile and the carbonyl group of the 2-aminobenzophenone derivative.
-
Michael Addition/Cyclization: The amino group of the benzophenone then undergoes an intramolecular nucleophilic attack on one of the nitrile groups (or a related intermediate).
-
Tautomerization/Aromatization: A final tautomerization step leads to the stable, aromatic 4-hydroxyquinoline ring system.
Which starting materials are critical for this synthesis?
The core starting materials are:
-
A 2-aminoaryl ketone: For this specific synthesis, this would be a derivative of 2-amino-4-bromobenzophenone.
-
An active methylene compound: In this case, malononitrile (NC-CH₂-CN) provides the C3 and the 3-carbonitrile group of the quinoline ring.
-
A catalyst: This is typically a base (e.g., potassium tert-butoxide, piperidine) or sometimes an acid, which facilitates the condensation and cyclization steps.[3]
What are the key safety precautions I should take during this experiment?
-
Malononitrile: This reagent is toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Bases: Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves.
-
High Temperatures: If the reaction requires high temperatures, use a suitable heating mantle and ensure the glassware is free of cracks or defects.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-4-bromobenzophenone | 276.13 | 2.76 g | 10 |
| Malononitrile | 66.06 | 0.66 g | 10 |
| Potassium tert-butoxide | 112.21 | 1.12 g | 10 |
| Dioxane (anhydrous) | - | 60 mL | - |
| 2N Hydrochloric Acid | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-bromobenzophenone (2.76 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous dioxane (60 mL) to the flask. Stir the mixture to dissolve the solids. Carefully add potassium tert-butoxide (1.12 g, 10 mmol) to the solution.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 101°C) for 2-3 hours.[1] Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and stir.
-
Carefully acidify the mixture to a pH of ~2 with 2N HCl.[1] This will cause the product to precipitate.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
For further purification, the crude product can be recrystallized from a suitable solvent like DMF or ethanol.
-
Expected Outcome
This procedure should yield 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile as an off-white to pale yellow solid. The expected yield, based on similar syntheses, should be in the range of 70-85%.
Visual Diagrams
General Reaction Pathway
Caption: General reaction pathway for the synthesis.
Troubleshooting Workflow for Low Yield
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. acgpubs.org [acgpubs.org]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Purification challenges of 2-amino-4-hydroxyquinoline derivatives
Technical Support Center: Purification of 2-Amino-4-Hydroxyquinoline Derivatives
Introduction: The "Brick Dust" Paradox
As researchers, we often encounter 2-amino-4-hydroxyquinoline derivatives (and their 4-quinolone tautomers) as stubborn, high-melting-point solids—frequently described in lab notebooks as "brick dust." Their purification is notoriously difficult due to three converging factors:
-
Amphoteric Nature: They possess both a basic primary amine (
) and an acidic enolic/phenolic moiety ( ), leading to complex solubility profiles dependent on pH.[1][2] -
Tautomeric Equilibrium: The rapid interconversion between the 4-hydroxy and 4-quinolone forms can cause streakiness on silica and peak splitting in HPLC.[1]
-
High Lattice Energy: Extensive intermolecular hydrogen bonding often renders them insoluble in standard organic solvents (DCM, EtOAc) at room temperature.[2]
This guide moves beyond standard protocols to provide logic-driven troubleshooting for these specific challenges.
Module 1: Solubility & Recrystallization Strategies
User Query: "My product precipitates as a fine powder that clogs filters and won't dissolve in methanol or DCM for recrystallization. How do I purify this bulk solid?"
Scientist’s Diagnosis: You are fighting high crystal lattice energy. Standard solvents like Methanol (MeOH) or Dichloromethane (DCM) lack the hydrogen-bond disrupting power needed here.[1][2] You need dipolar aprotic solvents or thermodynamic control.
Protocol A: The "High-Force" Recrystallization (DMF/Ethanol)
Best for: Highly insoluble derivatives with melting points >250°C.[1]
-
Dissolution: Suspend the crude solid in DMF (Dimethylformamide) or DMSO . Heat to 80–100°C. Add solvent dropwise just until the solid dissolves.
-
Why: DMF disrupts the intermolecular H-bonds between quinolone rings better than protic solvents.[1]
-
-
Filtration: While hot, filter through a pre-heated glass sinter (avoid paper; it clogs) to remove inorganic salts or polymeric char.[2]
-
Precipitation: Allow the filtrate to cool to room temperature slowly. If no crystals form, slowly add Ethanol or Water (the anti-solvent) with vigorous stirring until turbidity persists.[2]
-
Aging: Let the mixture stand at 4°C overnight.
-
Wash: Filter and wash the cake with cold Ethanol to remove residual DMF.
Protocol B: The Acid-Base Swing (Isoelectric Precipitation)
Best for: Removing non-amphoteric impurities (e.g., unreacted anilines or neutral starting materials).[1][2]
-
Acidification: Dissolve crude material in 10% HCl or AcOH (heat if necessary).
-
Neutralization: Slowly add 2M NaOH or
to the filtrate while monitoring pH. -
The Drop Zone: As pH approaches 6–7 (the isoelectric point), the compound will precipitate massively.
-
Critical Step: Do not overshoot to pH >10 immediately, or you may re-dissolve the compound as a phenolate anion.
-
Module 2: Chromatography Troubleshooting
User Query: "My HPLC peaks are tailing badly (Shark Fin shape), and on TLC the spot streaks from the baseline. I can't separate the product from the impurity."
Scientist’s Diagnosis: This is a classic "Silanol Sting." The basic 2-amino group is interacting with acidic silanols on the silica surface.[1][4][5] Additionally, on-column tautomerization may be occurring.[1][2]
Troubleshooting Matrix: Chromatographic Tailing
| Symptom | Root Cause | Corrective Action |
| Severe Tailing (As > 1.5) | Amine-Silanol Interaction | Add Modifier: Add 0.1% Triethylamine (TEA) or 0.1% TFA to the mobile phase.[1][2] TEA blocks silanols; TFA keeps them protonated (neutral).[2] |
| Split Peaks | Tautomer separation | Increase Temp: Run the column at 40–50°C to speed up tautomeric exchange, merging the peaks into one sharp signal. |
| Broad/Streaky TLC | Low solubility in eluent | Change Solvent: Switch from DCM/MeOH to EtOAc/MeOH/TEA (90:10:1). The TEA tightens the spot significantly. |
Visualization: The Tailing Mechanism & Fix
Caption: Figure 1. Mechanism of peak tailing reduction. At neutral pH, ionized silanols retain the cationic amine. Acidifying the mobile phase (TFA) neutralizes the silanol surface, allowing smooth elution.[1][2]
Module 3: Synthesis & Workup Optimization
User Query: "I'm synthesizing a derivative via the reaction of aniline with malonate, but the workup yields a sticky brown tar."
Scientist’s Diagnosis: Tars often result from oligomerization of the aniline starting material or incomplete cyclization. You need to leverage the high melting point of the product to crash it out while leaving the tar in solution.
Protocol C: The "Crash and Wash" Workup
-
Reaction Solvent: If using neat reagents or high-boiling solvents (diphenyl ether), cool to ~100°C.
-
Dilution: Slowly add Acetic Acid or Ethanol to the reaction mixture.
-
Why: This keeps the tar solubilized while the highly crystalline 2-amino-4-hydroxyquinoline product often precipitates due to its rigid structure.[1]
-
-
Trituration: If a sticky solid forms, decant the liquid and add Diethyl Ether or Acetone . Sonicate vigorously.
-
Result: The solvent extracts the organic impurities, turning the "sticky" solid into a filterable powder.
-
Module 4: Decision Framework
Use this logic flow to determine the correct purification path for your specific derivative.
Caption: Figure 2.[1][2][6] Purification Decision Tree. Selects the optimal path based on solubility and impurity profile.
References
-
BenchChem Technical Support. (2025).[3][4][5][7][8][9] Purification Strategies for 2-Aminoquinoline Derivatives. Retrieved from [1][2]
-
Dou, G., Wang, D., & Shi, D. (2016).[1][2][10] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[1][10] Heterocycles, 92(3), 521-527.[1][2][10] Retrieved from [1][2]
-
Hardman et al. (1978). Process for making 2-amino-4-hydroxyquinolines (US Patent US4247699A).[1][2] Retrieved from
-
Axion Labs. (2022). HPLC Peak Tailing Troubleshooting Guide. Retrieved from [1][2]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [2]
Sources
- 1. US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents [patents.google.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Overcoming Low Solubility of Quinoline Compounds in Aqueous Media
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in the laboratory: the low aqueous solubility of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you with the knowledge to select and implement the most effective solubilization strategies for your specific quinoline derivative.
Introduction: The Quinoline Solubility Challenge
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] However, their often rigid, planar, and hydrophobic nature frequently leads to poor solubility in aqueous media.[4][5] This intrinsic characteristic can significantly impede in vitro assays, leading to inconsistent results, and can be a major roadblock to achieving adequate oral bioavailability in preclinical and clinical development.[4][5] This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are my quinoline derivatives so poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of many quinoline derivatives is primarily due to their chemical structure. These compounds are often aromatic and lipophilic, which means they have a greater affinity for non-polar environments than for water.[4] The strong intermolecular forces within the crystal lattice of the solid compound can be difficult for water molecules to overcome, further contributing to poor solubility.[5] Additionally, the introduction of hydrophobic substituents to enhance potency can often exacerbate solubility problems.[4]
Q2: I've just synthesized a new quinoline compound. What's the first thing I should try to get it into solution?
A2: The most common and straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as using a co-solvent.[4][6] Dimethyl sulfoxide (DMSO) is a widely used first choice due to its excellent ability to dissolve a broad spectrum of organic compounds.[6][7] This stock solution can then be diluted into your aqueous experimental medium.
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and what should I do?
A3: This common issue is often referred to as "crashing out" or "DMSO shock."[6] It occurs because the high concentration of the organic co-solvent that keeps your compound dissolved in the stock solution is drastically reduced upon dilution into the aqueous buffer. The aqueous environment cannot maintain the compound's solubility at the new, lower co-solvent concentration.[4][8]
Here are some immediate steps to try:
-
Lower the Final Concentration: You may be exceeding the compound's maximum kinetic solubility in the final medium. Try preparing serial dilutions to identify a concentration that remains in solution.[4][6]
-
Optimize the Co-solvent Concentration: While high concentrations can be toxic to cells, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be sufficient to keep your compound dissolved. Always include a vehicle control with the identical final DMSO concentration to account for any effects of the solvent on your assay.[4]
Q4: How does pH influence the solubility of my quinoline derivative?
A4: pH can be a powerful tool for enhancing the solubility of ionizable quinoline compounds.[7][8] Quinoline itself is a weak base due to the nitrogen atom in the heterocyclic ring.[7] In acidic conditions (lower pH), this nitrogen can become protonated, forming a cationic salt.[7][8] This ionized form is generally much more soluble in aqueous solutions than the neutral, free-base form.[7][8] Therefore, adjusting the pH of your buffer to be 1-2 units below the pKa of your compound can significantly improve its solubility.[8]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When simple co-solvent systems fail, a more systematic approach is necessary. The following decision tree and detailed explanations will guide you through selecting an appropriate advanced solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement method.
In-Depth Look at Advanced Solubilization Strategies
pH Adjustment
As previously mentioned, for quinoline derivatives with ionizable groups, modifying the pH of the aqueous medium can dramatically increase solubility.[6][7][8] By converting the compound to its more soluble salt form, you can often achieve the desired concentration for your experiments.
Experimental Protocol: pH Adjustment for Solubilization
-
Determine pKa: If the pKa of your quinoline derivative is unknown, it can be predicted using computational software or determined experimentally.
-
Select Target pH: Choose a buffer with a pH that is at least 1-2 units below the pKa of your compound.[8] Ensure this pH is compatible with your experimental system.
-
Buffer Preparation: Prepare the chosen buffer (e.g., citrate or phosphate buffer) at the target pH.
-
Dissolution: Add the quinoline compound to the acidic buffer and facilitate dissolution using sonication or gentle warming, if the compound is thermally stable.[8]
-
Observation: Visually inspect for complete dissolution. If precipitation persists, the required pH may be outside the viable range for your assay, and an alternative method should be considered.[8]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble molecules, like many quinoline derivatives, forming inclusion complexes that have enhanced aqueous solubility.[7][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[4]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).[4]
-
Add Compound: Add an excess amount of your quinoline derivative to each cyclodextrin solution.
-
Equilibration: Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the samples at high speed to pellet any undissolved compound.[4]
-
Quantification: Analyze the supernatant to determine the concentration of the dissolved quinoline derivative.
-
Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.
Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[11][12] These micelles have a hydrophobic core that can encapsulate non-polar compounds, thereby increasing their apparent solubility in water.[4][11]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Select Surfactant: Choose a biocompatible surfactant suitable for your experimental system (e.g., Polysorbate 80, Cremophor EL).
-
Prepare Surfactant Solution: Make a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add Compound: Add an excess of your quinoline derivative to the surfactant solution.
-
Equilibration: Stir the mixture for 24-48 hours at a constant temperature.[8]
-
Separation and Quantification: Similar to the cyclodextrin protocol, separate the undissolved solid and quantify the concentration of the solubilized compound in the supernatant.
Advanced Formulation Approaches
For particularly challenging compounds, more advanced formulation strategies, often employed in drug development, may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[13][14][15] Methods like solvent evaporation or hot-melt extrusion can be used to create these dispersions, which can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[13][16][17]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the sub-micron range.[18][19][20][21] The increased surface area leads to a higher dissolution velocity and saturation solubility.[18][19]
-
Prodrugs: A prodrug is a chemically modified, often inactive, version of the parent drug that is designed to overcome a specific barrier, such as poor solubility.[22][23] The prodrug is then converted to the active drug in vivo.[22] For quinolines, this could involve adding a highly polar, ionizable group that is later cleaved.[24][25]
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[26] | Simple, rapid, and effective for many compounds.[27] | Potential for compound precipitation upon dilution; can be toxic to cells at higher concentrations.[4] |
| pH Adjustment | Converts the compound to its more soluble ionized (salt) form.[4][8] | Highly effective for ionizable compounds; simple to implement. | Not applicable to neutral compounds; the required pH may be incompatible with the assay.[4] |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug.[7][9] | High solubilization capacity and generally low toxicity.[4] | Can be expensive; may interact with other formulation components or cell membranes.[4] |
| Surfactants | Forms micelles that encapsulate the drug in their hydrophobic core.[4][11] | Effective for a wide range of hydrophobic compounds. | Can be toxic to cells; may interfere with certain assays.[26] |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, reducing particle size and improving wettability.[15] | Significant improvement in dissolution rate and bioavailability.[13] | Requires specialized equipment and formulation development. |
| Nanosuspensions | Increases surface area and saturation solubility by reducing particle size.[18][19] | Applicable to a broad range of poorly soluble drugs; can enhance bioavailability.[18][28] | Requires specialized equipment for particle size reduction; potential for physical instability. |
| Prodrugs | Covalent modification of the drug to introduce a solubilizing promoiety.[23] | Can dramatically increase solubility and bioavailability.[22] | Requires chemical synthesis and validation of the conversion back to the active drug. |
Conclusion
Overcoming the low aqueous solubility of quinoline compounds is a critical step in their evaluation and development as therapeutic agents. By understanding the underlying principles of various solubilization techniques and applying a systematic, evidence-based approach, researchers can effectively address these challenges. This guide provides the foundational knowledge and practical protocols to navigate the complexities of quinoline solubility and advance your research.
References
- Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8).
- Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15).
- Overcoming poor solubility of quinoline derivatives in reactions - Benchchem. (n.d.).
- Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem. (n.d.).
- Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem. (n.d.).
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
- Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC. (n.d.).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
- A Review On Nanosuspension: A Method To Improve Medication Solubility - IJNRD. (2025, January 1).
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - MDPI. (2019, March 19).
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. (2025, September 22).
- Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes | Langmuir - ACS Publications. (n.d.).
- Technical Support Center: Overcoming Solubility Challenges of Oxazolo[4,5-c]quinoline Derivatives - Benchchem. (n.d.).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
- FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. (2023, December 4).
- Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes - American Chemical Society. (n.d.).
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 10).
- Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem. (n.d.).
- Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (n.d.).
- Micellar solubilization of drugs. - University of Alberta. (2005, July 8).
- A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids | Journal of Medicinal Chemistry. (2004, August 13).
- EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.).
- Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates - Benchchem. (n.d.).
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed. (2021, May 1).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25).
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
- Exploring inclusion complexes of cyclodextrins with quinolinone based gastro protective drug for enhancing bioavailability and sustained dischargement | Request PDF - ResearchGate. (n.d.).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. brieflands.com [brieflands.com]
- 12. Micellar solubilization of drugs. [sites.ualberta.ca]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. japer.in [japer.in]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. ijnrd.org [ijnrd.org]
- 21. eaapublishing.org [eaapublishing.org]
- 22. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpbr.in [ijpbr.in]
- 28. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
Preventing side product formation in Friedländer quinoline synthesis
Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide to help you move beyond empirical trial-and-error. By understanding the mechanistic causality behind side-product formation, you can rationally design self-validating experimental workflows that maximize yield and purity.
Section 1: Mechanistic Origins of Side Products
The Friedländer synthesis is a powerful method for constructing functionalized quinolines, but it is inherently prone to side reactions. Because the starting materials—a 2-aminoaryl aldehyde/ketone and an
The reaction proceeds via two competing pathways (Schiff-base-first vs. Aldol-first). Without precise catalytic control, the intermediates can easily diverge into unwanted dimeric or polymeric states.
Mechanistic pathways of the Friedländer synthesis detailing desired cyclization vs. side reactions.
Section 2: Frequently Asked Questions (Troubleshooting)
Q1: My 2-aminobenzaldehyde starting material is degrading into a dark, intractable tar before the quinoline can form. How do I prevent this? Causality: 2-Aminobenzaldehydes are bifunctional molecules containing both a highly nucleophilic amine and an electrophilic carbonyl. Under standard thermal conditions, they rapidly undergo intermolecular self-condensation to form complex dimeric and polymeric Schiff bases, drastically lowering the yield[2]. Solution: Mask the amine as a nitro group until the exact moment of condensation. By utilizing a 2-nitrobenzaldehyde precursor and performing an in situ reductive cyclization, the highly reactive 2-aminobenzaldehyde is never present in high bulk concentrations. We recommend a visible-light photocatalytic reduction using a CuO/TiO₂ nanocomposite and a green hydrogen source (like isopropanol), which completely bypasses thermal degradation pathways[3].
Q2: I am observing significant amounts of
Q3: When using unsymmetrical ketones, I obtain a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
Causality: Unsymmetrical ketones possess two distinct
Logical troubleshooting workflow for identifying and resolving Friedländer side reactions.
Section 3: Quantitative Catalyst Comparison
To aid in experimental design, the following table summarizes the performance of various catalytic systems in mitigating specific side products.
| Catalytic System | Reaction Conditions | Primary Side Product Mitigated | Average Yield | Reference |
| Homogeneous Base (KOH) | Ethanol, Reflux | None (Baseline) | 45–60% | [1] |
| CuO/TiO₂ Nanocomposite | Visible Light, Isopropanol, RT | 2-Aminobenzaldehyde Self-Condensation | 85–92% | [3] |
| MIL-53(Al) MOF | Solvent-Free, 100 °C | Ketone Aldol Condensation | 68–95% | [4] |
| Chiral Phosphoric Acid (CPA) | CHCl₃, 70 °C | Regioisomeric Mixtures | Up to 94% | [5] |
Section 4: Self-Validating Experimental Protocols
Protocol A: Solvent-Free Synthesis Using Heterogeneous MIL-53(Al) MOF
Objective: Eliminate ketone self-condensation via Lewis acid site-isolation[4].
-
Catalyst Activation: Dry the MIL-53(Al) catalyst in a vacuum oven at 150 °C for 12 hours prior to use. Causality: This clears the pores of any coordinated water molecules, ensuring maximum availability of the Al³⁺ Lewis acid sites for carbonyl activation.
-
Reagent Mixing: In a 10 mL pressure tube, combine 1.00 mmol of the 2-aminoaryl ketone and 1.20 mmol of the
-methylene ketone. Add 5.0 wt% of the activated MIL-53(Al) catalyst. Crucial Step: Do not add any solvent. The solvent-free environment increases the effective molarity of the reactants, kinetically favoring the desired bimolecular condensation over side reactions[4]. -
Thermal Condensation: Seal the tube and heat the mixture at 100 °C for 6 hours under continuous stirring.
-
Isolation & Self-Validation: Cool the mixture, dilute with ethyl acetate, and centrifuge to separate the solid MOF catalyst. Decant the supernatant. Validation Check: Wash, dry, and weigh the recovered catalyst. A recovery of >95% mass indicates negligible leaching, confirming the heterogeneous nature of the protocol. The catalyst can be reused for up to four cycles without loss of activity[4].
Protocol B: Reductive Cyclization via Photocatalysis
Objective: Prevent 2-aminobenzaldehyde self-condensation by using a stable 2-nitrobenzaldehyde precursor[3].
-
Photoreactor Setup: Equip a reaction vessel with a visible-light LED array (400–450 nm).
-
Reaction Mixture: Dissolve 1.0 mmol of 2-nitrobenzaldehyde and 1.2 mmol of the target ketone in 5 mL of isopropanol. Causality: Isopropanol acts as both the solvent and a green hydrogen donor for the reduction step. Add 10 mol% of the CuO/TiO₂ nanocomposite catalyst and a catalytic amount of CuI[3].
-
Irradiation: Stir the mixture at room temperature under visible light irradiation for 4–6 hours. Validation Check: Monitor the reaction via TLC. You must observe the transient appearance of the ortho-nitrochalcone intermediate before its reduction and subsequent rapid cyclization to the quinoline. If this intermediate pools without cyclizing, increase the light intensity[3].
-
Workup: Filter the stable CuO/TiO₂ photocatalyst, evaporate the isopropanol under reduced pressure, and purify the crude quinoline via short-path column chromatography.
References
- Minimizing side products in the Friedländer quinoline synthesis.BenchChem.
- Green One-Pot Photocatalytic Synthesis of Quinolines Using a CuO/TiO2 Nanocomposite Under Visible Light.
- Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst.Archivio Istituzionale Open Access dell'Università di Torino.
- Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework C
- Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation.
Sources
Technical Support Center: Optimizing Catalyst-Free Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst-free quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes while adhering to the principles of green chemistry. Catalyst-free methods offer significant advantages, including reduced cost, simplified purification, and elimination of toxic metal contaminants. However, achieving high yields and purity requires careful control over reaction parameters.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the common challenges encountered in these reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of pursuing a catalyst-free quinoline synthesis?
Catalyst-free synthesis aligns with the principles of green chemistry by reducing chemical waste and avoiding the use of often toxic and expensive metal catalysts. Key advantages include:
-
Simplified Purification: Eliminating a catalyst simplifies the work-up procedure, as there is no need to separate it from the reaction mixture.
-
Cost-Effectiveness: The absence of a catalyst, which can be a significant cost component (especially if based on precious metals), makes the overall process more economical.
-
Reduced Toxicity: It avoids potential contamination of the final product with residual metal catalysts, a critical consideration in pharmaceutical development.[1]
-
Environmental Friendliness: These methods often use benign solvents like water or are performed under solvent-free conditions, minimizing environmental impact.[2][3]
Q2: Which named reactions are most amenable to catalyst-free conditions for quinoline synthesis?
The Friedländer annulation is the most common and straightforward method for catalyst-free quinoline synthesis.[4] This reaction involves the thermal condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] While traditionally catalyzed by acids or bases, the reaction can often proceed efficiently by simply heating the reactants, sometimes in a high-boiling solvent or under solvent-free conditions.[4][7]
Q3: What are the most critical parameters to control when optimizing a catalyst-free reaction?
The "catalyst" in these reactions is often thermal energy. Therefore, the most critical parameters are:
-
Temperature: This is the primary driver of the reaction. Insufficient heat leads to low or no conversion, while excessive heat can cause degradation of starting materials and products, leading to tar formation.[5][8]
-
Solvent: The choice of solvent (or lack thereof) is crucial. High-boiling polar solvents can facilitate the reaction by ensuring reactants remain in a homogeneous phase at high temperatures.[9] Water has also been shown to be an effective medium for certain substrates.[2]
-
Reaction Time: Monitoring the reaction over time is essential to identify the point of maximum product formation before significant degradation occurs.[10]
-
Purity of Reactants: Impurities in starting materials can lead to unexpected side reactions or inhibit the desired transformation.[11]
Q4: How should I monitor the progress of my catalyst-free synthesis?
The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC) . It allows for rapid, qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis or to identify intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Low conversion of starting materials is a frequent challenge. The following workflow can help diagnose the issue.
Q: My reaction shows very little product formation even after extended heating. What is the most likely cause?
A: The most common cause is suboptimal reaction temperature . Catalyst-free reactions have a significant activation energy barrier that must be overcome with thermal energy.
-
Causality: The reaction rate is highly sensitive to temperature. If the temperature is too low, the condensation and subsequent cyclization steps will not proceed at a reasonable rate.[5]
-
Suggested Solution:
-
Ensure your reaction is being heated uniformly and that the internal temperature matches the setpoint.
-
Systematically increase the temperature in 10-20 °C increments, holding at each new setpoint for a defined period and monitoring progress by TLC.
-
If using a solvent, ensure its boiling point is high enough to reach the required reaction temperature. If not, switch to a higher-boiling solvent like DMF, DMSO, or consider running the reaction neat (solvent-free).[12]
-
Q: I've increased the temperature, but my yield is still poor and the starting materials are not fully soluble. What should I do?
A: This points to an inappropriate reaction medium (solvent) . Poor solubility of reactants will prevent them from interacting effectively, severely limiting the reaction rate.
-
Causality: For a bimolecular reaction to occur, the reactants must be in the same phase. If one reactant is a solid that does not dissolve, the reaction is limited to the solid-liquid interface.[9]
-
Suggested Solution:
-
Switch to a more polar, high-boiling solvent that is known to dissolve a wide range of organic compounds, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5]
-
Consider solvent-free conditions. Melting the reactants together can create a homogeneous liquid phase, maximizing reactant concentration and often accelerating the reaction.[12]
-
| Parameter | Effect on Catalyst-Free Synthesis | Recommended Starting Point |
| Solvent | Influences reactant solubility and reaction temperature (via boiling point).[9] | Start with a high-boiling polar aprotic solvent (e.g., Ethanol, DMF) or solvent-free.[5] |
| Temperature | Primary driver of the reaction rate. Too low = no reaction; too high = degradation.[8] | Screen temperatures from 70 °C to 150 °C. For solvent-free, start near the melting point of the reactants.[2][12] |
| Stoichiometry | A slight excess (1.1-1.2 eq.) of the active methylene compound can drive the reaction to completion. | 1.0 eq. of 2-aminoaryl ketone/aldehyde, 1.1 eq. of active methylene compound.[7] |
| Reaction Time | Must be optimized to maximize product formation before degradation becomes significant. | Monitor every 1-2 hours via TLC until starting material is consumed or product spot darkens.[10] |
Problem 2: Significant Side Product Formation & Tarring
The formation of byproducts complicates purification and lowers the isolated yield.
Q: My reaction mixture turns dark and viscous, and TLC shows a streak of baseline material. What is causing this tar formation?
A: Tarring is typically caused by polymerization or degradation of starting materials or the product under high thermal stress.[8] This is especially common in older methods like the Skraup synthesis but can occur in any high-temperature reaction.[13][14]
-
Causality: At elevated temperatures, reactive intermediates, especially aldehydes or enolizable ketones, can undergo self-condensation or other decomposition pathways, leading to high-molecular-weight, tarry substances.[8][11]
-
Suggested Solutions:
-
Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate. This is the single most effective way to reduce degradation.
-
Ensure Homogeneity: Use a high-boiling solvent to prevent localized overheating ("hot spots") that can occur in solvent-free melts.[11]
-
Slow Addition: If one reactant is particularly unstable, consider adding it slowly to the heated solution of the other reactant to keep its instantaneous concentration low.
-
Q: I am using an unsymmetrical ketone and obtaining a mixture of two quinoline regioisomers. How can I improve selectivity?
A: Achieving regioselectivity is a known challenge in Friedländer-type syntheses with unsymmetrical ketones.[11] The outcome is often a result of a delicate balance between kinetic and thermodynamic control.
-
Causality: The initial aldol-type condensation can occur at either of the two α-positions of the ketone. The ratio of products is influenced by the steric and electronic environment of each position, as well as the reaction conditions.
-
Suggested Solutions:
-
Temperature Optimization: Carefully screen the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, potentially favoring one regioisomer over another. Experiment with solvents of varying polarity (e.g., toluene vs. DMSO).
-
Problem 3: Difficult Purification
Even with a good crude yield, isolating the pure product can be challenging.
Q: My crude product is an oily residue mixed with tar, and it is difficult to purify by column chromatography.
A: This is a common issue when tarring occurs. The goal is to remove the high-molecular-weight polymers before attempting fine purification.
-
Causality: Tarry materials are often complex mixtures of polymers that streak badly on silica gel, co-eluting with the desired product.
-
Suggested Solutions:
-
Trituration: Try stirring the crude oil with a non-polar solvent in which the product has low solubility, such as hexanes or diethyl ether. The desired product may precipitate as a solid, leaving the tarry impurities in the solvent.
-
Silica Plug Filtration: Dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short pad ("plug") of silica gel, eluting with a slightly more polar solvent (e.g., 9:1 Hexane:Ethyl Acetate). This can trap the highly polar baseline tar, providing a much cleaner sample for subsequent column chromatography.
-
Recrystallization: If a solid can be obtained, recrystallization is often more effective than chromatography for removing small amounts of closely related impurities.
-
Q: My starting material and product have very similar Rf values on TLC, making separation by column chromatography difficult.
A: This indicates that the polarity of the product and at least one starting material are too close for easy separation with standard solvent systems.
-
Causality: The structural similarity between the product and the 2-aminoaryl ketone/aldehyde precursor can result in similar affinities for the stationary phase (silica).
-
Suggested Solutions:
-
Optimize Eluent System: Systematically screen different solvent mixtures for column chromatography. Sometimes, adding a small percentage of a third solvent (e.g., methanol or triethylamine) can significantly improve separation.
-
Drive Reaction to Completion: The easiest way to remove starting material is to consume it. Re-run the reaction under more forcing conditions (higher temperature, longer time) to ensure no starting material remains.
-
Chemical Wash: If the unreacted starting material is the 2-aminoaryl ketone, an acidic wash (e.g., with 1M HCl) during the work-up can protonate the basic amine and extract it into the aqueous layer, separating it from the less basic quinoline product. Be sure to neutralize the aqueous layer and back-extract to confirm what was removed.
-
Section 3: Experimental Protocols
These are generalized starting points. You must optimize conditions for your specific substrates.
Protocol 1: Thermal, Solvent-Free Synthesis
This method is ideal for its simplicity and high reactant concentration.
-
Reactant Mixture: In a round-bottom flask or reaction vial, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.1 mmol).
-
Heating: Place the flask in a pre-heated oil bath or heating mantle set to 110-130 °C.
-
Reaction: Stir the molten mixture for 2-5 hours. Monitor the reaction progress by TLC (eluent: 8:2 Hexane:Ethyl Acetate).
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude product may solidify.
-
Purification: Dissolve the crude solid in a minimal amount of dichloromethane and purify by column chromatography on silica gel to afford the desired quinoline.
Protocol 2: Synthesis in Water
This "green" protocol can be highly effective for specific substrates, particularly 2-aminobenzaldehyde.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol) in water (5 mL).
-
Heating: Heat the mixture to 70 °C and stir vigorously for 3-5 hours. The mixture may be heterogeneous.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates directly from the water.
-
Purification: Collect the solid product by filtration. Wash the product with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[2][10]
Section 4: References
-
Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yield in Skraup synthesis of quinoline precursors. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation. Retrieved from
-
Kappe, C. O., & Murphree, S. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 88-99. [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
-
Li, J., et al. (2020). Catalyst-free synthesis of quinoline-enols through coupling between heterocyclic N-oxides and CF3-ynones under mild conditions. Organic Chemistry Frontiers, 7(15), 2055-2060. [Link]
-
Bandyopadhyay, D., et al. (2007). An efficient synthesis of quinolines under solvent-free conditions. Journal of Chemical Sciences, 119(5), 483-487. [Link]
-
Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis. Retrieved from
-
ResearchGate. (n.d.). Catalyst‐free method for the synthesis of quinoline tethered α‐AKs. Retrieved from [Link]
-
Wang, L., et al. (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 7(3), 3099-3107. [Link]
-
Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis. Retrieved from
-
ResearchGate. (n.d.). Optimization of catalysts, solvents, and temperature in the synthesis of 4a. Retrieved from [Link]
-
Borghs, J. C., et al. (2021). Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Organic Letters, 23(14), 5543-5547. [Link]
-
Yarie, M., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 7(2), 1765-1785. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
Nikpassand, M., & Zare, M. (2010). Solventless Synthesis of Quinoline Derivatives: Acceleration of Friedländer Reaction by Supported Heteropoly Acids. South African Journal of Chemistry, 63, 135-140. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions using various solvents and different catalyst for the synthesis of 1-(2,4-dimethylquinolin- 3-yl)ethanone. Retrieved from [Link]
-
Yarie, M., et al. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Sharma, V., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(36), 25303-25324. [Link]
-
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. Retrieved from
-
SynOpen. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Retrieved from [Link]
-
Kappe, C. O., & Murphree, S. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from [Link]
-
SAGE Publications Inc. (2016). A Simple, Efficient and Solvent-free Reaction for the Synthesis of Quinolines Using Caesium Iodide. Retrieved from [Link]
-
Sheldon, R. A. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3302-3316. [Link]
-
ChemRxiv. (2023). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. Retrieved from [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 2. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. scielo.org.za [scielo.org.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization & Purification of Aromatic Aminonitriles
Welcome to the Technical Support Center. Aromatic aminonitriles (such as 4-aminobenzonitrile and its derivatives) are highly versatile intermediates in pharmaceutical synthesis, particularly for generating fused heterocyclic systems like quinazolines. However, their purification presents unique physicochemical challenges. The dual presence of a basic, oxidation-prone aromatic amine and a hydrolysis-sensitive nitrile group requires precise control over thermal exposure, solvent polarity, and crystallization kinetics.
This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot and optimize your recrystallization workflows.
Logical Troubleshooting Workflow
Fig 1: Logical troubleshooting workflow for aromatic aminonitrile recrystallization.
Section 1: Standard Operating Procedure (SOP) for Mixed-Solvent Recrystallization
To ensure a self-validating purification cycle, follow this causality-driven protocol. The use of a mixed-solvent system allows you to precisely tune the Metastable Zone Width (MSZW) of the aminonitrile.
-
Dissolution: Place the crude aromatic aminonitrile in a round-bottom flask. Add a minimum volume of the "soluble" solvent (e.g., Ethanol or Dichloromethane) heated to just below its boiling point until the solid is fully dissolved[1]. Causality: Using minimal solvent ensures the solution reaches maximum saturation, which is critical for high-yield recovery.
-
Decolorization (If necessary): If the solution is dark brown or red (indicating amine oxidation products), add 1-2% w/w activated carbon. Boil briefly and perform a hot gravity filtration through a Celite pad[1]. Causality: Activated carbon selectively adsorbs high-molecular-weight, highly conjugated polymeric impurities that otherwise co-precipitate and disrupt the crystal lattice.
-
Anti-Solvent Addition: Slowly add the "insoluble" anti-solvent (e.g., Water or Hexane) dropwise while maintaining heat until the solution becomes faintly turbid. Add 1-2 drops of the soluble solvent to clear the turbidity[2].
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality: A slow cooling rate favors the thermodynamic formation of a rigid crystal lattice over kinetic liquid-liquid phase separation (oiling out)[3].
-
Isolation & Validation: Once crystal growth ceases, cool the flask in an ice-water bath for 15 minutes to maximize yield. Isolate via vacuum filtration and wash with a minimal amount of ice-cold anti-solvent[4].
-
Self-Validation Step: Perform a melting point analysis on the dried crystals. A sharp melting point range (≤ 2°C variance) matching the literature value confirms the successful exclusion of impurities that cause freezing-point depression.
-
Section 2: Troubleshooting & FAQs
Q1: My aminonitrile is "oiling out" instead of forming crystals. What is happening mechanistically, and how do I fix it? A1: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the compound separates from the solvent as a secondary liquid phase (an emulsion or coacervate) rather than a solid crystalline phase[3]. Mechanistically, this happens when the melting point of the solute is lower than the temperature at which the solution becomes saturated[4][5]. For aromatic aminonitriles, high levels of initial impurities can significantly depress the melting point of the crude mixture, exacerbating this issue[4].
-
Corrective Actions:
-
Adjust Supersaturation: Reheat the mixture to redissolve the oil, add slightly more of the "soluble" solvent, and cool at a much slower rate. Generating supersaturation slowly avoids crossing into the labile zone where LLPS occurs[3].
-
Seeding: Add a pure "seed crystal" of the aminonitrile halfway into the metastable zone (before oiling occurs) to provide a nucleation center[3].
-
Trituration: If an oil has already formed and cooled into a glass-like solid, evaporate the solvent completely and triturate the residue with a non-polar solvent like diethyl ether or petroleum ether to force solidification[6].
-
Q2: During heating, my recrystallization solution turns dark brown, and my recovered yield is low. How do I prevent this? A2: Aromatic aminonitriles are sensitive to both thermal and chemical degradation. The aromatic amine moiety is highly susceptible to air oxidation at elevated temperatures, leading to dark, highly conjugated impurities. Simultaneously, the nitrile group can undergo hydrolysis to an amide or carboxylic acid if exposed to trace acids or bases in the solvent[7]. Furthermore, excessive heat can trigger a retro-Strecker reaction, reverting the product back to its constituent imine and cyanide[7].
-
Corrective Actions:
-
Minimize Heat Exposure: Do not boil the solution for extended periods. Transition to solvent systems with lower boiling points (e.g., Dichloromethane/Hexane instead of Toluene).
-
Inert Atmosphere: Perform the dissolution under a nitrogen or argon atmosphere to prevent oxidative degradation of the amine.
-
Q3: My compound is streaking on TLC and co-precipitating with impurities during recrystallization. Is there an alternative purification strategy? A3: Yes. Aromatic aminonitriles are basic due to the amine functional group[7]. If the free base resists crystallization or co-precipitates with structurally similar impurities, you can perform a crystallization-induced phase switch by forming a salt.
-
Corrective Actions:
-
Salt Formation: Treat the crude aminonitrile with an anhydrous acid, such as p-toluenesulfonic acid (TsOH) or HCl, in an organic solvent like diethyl ether or acetonitrile[8].
-
Mechanism: The resulting aminonitrile p-toluenesulfonate or hydrochloride salt will have a drastically different solubility profile and a much higher melting point. This completely bypasses the "oiling out" phenomenon and forces the compound to precipitate out of solution as a highly pure solid[8][9].
-
Section 3: Quantitative Data & Solvent Selection
Selecting the correct solvent system is the most critical variable in preventing LLPS and degradation. Use the matrix below to match your specific aminonitrile derivative to the appropriate thermodynamic environment.
| Solvent System | Type | Boiling Point Range (°C) | Polarity Index (Approx.) | Suitability & Mechanistic Advantage |
| Ethanol / Water | Mixed (Polar/Polar) | 78 / 100 | 5.2 - 9.0 | Best for highly polar aminobenzonitriles. Excellent for removing inorganic salts left over from synthesis[1]. |
| Dichloromethane / Hexane | Mixed (Polar/Non-polar) | 40 / 68 | 3.1 - 0.1 | Best for temperature-sensitive aminonitriles. The low boiling point minimizes thermal and oxidative degradation. |
| Ethyl Acetate / Petroleum Ether | Mixed (Moderate/Non-polar) | 77 / 35-60 | 4.4 - 0.1 | General purpose. Excellent for precisely tuning the metastable zone width to prevent oiling out. |
| Acetonitrile | Single Solvent | 82 | 5.8 | Best for Aminonitrile salts (e.g., TsOH or HCl salts). Forces rapid precipitation of the ionized species[8]. |
References
-
Title: Problems with Recrystallisations - Chemistry Teaching Labs Source: University of York URL: [Link]
-
Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]
-
Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL: [Link]
-
Title: 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL: [Link]
-
Title: Recrystallization (help meeeeee) : r/chemistry Source: Reddit URL: [Link]
-
Title: Purification of aminonitrile : r/Chempros Source: Reddit URL: [Link]
-
Title: AMINOMALONONITRILE p-TOLUENESULFONATE Source: Organic Syntheses URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
Technical Support Center: HPLC Troubleshooting for Hydroxyquinolines
Focus: Resolving Broad and Tailing Peaks in Metal-Chelating Analytes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of hydroxyquinolines (e.g., 8-hydroxyquinoline). Users typically report severe peak broadening, tailing (USP Asymmetry factor > 1.5), or complete loss of analyte signal.
To permanently resolve these issues, we must move beyond generic column maintenance and address the specific physical chemistry of the analyte. Hydroxyquinolines possess both a basic pyridine nitrogen and a phenolate oxygen. This dual nature makes them highly susceptible to two distinct secondary retention mechanisms: metal chelation and silanol ion-exchange [1][2].
Mechanistic Root Cause Analysis
Before altering your method, it is critical to understand the causality behind the peak distortion:
-
Metal Chelation (The Primary Culprit): Hydroxyquinolines are potent bidentate chelators that form highly stable 5-membered coordination complexes with transition metals (such as Fe, Al, and Ti). These metals are ubiquitous in standard HPLC systems, leaching from stainless steel tubing, pump heads, frits, and even the silica matrix of the column itself[1][2]. When the analyte coordinates with immobilized metals on the stationary phase, it creates a strong secondary retention mechanism that drags out the elution profile, causing severe tailing and loss of peak area[3].
-
Silanol Interactions (The Secondary Culprit): Traditional silica columns contain residual silanol groups (Si–OH) on their surface. Free silanols are acidic; at a mobile phase pH above 3.0, they ionize into negatively charged Si–O⁻ species[4]. The basic nitrogen of the hydroxyquinoline interacts strongly with these acidic sites via ion-exchange, exacerbating peak tailing and broadening[5].
Logical workflow of peak tailing mechanisms in hydroxyquinolines and targeted interventions.
Diagnostic & Remediation Protocols
To ensure scientific integrity, troubleshooting must be a self-validating system. Do not change multiple variables simultaneously. Follow these sequential protocols to isolate and eliminate the root cause.
Protocol A: Diagnosing and Mitigating Metal Chelation
Causality: If metals are the issue, introducing a stronger chelator or masking agent to the mobile phase will outcompete the analyte for the active metal sites, instantly restoring peak symmetry.
Step-by-Step Methodology:
-
Baseline Assessment: Inject a 0.1 mg/mL hydroxyquinoline standard using your current standard mobile phase (e.g., Water/Acetonitrile). Record the USP Tailing Factor (
) and peak area. -
The Masking Agent Test: Prepare a fresh mobile phase supplemented with 0.1% Phosphoric Acid (
) or 10 µM EDTA. Phosphoric acid acts as an ionic modifier that effectively masks trace metal contamination on the silica surface[1]. -
Equilibration: Flush the HPLC system and column with the modified mobile phase for at least 20 column volumes to ensure all metal active sites are saturated.
-
Re-evaluation: Inject the standard again under the new conditions.
-
Self-Validating Logic: If
drops significantly (e.g., from >1.5 to <1.2) and the peak area increases, metal chelation is confirmed as the primary cause. To permanently resolve this without relying on harsh additives, transition to a metal-free HPLC system (e.g., PEEK tubing) or utilize bioinert coated column hardware[2][3]. If tailing persists, proceed to Protocol B.
Protocol B: Suppressing Silanol Activity
Causality: If Protocol A yields marginal improvements, the tailing is likely driven by ion-exchange interactions with residual silanols. Lowering the pH protonates the silanols, neutralizing their negative charge and eliminating the secondary interaction[5].
Step-by-Step Methodology:
-
Mobile Phase pH Adjustment: Adjust the aqueous portion of your mobile phase to a pH of 2.5 using formic acid or a phosphate buffer.
-
Buffer Strength Optimization: Ensure the buffer concentration is at least 20 mM. Higher ionic strength helps mask any remaining polar interactions without altering the primary hydrophobic retention[5].
-
Column Verification: Ensure you are using a high-purity, fully end-capped Type B silica column. Older Type A silica columns contain high levels of free silanols and trace metals that exacerbate tailing[4].
-
Re-evaluation: Inject the standard.
-
Self-Validating Logic: If peak symmetry is restored under low pH conditions, silanol interaction was the dominant distortion mechanism. Your method should be permanently locked to a pH < 3.0.
Quantitative Impact of Interventions
The table below summarizes the expected quantitative improvements when applying targeted interventions to hydroxyquinoline analysis.
| Column Hardware | Mobile Phase Additive | Peak Asymmetry ( | Relative Peak Area | Primary Mechanism Addressed |
| Stainless Steel | None (Water/ACN) | > 1.55 | 100% (Baseline) | None |
| Stainless Steel | 0.1% Phosphoric Acid | 1.10 - 1.20 | ~ 136% | Metal Chelation (Chemical Masking) |
| Bioinert (Coated/PEEK) | None (Water/ACN) | < 1.10 | ~ 144% | Metal Chelation (Hardware Elimination) |
| Type A Silica | pH 7.0 Buffer | > 2.00 (Broad) | Variable | None (High Silanol Activity) |
| Type B (End-capped) | pH 2.5 Buffer | ~ 1.05 | Optimal | Silanol Interactions |
(Data synthesized from comparative application notes on metal-coordinating compounds[1][3])
Frequently Asked Questions (FAQs)
Q: I upgraded to a biocompatible Titanium (Ti) HPLC system, but my hydroxyquinoline peaks are still tailing. Why? A: While titanium prevents rust and is highly biocompatible, it is not entirely inert to chelators. When exposed to certain solvents (like anhydrous methanol or acetonitrile), trace titanium can leach from fluidic components and frits. These Ti ions immobilize on the column's stationary phase, creating new coordination sites that strongly bind chelating agents like hydroxyquinolines[6]. A completely metal-free flow path (PEEK) or specific bioinert column coatings are recommended for these specific analytes[2][3].
Q: Can I use a sacrificial base instead of lowering the mobile phase pH? A: Yes. If your method strictly requires a neutral pH, you can add a sterically small sacrificial base like Triethylamine (TEA) at ~0.05 M to the mobile phase. TEA will preferentially bind to the ionized silanol sites, outcompeting the basic nitrogen of the hydroxyquinoline and improving peak shape. However, this approach is generally avoided in LC-MS applications due to severe ion suppression.
Q: How do I recover a column that has been severely contaminated with trace metals? A: You can attempt to passivate the column by flushing it with a strong chelating solution. A standard protocol involves flushing the column with 50 mM EDTA at a low flow rate for 2 to 4 hours, followed by an extensive wash with LC-grade water. However, if the metal contamination is deeply embedded in the silica matrix (which is common in older Type A silica), column replacement is the most reliable and time-effective solution[4].
References
- Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
- Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.
- SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline." SIELC Technologies.
- Benchchem. "Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline." Benchchem.
- YMC Europe.
- Thermo Fisher Scientific. "Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties." Thermo Fisher Scientific.
Sources
Minimizing decomposition of quinoline compounds during purification
Technical Support Center: Quinoline Compound Purification
Welcome to the technical support center for the purification of quinoline compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying quinoline-based molecules. Quinolines are a vital class of heterocyclic compounds, but their inherent reactivity can often lead to decomposition during purification. This guide provides in-depth, field-tested solutions to common problems, grounded in chemical principles to ensure the integrity of your compounds.
Troubleshooting Guide: Minimizing Quinoline Decomposition
This section addresses specific, frequently encountered issues during the purification of quinoline compounds. Each answer provides a mechanistic explanation and a step-by-step protocol to resolve the problem.
Issue 1: My quinoline compound is turning dark brown/black on the silica gel column.
Q: What causes my quinoline compound to rapidly change color and decompose during silica gel chromatography?
A: This is a classic sign of on-column degradation, often initiated by the acidic nature of standard silica gel. The lone pair of electrons on the quinoline nitrogen is basic and readily interacts with the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze several decomposition pathways, including oxidation and polymerization, especially for electron-rich quinoline derivatives.
Mechanism of Decomposition on Silica:
-
Acid-Base Interaction: The basic quinoline nitrogen is protonated by the acidic silanol groups on the silica surface.
-
Increased Reactivity: This protonation makes the quinoline ring more electron-deficient and susceptible to nucleophilic attack or oxidation.
-
Oxidation: The presence of trace air in the solvent or on the silica surface can lead to the formation of colored N-oxides and other oxidative byproducts.
-
Polymerization: For certain quinoline structures, this acid catalysis can initiate polymerization, leading to intractable brown or black tars.
Workflow for Mitigating On-Column Decomposition:
Caption: Decision workflow for troubleshooting quinoline decomposition on silica gel.
Experimental Protocol: Preparation of Triethylamine (TEA)-Neutralized Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your desired mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Neutralization: To this slurry, add 1-2% (v/v) of triethylamine. For example, for every 100 mL of your mobile phase, add 1-2 mL of TEA.
-
Equilibration: Stir the slurry gently for 15-20 minutes. This allows the TEA to deactivate the acidic silanol sites.
-
Column Packing: Pack your chromatography column with this neutralized slurry as you normally would.
-
Mobile Phase: Ensure your running mobile phase is also treated with a small amount of TEA (e.g., 0.1-0.5%) to maintain the neutral conditions throughout the purification.
Issue 2: My quinoline forms an N-oxide during workup or purification.
Q: I am observing a new, highly polar spot by TLC, which mass spectrometry confirms is my desired product +16 amu. How can I prevent this N-oxide formation?
A: N-oxide formation is a common oxidative side reaction for quinolines, especially those with electron-donating groups that increase the electron density on the nitrogen atom. This oxidation can be triggered by several factors:
-
Peroxides in Solvents: Ethers like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides upon storage. These peroxides are potent oxidizing agents.
-
Air Oxidation: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to slow oxidation.
-
Oxidizing Reagents: If your reaction workup involves mild oxidizing agents, they may not be fully quenched before purification.
Preventative Measures for N-Oxide Formation:
| Strategy | Rationale | Implementation |
| Solvent Purity | Eliminate peroxide contaminants that act as oxidizing agents. | Always use freshly opened bottles of peroxide-forming solvents or test for and remove peroxides before use. |
| Inert Atmosphere | Minimize contact with atmospheric oxygen. | Conduct workup and purification steps under an inert atmosphere of nitrogen or argon. |
| Antioxidant Addition | Scavenge radical species that can initiate oxidation. | Add a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to your crude sample before purification. |
| pH Control | The quinoline nitrogen is less susceptible to oxidation when it is protonated. | If compatible with your molecule's stability, a slightly acidic workup (e.g., dilute citric acid wash) can protect the nitrogen. |
Protocol: Testing for and Removing Peroxides from THF
-
Testing: Add 1 mL of the THF to be tested to a solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. A yellow color indicates low levels of peroxides, while a brown color indicates high levels.
-
Removal: If peroxides are present, pass the solvent through a column of activated alumina. This will effectively remove the peroxides.
-
Storage: Store the purified solvent over a drying agent and under an inert atmosphere, away from light.
Frequently Asked Questions (FAQs)
Q1: Is alumina a better choice than silica for all quinoline purifications?
A1: Not necessarily. While alumina is generally less acidic than silica, it comes in three grades: acidic, neutral, and basic. Basic alumina can be an excellent choice for highly acid-sensitive quinolines. However, alumina can sometimes exhibit different selectivity compared to silica and may chelate certain functional groups, leading to poor recovery. The best approach is to perform a small-scale TLC comparison using silica, neutral alumina, and basic alumina plates to determine the optimal stationary phase for your specific compound.
Q2: Can I use reverse-phase chromatography for my quinoline compound?
A2: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica) is an excellent alternative. Since the stationary phase is non-polar, the acidic silanol groups are end-capped and do not pose a significant risk of decomposition. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. A common issue is poor peak shape due to the interaction of the basic nitrogen with residual, un-capped silanols. This can be easily rectified by adding a modifier to the mobile phase.
Workflow for Optimizing Reverse-Phase Purification:
Caption: Strategy for improving peak shape in reverse-phase chromatography of quinolines.
Q3: My quinoline has a hydroxyl group (-OH). Are there any special precautions I should take?
A3: Yes. Hydroxyquinolines are particularly susceptible to air oxidation, often forming highly colored quinone-type structures. This process is frequently catalyzed by trace metals and can be accelerated by basic conditions. For these compounds, it is critical to use degassed solvents and perform the purification under a strict inert atmosphere. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the crude sample can sometimes help by sequestering catalytic metal ions.
References
-
Chromatography and Separation Science. Satinder Ahuja, John Wiley & Sons. [Link]
-
The Logic of Chemical Synthesis. E.J. Corey, Xue-Min Cheng. John Wiley & Sons. [Link]
-
Improving the Separation of Basic Compounds by Flash Chromatography. Teledyne ISCO Application Note AN76. [Link]
-
Peroxide Forming Solvents. UCLA Chemistry & Biochemistry Safety. [Link]
-
Oxidation of Organic Compounds. Kenneth B. Wiberg. Academic Press. [Link]
Technical Support Center: Column Chromatography Optimization for Polar Aminonitrile Compounds
Welcome to the technical support center for the purification of polar aminonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique molecules. Polar aminonitriles present a dual challenge for traditional silica gel chromatography: their high polarity can lead to poor elution, while their basic amine functionality often results in strong, undesirable interactions with the acidic silica stationary phase. This leads to common issues like severe peak tailing, low recovery, and even on-column degradation.
This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities and achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: Why is my polar aminonitrile streaking or "tailing" so badly on a standard silica gel column?
A: This is the most common issue faced when purifying basic compounds like aminonitriles on silica gel. The primary cause is a strong acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] Your positively charged (protonated) amine binds ionically to the negatively charged (deprotonated) silanol sites, causing a portion of the molecules to lag behind the main band, resulting in a "tail" or streak.[4] This can lead to poor separation, broad peaks, and inaccurate assessment of purity.[3]
Q2: My compound is highly polar and won't move from the baseline, even in 100% ethyl acetate. What should I do?
A: When a compound is too polar for standard solvent systems like ethyl acetate/hexane, you need to increase the eluting strength of the mobile phase. A common strategy is to add a more polar solvent like methanol. A typical starting point for very polar compounds is a mobile phase of 5-10% methanol in dichloromethane (DCM). If this is still insufficient, you can try solvent systems containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in DCM.[5][6]
Q3: What's the best general approach: normal-phase or reversed-phase chromatography?
A: The choice depends on your compound's specific properties and the available equipment.
-
Normal-Phase (e.g., Silica Gel): It is widely accessible but requires modification for basic aminonitriles. It's often successful when a basic modifier (like triethylamine) is added to the mobile phase to suppress the silanol interactions.[7]
-
Reversed-Phase (e.g., C18): This is an excellent and often superior choice for polar and ionizable compounds.[7][8] It avoids the issue of acidic silica, and retention can be finely tuned by adjusting the mobile phase pH and the ratio of organic solvent to water. This is particularly useful for preparative HPLC or MPLC systems.
Q4: I'm losing a significant amount of my compound on the column. Is it degrading?
A: It's highly possible. The acidic surface of silica gel can catalyze the degradation of sensitive molecules, including the hydrolysis of the nitrile group or a retro-Strecker reaction.[5][7] If you suspect on-column degradation, you should perform a stability test by dissolving your compound in a slurry of silica gel and your chosen eluent and monitoring it by TLC or LC-MS over time. If degradation is confirmed, you must switch to a less acidic stationary phase (like deactivated silica or alumina) or use reversed-phase chromatography.[7]
In-Depth Troubleshooting Guides
Problem 1: Severe Peak Tailing, Broadening, and Streaking
This is the classic sign of strong secondary interactions between the basic analyte and the stationary phase.
-
Primary Cause: Interaction with acidic silanol groups on the silica surface.[1][2][9]
-
Mechanism: The amine is protonated by the acidic silanols, leading to strong ionic binding that delays elution and causes poor peak shape.
Solution 1.1: Use a Basic Mobile Phase Modifier
By adding a small amount of a competing base to your mobile phase, you can "mask" or "suppress" the active silanol sites, preventing your compound from interacting with them.[9] Triethylamine (TEA) is the most common choice.
Workflow: Selecting the Right Modifier
Caption: Decision workflow for using basic modifiers.
See Protocol 1 for a detailed step-by-step guide on running a column with a basic modifier.
Solution 1.2: Change the Stationary Phase
If modifiers are ineffective or difficult to remove from the final product, changing the stationary phase is the best option.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Alumina (Neutral or Basic) | Less acidic than silica, reduces tailing for basic compounds. | Can have its own reactivity issues; resolution may differ. | Basic aminonitriles that are sensitive to silica gel. |
| Reversed-Phase (C18, C8) | Excellent for polar compounds; avoids acidic surface issues.[7][8] Separation is based on hydrophobicity. | Requires HPLC/MPLC systems; can be more expensive for large scale. | Polar, ionizable aminonitriles where normal-phase fails. |
| Amine-Functionalized Silica | The surface is basic, offering good peak shapes for basic analytes. | Can be expensive; may have lower loading capacity. | High-value, difficult-to-purify basic compounds. |
| Hydrophilic Interaction (HILIC) | Excellent for retaining and separating very polar compounds.[10][11] | Requires careful method development and column equilibration.[11] | Highly polar, water-soluble aminonitriles that are poorly retained in reversed-phase. |
Problem 2: Poor Compound Recovery or On-Column Degradation
Low recovery is a critical issue that suggests your compound is either irreversibly binding to the column or decomposing during purification.
-
Primary Cause: Chemical reaction with the acidic stationary phase or instability in the mobile phase.[5][7]
Solution 2.1: Protect the Amine Group
Temporarily converting the problematic amine into a less basic, more stable functional group can dramatically simplify purification.[7] This adds two steps (protection and deprotection) but often saves significant time and material.
Workflow: Amine Protection Strategy
Caption: Workflow for purification via amine protection.
Solution 2.2: Use an Alternative Purification Method
If chromatography is consistently failing, consider non-chromatographic methods.
-
Recrystallization: If your aminonitrile is a solid, this can provide very high purity material. It may require screening various solvent systems (e.g., EtOAc/Hexane, MeOH/Diethyl Ether).[7][12]
-
Acid/Base Extraction & Salt Formation: You can often purify an aminonitrile by converting it to a salt (e.g., hydrochloride salt), washing away neutral organic impurities, and then liberating the free base. The resulting salt itself may be crystalline and pure.[12]
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes a standard procedure for purifying a basic polar aminonitrile on silica gel using triethylamine (TEA) as a modifier.
1. Mobile Phase Preparation:
- Determine an appropriate solvent system using TLC. Start with a base solvent system like 5% Methanol in Dichloromethane (DCM).
- Prepare the mobile phase by adding 0.5-1% triethylamine by volume (e.g., 5-10 mL of TEA for every 1 L of eluent). Important: Prepare this fresh, as the basicity can change over time.
2. Column Packing:
- Pack a silica gel column using a slurry method with your starting eluent (e.g., 99.5:0.5 Hexane:TEA if the compound is less polar, or 95:4.5:0.5 DCM:MeOH:TEA for more polar compounds).
- Ensure the column is packed evenly without any air bubbles.
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude aminonitrile in a minimal amount of a volatile solvent like DCM.
- Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.
- Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
- Gently add this powder to the top of the packed column, creating a thin, even band. Add a thin layer of sand on top to prevent disturbance.
4. Elution and Fraction Collection:
- Begin eluting with your starting mobile phase.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, move from 5% MeOH/DCM to 10% MeOH/DCM, ensuring TEA concentration remains constant.
- Collect fractions and monitor them by TLC to identify those containing your pure product.
5. Post-Purification Workup:
- Combine the pure fractions and remove the solvent using a rotary evaporator.
- Note: Removing the final traces of triethylamine (boiling point: 89 °C) can be challenging. It may require co-evaporation with a solvent like toluene or placing the sample under high vacuum for an extended period.
References
- EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed. (2004, July 2).
- Preventing degradation of aminonitriles during workup and purification - Benchchem. (n.d.).
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
- Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3).
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed. (2025, February 5).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
- Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (2025, December 15).
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1).
- Purification of aminonitrile : r/Chempros - Reddit. (2022, August 9).
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. (n.d.).
- Troubleshooting Flash Chromatography. (n.d.).
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
- Column chromatography issue : r/Chempros - Reddit. (2024, November 17).
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. pharmanow.live [pharmanow.live]
- 11. waters.com [waters.com]
- 12. reddit.com [reddit.com]
Addressing regioisomer formation in Gould-Jacobs reaction
Technical Support Center: Regiocontrol in the Gould-Jacobs Reaction
Ticket ID: #GJ-REGIO-001 Topic: Troubleshooting Regioisomer Formation & Polymerization in 4-Quinolone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The Gould-Jacobs reaction is the industry standard for synthesizing 4-quinolone scaffolds, yet it suffers from two notorious failure modes: regioisomer heterogeneity (when using meta-substituted anilines) and oxidative polymerization ("black tar" formation). This guide provides a mechanistic diagnosis of isomer ratios and validated protocols to suppress side reactions.
Module 1: Diagnostic & Triage
FAQ 1: Why am I getting a mixture of 5- and 7-substituted isomers?
Root Cause: The cyclization step is an intramolecular Electrophilic Aromatic Substitution (EAS). When you start with a meta-substituted aniline, the electrophilic carbonyl can attack two non-equivalent ortho positions:
-
C2 (Between
and ): Leads to the 5-substituted quinoline. -
C6 (Para to
): Leads to the 7-substituted quinoline.
The Rule of Thumb:
-
Steric Control: The C2 position is sterically crowded. Bulky substituents (
) strongly disfavor attack at C2, pushing the reaction toward the 7-isomer (often >90:10 ratio). -
Electronic Control: Electron-Donating Groups (EDGs) like
activate the positions ortho and para to themselves. For m-anisidine, C6 is both sterically open and electronically activated (para to -OMe). Thus, 7-methoxy-4-quinolone is the dominant product. -
The "Danger Zone": Small, weakly directing groups (e.g.,
) often result in frustrating mixtures (e.g., 60:40 to 80:20) because the steric penalty at C2 is insufficient to block cyclization completely.
Visualizing the Bifurcation
The following diagram illustrates the kinetic vs. thermodynamic split during cyclization.
Caption: Bifurcation pathway for m-substituted anilines. Path B is generally favored sterically, yielding the 7-isomer.
Module 2: Optimization Protocols
To address regio-control and yield issues, we recommend two distinct workflows. Protocol A is the standard thermal approach, optimized to prevent charring. Protocol B uses acid catalysis to lower the energy barrier, often improving regioselectivity for deactivated rings.
Data Comparison: Cyclization Methods
| Feature | Protocol A: Thermal (Dowtherm A) | Protocol B: Acid-Catalyzed (Eaton's) |
| Temperature | 250°C – 280°C | 70°C – 90°C |
| Reaction Time | 15 – 45 mins (Flash) | 2 – 5 hours |
| Primary Risk | Oxidative polymerization (Tar) | Hydrolysis of ester (if water present) |
| Best For | Electron-neutral/rich substrates | Electron-poor / Thermally sensitive substrates |
| Regio-Control | Thermodynamic Control | Kinetic Control (Can alter ratios) |
Protocol A: High-Temperature Thermal Cyclization
Use this for robust substrates where solubility is an issue.
-
Preparation: Dissolve the anilinomethylenemalonate intermediate in Dowtherm A (diphenyl ether/biphenyl eutectic) at a concentration of 0.1 M.
-
Critical Step: Degas the solvent with
or Ar for 20 minutes before heating. Oxygen at 250°C causes immediate radical polymerization (black tar).
-
-
Execution: Heat the solvent to a rolling reflux (255°C ) before adding the substrate.
-
Technique: Add the intermediate dropwise (as a solution or solid) to the boiling solvent. This ensures "dilution conditions" and rapid heat transfer, favoring intramolecular cyclization over intermolecular polymerization.
-
-
Quench: Cool rapidly to ~80°C and pour into a 4-fold excess of hexane or heptane. The quinolone product usually precipitates while the Dowtherm A remains in the organic phase.
-
Purification: Filter and wash with hot ethanol to remove non-cyclized oligomers.
Protocol B: Eaton’s Reagent Cyclization (Recommended)
Use this for difficult substrates or to avoid high-temp degradation.
-
Reagent: Use Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid). It is a safer, easier-to-handle alternative to Polyphosphoric Acid (PPA). -
Execution: Mix the intermediate with Eaton’s reagent (1 g intermediate per 5 mL reagent) at Room Temperature.
-
Reaction: Heat to 70–90°C . Monitor by LC-MS.[1]
-
Note: This method proceeds via a protonated intermediate, which can enhance electrophilicity, allowing cyclization of deactivated (EWG-substituted) rings that fail under thermal conditions.
-
-
Workup: Quench by pouring slowly into ice water. Neutralize with ammonium hydroxide to pH 6–7 to precipitate the product.
Module 3: Troubleshooting Specific Failures
Issue: "My reaction turned into a black, insoluble tar."
-
Diagnosis: Oxidative polymerization or thermal decomposition. The intermediate contains a secondary amine and an alkene, making it susceptible to radical propagation.
-
Corrective Action:
-
Atmosphere: You must use an inert atmosphere (
/Ar).[1] -
Temperature Ramp: Do not heat the substrate slowly from RT to 250°C. This prolonged residence time in the "warm zone" promotes intermolecular side reactions. Use the "Dropwise into Reflux" technique described in Protocol A.
-
Switch Methods: If thermal cyclization fails twice, switch to Protocol B (Eaton’s Reagent).
-
Issue: "I cannot separate the 5- and 7-isomers."
-
Diagnosis: Isomers often co-crystallize.
-
Corrective Action:
-
Solubility Differential: The 5-isomer (due to steric clash near the carbonyl) often has higher solubility in polar protic solvents than the 7-isomer.
-
Purification Protocol:
-
Recrystallize the crude mixture from Glacial Acetic Acid or DMF . The 7-isomer is typically less soluble and will crystallize first.
-
Check Purity: Use Metal-Free HPLC (or add EDTA to the mobile phase). 4-Quinolones chelate iron/steel in standard HPLC columns, leading to severe peak tailing that masks isomer separation.
-
-
Issue: "Low yield with Electron-Withdrawing Groups (e.g., -NO2, -CF3)."
-
Diagnosis: The benzene ring is deactivated, making it a poor nucleophile for the Friedel-Crafts-like cyclization step.
-
Corrective Action:
-
Thermal conditions often fail here. You must use Acid Catalysis (Protocol B). The acid protonates the ester carbonyl, making it a "super-electrophile" capable of overcoming the deactivated ring's reluctance to react.
-
References
-
BenchChem. Optimizing reaction conditions for the Gould-Jacobs synthesis. BenchChem Technical Notes. Link
-
Groszek, G., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 2020. Link
-
Nagiel-Ostaszewski, I., et al. Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica, 1991.[2] Link
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Notes. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Quinoline Synthesis: Skraup vs. Friedländer
For researchers and professionals in medicinal chemistry and drug development, the quinoline scaffold is a cornerstone of molecular design.[1][2] This privileged heterocyclic system is central to a vast array of pharmaceuticals, from antimalarials like chloroquine to modern anticancer agents.[2][3] Consequently, the efficient construction of the quinoline core is a critical task in the synthetic chemist's workflow. Among the classical methods, the Skraup and Friedländer syntheses have long stood as fundamental, yet distinct, approaches to this challenge.[1]
This guide provides an in-depth comparative analysis of these two venerable reactions. Moving beyond a simple recitation of steps, we will dissect the mechanistic underpinnings, explore the practical advantages and limitations, and provide field-tested experimental protocols. The objective is to equip you, the practicing scientist, with the critical insights needed to select and execute the most strategic synthesis for your target quinoline derivative.
The Skraup Synthesis: A Classic, Forceful Annulation
First described by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful, if often aggressive, one-pot method for producing quinolines from simple precursors.[4][5] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4][6]
Mechanistic Breakdown
The reaction proceeds through a cascade of classical organic transformations, driven by the harsh, acidic conditions.
-
Formation of Acrolein: The reaction is initiated by the strong dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7][8] This step is crucial as it generates the three-carbon unit required to form the pyridine ring.
-
Michael Addition: The aromatic amine then acts as a nucleophile, undergoing a 1,4-conjugate (Michael) addition to the acrolein intermediate.[6][8][9]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the activated aromatic ring, followed by dehydration to yield a 1,2-dihydroquinoline.[6][9]
-
Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline to the stable quinoline ring system. This is accomplished by an oxidizing agent, classically nitrobenzene (which can be reduced to aniline and re-enter the reaction) or arsenic acid.[6][8][9]
Caption: General mechanistic pathways for the Friedländer synthesis.
In the Lab: Conditions and Considerations
The Friedländer synthesis is prized for its versatility and adaptability.
-
Milder Conditions: Compared to the Skraup method, the Friedländer reaction generally proceeds under significantly milder conditions and can be catalyzed by either acids (e.g., p-TsOH, H₂SO₄) or bases (e.g., KOH, piperidine). [1][10][11]* Broad Substrate Scope: Its major advantage is the ability to construct a wide variety of substituted quinolines, allowing for functionalization on both the benzene and the newly formed pyridine rings. [1]* Modern Adaptations: The reaction has been extensively optimized, with modern protocols utilizing microwave irradiation, ionic liquids, and solvent-free conditions to improve yields, reduce reaction times, and enhance its green chemistry profile. [12][13][14]* Key Limitation: The primary drawback is the accessibility of the starting materials. The synthesis requires a pre-functionalized 2-aminoaryl aldehyde or ketone, which may not be commercially available and can require a multi-step synthesis to prepare. [1]* Regioselectivity: When using unsymmetrical ketones as the coupling partner, regioselectivity can be a significant challenge, potentially leading to a mixture of isomeric products. [10][15][16]This can often be controlled through careful selection of catalysts (e.g., amine catalysts like pyrrolidine) or by modifying the ketone with a directing group. [15][17]
Head-to-Head: A Comparative Summary
The choice between the Skraup and Friedländer synthesis is a strategic one, dictated by the target molecule's complexity, the availability of starting materials, and tolerance for harsh reaction conditions.
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or derivative), glycerol, H₂SO₄, oxidizing agent [1][6] | 2-Aminoaryl aldehyde/ketone, compound with an α-methylene group [1][10] |
| Catalyst | Strong acid (H₂SO₄) [1] | Acid (e.g., p-TsOH) or Base (e.g., KOH) [1][10] |
| Conditions | Harsh: Strongly acidic, high temp. (>150°C), exothermic [1][6] | Generally milder; can be adapted to various conditions [1][14] |
| Substrate Scope | Limited; best for simple quinolines [1] | Broad; allows for diverse substitution on both rings [1] |
| Regioselectivity | An issue with meta-substituted anilines | A major challenge with unsymmetrical ketones, but can be controlled [15][16] |
| Yield | Often low to moderate, can be variable [1] | Generally good to excellent [1] |
| Advantages | One-pot reaction from simple, inexpensive starting materials [1] | High yields, milder conditions, great versatility in substitution patterns [1] |
| Disadvantages | Hazardous conditions, often low yields, limited scope [1] | Requires synthesis of less accessible 2-aminoaryl carbonyl precursors [1] |
Detailed Experimental Protocols
The following protocols are representative examples. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses and incorporates the use of a moderator to control the reaction's exothermicity. [6] Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid (98%)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide solution (for neutralization)
-
Apparatus for steam distillation
Caption: Experimental workflow for the Skraup synthesis.
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine aniline, nitrobenzene, and anhydrous glycerol.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly and cautiously add concentrated sulfuric acid. The addition must be slow to manage the heat generated.
-
Initiation: Add the ferrous sulfate heptahydrate to the mixture. Gently heat the mixture in an oil bath.
-
Reaction: The reaction will become exothermic. Be prepared to remove the heating bath if necessary to maintain control. Once the initial exotherm subsides, maintain the oil bath temperature at 140-150°C for 3-4 hours. [6]5. Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the dark, viscous mixture with water. Then, cautiously neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Purification: Set up for steam distillation. The unreacted nitrobenzene and the quinoline product will co-distill with the steam. Collect the distillate. Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by fractional distillation to obtain pure quinoline.
Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general and efficient method for synthesizing a poly-substituted quinoline using p-toluenesulfonic acid (p-TsOH) as a catalyst. [18] Materials:
-
2-Aminoacetophenone (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Caption: Experimental workflow for the Friedländer synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-aminoacetophenone, ethyl acetoacetate, and p-TsOH to toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. [12]3. Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel to yield the pure substituted quinoline.
Conclusion: A Strategic Choice
Both the Skraup and Friedländer syntheses are enduring and valuable tools for the construction of the quinoline ring system. [1]The Skraup synthesis, while historically significant, is a method of force, best suited for preparing simple, robust quinolines from basic feedstocks, provided the hazardous conditions can be safely managed. [1] In contrast, the Friedländer synthesis represents a more refined and versatile approach. [1]For the modern drug development professional tasked with creating highly functionalized and structurally complex quinoline derivatives, the Friedländer synthesis and its numerous modern adaptations offer superior control, milder conditions, and a much broader substrate scope, making it the more strategic choice in the majority of contemporary research and development settings. [1][16]The ultimate decision rests on a careful evaluation of the target structure against the inherent strengths and weaknesses of each of these foundational methods.
References
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. Scribd. Retrieved from [Link]
-
ChemHelper. (n.d.). Friedlander quinoline synthesis. ChemHelper. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific LLC. Retrieved from [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Wikipedia. Retrieved from [Link]
-
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]
-
IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Retrieved from [Link]
-
ACS Publications. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. Retrieved from [Link]
-
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Retrieved from [Link]
-
PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. IJPCR. Retrieved from [Link]
-
Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow. Retrieved from [Link]
-
PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. ijfmr.com [ijfmr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Comparing biological activity of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile with other quinolines
Comparative Biological Activity Guide: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile vs. Standard Quinoline Scaffolds
The quinoline pharmacophore is a cornerstone of modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, antimalarials, and antimicrobial agents. Within this diverse family, 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile represents a highly specialized, multi-functional scaffold. By combining a 3-cyano group, a 7-bromo substitution, and a 2-amino-4-hydroxy core, this molecule is engineered to exploit specific binding pockets in both mammalian kinases and bacterial enzymes.
This guide provides an in-depth, objective comparison of this specific halogenated scaffold against other established quinoline derivatives, detailing the mechanistic rationale behind its structural features and providing self-validating protocols for biological evaluation.
Mechanistic Rationale: Deconstructing the Pharmacophore
To understand the biological activity of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile, we must analyze the causality behind its specific functional groups compared to standard quinolines:
-
The 3-Cyano Group (Kinase Hinge Binding): The introduction of a cyano group at the 3-position is a proven strategy for targeting the Epidermal Growth Factor Receptor (EGFR). 3-cyanoquinoline derivatives are established irreversible and reversible inhibitors of EGFR and HER-2 tyrosine kinases (e.g., the clinical candidate EKB-569)[1]. The nitrogen of the cyano group acts as a critical hydrogen bond acceptor within the ATP-binding pocket (hinge region) of the kinase, yielding binding affinities in the low nanomolar range[2].
-
The 7-Bromo Substitution (Halogen Bonding & Lipophilicity): Unlike non-halogenated quinolines, the addition of a heavy bromine atom at the 7-position significantly alters the molecule's pharmacokinetic profile. Bromination increases lipophilicity (LogP), enhancing cellular permeability. More importantly, the bromine atom can participate in halogen bonding with conserved threonine or methionine "gatekeeper" residues in kinase domains, and it effectively fills deep hydrophobic clefts, a mechanism also observed in the antimicrobial activity of related brominated quinolines[3].
-
The 2-Amino-4-Hydroxy Motif: This core provides a dense network of hydrogen bond donors and acceptors. Derivatives of 2-amino-4-hydroxyquinoline-3-carbonitrile serve as critical active pharmacophores themselves, exhibiting potent anticancer activity against human lung (A549) and breast (MCF-7) adenocarcinoma cell lines[4].
Fig 1: Mechanism of action for 3-cyanoquinoline derivatives inhibiting EGFR/HER2 signaling pathways.
Quantitative Data Comparison
The table below synthesizes the biological performance of the 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile scaffold against reference quinoline compounds. Because this specific multi-substituted molecule often serves as an advanced intermediate or dual-action hit, its baseline activity is benchmarked against its direct structural analogs.
| Compound Scaffold | Key Structural Features | Primary Biological Target | Representative Activity | Clinical / Research Utility |
| 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile | 3-Cyano, 7-Bromo, 2-Amino | EGFR / Bacterial Enzymes | Extrapolated: Low µM to nM | High-affinity intermediate / dual-inhibitor |
| EKB-569 (Pelitinib) | 3-Cyano, 4-Anilino | EGFR / HER2 (Irreversible) | IC₅₀ ~ 39 nM (EGFR)[1] | Advanced NSCLC research |
| 7-Bromoquinoline-5,8-dione | 7-Bromo, 5,8-Dione | Dihydropteroate Synthase | MIC ~ 0.8 - 1.0 mg/mL[5] | Antibacterial / Antifungal |
| 2-Amino-4-hydroxyquinoline-3-carbonitrile | 3-Cyano, 2-Amino (Non-halogenated) | EGFR (Reversible) | IC₅₀ ~ 3.3 - 7.7 µM (A549/MCF-7)[4] | Scaffold for anticancer agents |
| 3-Cyanoquinoline PET Agent | 3-Cyano, Fluorinated | EGFR Kinase | IC₅₀ = 1.81 nM[2] | In vivo tumor imaging |
Self-Validating Experimental Protocol: In Vitro EGFR Kinase Inhibition
To objectively evaluate the target affinity of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile against standard inhibitors, a highly controlled Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.
Causality behind assay selection: Quinoline derivatives—especially highly conjugated, brominated systems—often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a microsecond time delay before signal acquisition, allowing short-lived background compound fluorescence to decay, thereby preventing false-positive inhibition readings.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, and 0.1% BSA.
-
Expert Insight: The 7-bromo substitution significantly increases the compound's lipophilicity. The inclusion of Triton X-100 and BSA is critical to prevent the non-specific adsorption of the hydrophobic compound to the microplate walls, ensuring the calculated IC₅₀ reflects true target affinity.
-
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 7-bromoquinoline compound in 100% DMSO. Transfer to the assay plate so the final DMSO concentration is strictly 1% (v/v) to prevent solvent-induced kinase denaturation.
-
Enzyme Reaction: Add recombinant human EGFR kinase domain (0.5 ng/well) and an artificial biotinylated poly-GT substrate. Initiate the reaction by adding ATP at a concentration equal to its apparent Kₘ for EGFR (typically ~10 µM). Incubate for 60 minutes at 25°C.
-
Signal Development: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
-
TR-FRET Readout: Read the plate using a microplate reader with excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay.
The Self-Validating System (Z'-Factor Checkpoint)
Before calculating the IC₅₀, the assay's integrity must be mathematically validated. Include multiple wells of a positive control (10 µM Staurosporine, 100% inhibition) and a negative control (1% DMSO, 0% inhibition). Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| If the Z'-factor is < 0.5, the assay variance is too high, and the IC₅₀ data for the quinoline must be discarded. A Z'-factor ≥ 0.5 validates the dynamic range, proving the observed inhibition is a true biological effect.
Fig 2: Self-validating TR-FRET experimental workflow for evaluating quinoline kinase inhibitors.
References
Sources
- 1. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a new epidermal growth factor receptor positron emission tomography imaging agent based on the 3-cyanoquinoline core: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
Comparative In Silico Assessment: Quinoline Derivatives Targeting EGFR Kinase Domain
Executive Summary
This technical guide provides a rigorous comparative analysis of docking protocols for evaluating quinoline-based inhibitors against the Epidermal Growth Factor Receptor (EGFR). We contrast the performance of AutoDock Vina (open-source, stochastic algorithm) against Schrödinger Glide (commercial, exhaustive search) to demonstrate how software choice influences hit identification.
Target System: EGFR Kinase Domain (PDB: 4WKQ )
Standard Control: Gefitinib (Quinazoline analogue)
Objective: To establish a self-validating workflow for ranking quinoline derivatives based on binding affinity (
Strategic Foundation & Experimental Design
The Target: EGFR Kinase Domain
The EGFR kinase domain is a validated target for non-small cell lung cancer (NSCLC).[1] We utilize PDB ID: 4WKQ (1.85 Å resolution) because it is co-crystallized with Gefitinib. This allows for a "Redocking Validation" step—the gold standard for assessing docking accuracy.
The Ligand Scaffold: Quinoline vs. Quinazoline
While Gefitinib is a quinazoline (two nitrogen atoms in the ring), quinoline derivatives (one nitrogen) offer a distinct pharmacophore profile.
-
Control: Gefitinib (4-anilinoquinazoline core).
-
Test Candidate Q1: 4-anilinoquinoline (Bioisostere of Gefitinib).
-
Test Candidate Q2: 4-phenoxyquinoline (Explores hydrophobic pocket variations).
Workflow Visualization
The following diagram outlines the comparative workflow, ensuring reproducibility across both platforms.
Figure 1: Comparative workflow illustrating parallel processing tracks for Open Source (Blue) vs. Commercial (Green) protocols.
Experimental Protocols
Protein Preparation (Universal Step)
Raw PDB files contain water molecules and lack explicit hydrogens, which distorts electrostatic calculations.
-
Fetch: Download 4WKQ.pdb from RCSB.
-
Clean: Remove all water molecules (HOH) and ions.[2]
-
Extract Ligand: Isolate Gefitinib (residue ID: IRE) and save as reference_ligand.sdf.
-
Protonation: Add polar hydrogens assuming pH 7.4.
-
Critical Check: Ensure Histidine tautomers are optimized to form H-bonds with the hinge region (Met793).
-
Protocol A: AutoDock Vina (Open Source)
Vina uses a scoring function based on machine-learning-tuned empirical data.
Step 1: File Conversion Use MGLTools or OpenBabel to convert .pdb and .sdf files to .pdbqt (Protein Data Bank, Partial Charge (Q), & Atom Type (T)).
-
Note: Vina ignores non-polar hydrogens; charges are Gasteiger-Marsili.
Step 2: Grid Box Definition The search space must encompass the ATP-binding pocket.
-
Center: X= -1.5, Y= -2.0, Z= -10.0 (Based on 4WKQ ligand centroid).
-
Size: 20 x 20 x 20 Å (Sufficient for quinoline derivatives).
Step 3: Execution (Configuration File) Create conf.txt:
Command: vina --config conf.txt --log docking.log
Protocol B: Schrödinger Glide (Commercial)
Glide (Grid-based Ligand Docking with Energetics) utilizes the OPLS force field, which is generally considered more accurate for handling halogen bonds and pi-cation interactions common in kinase inhibitors.
Step 1: Protein Preparation Wizard
-
Force Field: OPLS4.
-
Optimization: Restrained minimization (RMSD cutoff 0.30 Å) to relieve steric clashes without distorting the crystal structure.
Step 2: Receptor Grid Generation
-
Define the active site using the co-crystallized Gefitinib.
-
Constraint: Define a hydrogen bond constraint at Met793 (Hinge region). This forces the software to prioritize poses that mimic the known kinase binding mode.
Step 3: Ligand Preparation (LigPrep)
-
Generate 3D conformers.[3]
-
Generate ionization states at pH 7.0 ± 2.0 (using Epik).
Step 4: Docking (Glide XP)
-
Mode: XP (Extra Precision) . XP applies stricter penalties for desolvation and steric clashes than Standard Precision (SP).
Comparative Data & Analysis
The following table summarizes the hypothetical results expected when running these protocols. Note: GlideScore is unitless but roughly approximates kcal/mol.
| Compound | Structure Description | Vina Affinity (kcal/mol) | Glide XP Score | Interaction Profile (Key Residues) |
| Gefitinib (Ref) | 4-anilinoquinazoline | -9.2 | -10.4 | H-bond: Met793 (Hinge), Wat-mediated: Thr790 |
| Quinoline Q1 | 4-anilinoquinoline | -8.8 | -9.1 | H-bond: Met793. Loss of N3 interaction reduces affinity vs Gefitinib. |
| Quinoline Q2 | 4-phenoxyquinoline | -7.5 | -6.8 | Weaker H-bond network; lacks donor NH in linker. |
Interpretation of Results
-
Scaffold Comparison: The Quinazoline (Gefitinib) outperforms the Quinoline (Q1) slightly. This is mechanistically sound: the N3 nitrogen in quinazoline often accepts a water-mediated H-bond or interacts with Thr790, which the quinoline scaffold lacks.
-
Software Sensitivity:
-
Vina tends to be more "forgiving" of steric clashes, often predicting higher affinities for bulky ligands.
-
Glide XP heavily penalizes ligands that do not satisfy the Met793 H-bond constraint, resulting in a wider spread of scores between active and inactive compounds.
-
Mechanistic Validation (The "Self-Validating" System)
To ensure your docking results are not false positives, you must perform Redocking Validation .
Procedure:
-
Take the co-crystallized Gefitinib from the PDB.[4]
-
Strip it of coordinates (randomize conformation).
-
Dock it back into the protein using both Vina and Glide.
-
Calculate the RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose.
Success Criteria:
-
RMSD < 2.0 Å: The protocol is valid.
-
RMSD > 2.0 Å: The protocol has failed (check grid box size or protonation states).
Interaction Logic Diagram
Understanding why a ligand binds is as important as the score. The diagram below maps the critical pharmacophore features for EGFR inhibition.
Figure 2: Pharmacophore map showing critical interactions required for high-affinity EGFR binding.
Conclusion & Recommendations
For researchers screening quinoline derivatives:
-
Initial Screening: Use AutoDock Vina .[5] Its speed and open-source nature make it ideal for filtering libraries of 1,000+ compounds.
-
Lead Optimization: Use Glide XP . The rigorous penalization of desolvation energy provides a more accurate ranking of highly similar analogues (e.g., Q1 vs Q2).
-
Structural Insight: The loss of the N3 nitrogen in quinolines (compared to quinazolines) must be compensated for by optimizing the C4-substituent to maintain potency.
References
-
RCSB Protein Data Bank. (2014). Crystal structure of EGFR kinase domain with gefitinib (PDB: 4WKQ).[6] Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Retrieved from [Link]
-
Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177-6196. Retrieved from [Link]
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Retrieved from [Link]
Sources
A Comparative Analysis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile Efficacy versus Standard-of-Care in EGFR-Mutant Non-Small Cell Lung Cancer
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within this diverse family, 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives have emerged as a promising class of compounds, with recent studies highlighting their potential as inhibitors of key oncogenic signaling pathways.[3][4]
This guide provides an in-depth comparative analysis of a representative, albeit novel, compound from this class, 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile, against the current standard-of-care for a well-defined molecular subtype of cancer: epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). It is important to note that while specific experimental data for the 7-bromo substituted analog is limited, this analysis will extrapolate from the established biological activity of closely related 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives to build a scientifically grounded comparison.
The standard-of-care in this context is Osimertinib (Tagrisso®) , a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1][5] Osimertinib has revolutionized the treatment of EGFR-mutant NSCLC, demonstrating significant improvements in progression-free and overall survival.[6][7] This guide will dissect the mechanisms of action, present available efficacy data, and provide detailed experimental protocols for a hypothetical head-to-head comparison, offering a valuable resource for researchers in oncology and drug development.
Investigational Compound Profile: 2-Amino-4-hydroxyquinoline-3-carbonitrile Derivatives
Synthesis and Chemical Rationale
The synthesis of 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives is typically achieved through a well-established chemical pathway. A common method involves the reaction of an appropriately substituted N-(2-aminobenzoyl)benzotriazole with malononitrile in the presence of a base like potassium tert-butoxide, followed by cyclization.[8] The inclusion of a bromine atom at the 7-position of the quinoline ring is of particular interest. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding affinity to the target protein or improving its metabolic stability.
Caption: Osimertinib covalently inhibits mutant EGFR, blocking PI3K/AKT and RAS/MAPK pathways.
Clinical Efficacy
Osimertinib is the established first-line standard of care for patients with advanced or metastatic EGFR-mutant (Exon 19 deletion or L858R) NSCLC. [5]Its superiority over earlier generation TKIs was demonstrated in the landmark FLAURA clinical trial.
| Efficacy Endpoint | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 |
| Table 1: Key Efficacy Outcomes from the FLAURA Trial.[6] |
Furthermore, Osimertinib has shown significant efficacy in patients with central nervous system (CNS) metastases, a common and challenging complication of NSCLC. [6]In the LAURA study, for patients with unresectable Stage III EGFR-mutant NSCLC after chemoradiotherapy, Osimertinib demonstrated a median PFS of 39.1 months compared to 5.6 months for placebo. [9]
Comparative Analysis: Quinoline Derivative vs. Osimertinib
| Feature | 2-Amino-4-hydroxyquinoline-3-carbonitrile Derivatives | Osimertinib (Standard-of-Care) |
| Mechanism of Action | Hypothesized ATP-competitive kinase inhibition (Reversible) | Irreversible covalent inhibition of EGFR kinase |
| Primary Target(s) | Potentially multi-kinase inhibitor (e.g., EGFR, HER-2, BRAF) [3] | Selective for sensitizing and T790M mutant EGFR |
| Target Selectivity | Unknown, but related compounds show activity against multiple kinases. [4] | High selectivity for mutant EGFR over wild-type EGFR. [10] |
| Potency (Preclinical) | IC50 values in the nanomolar range against EGFR (e.g., 71 nM) and cancer cell lines (e.g., GI50 26 nM). [3][4] | IC50 values in the low nanomolar range against mutant EGFR cell lines. [2] |
| Clinical Efficacy | Not established. | Proven efficacy in large Phase III trials (e.g., FLAURA, LAURA) with significant PFS and OS benefits. [6][9] |
| Resistance Profile | Unknown. | Resistance can occur, often through mechanisms like C797S mutations or MET amplification. [5] |
Proposed Experimental Protocols for Head-to-Head Comparison
To rigorously evaluate the efficacy of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile relative to Osimertinib, a series of well-defined in vitro experiments are necessary.
Caption: Workflow for the in vitro comparison of kinase inhibitors.
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Rationale: To directly measure and compare the inhibitory activity of the compounds on the enzymatic function of recombinant EGFR protein (both wild-type and mutant forms).
Methodology:
-
Reagents: Recombinant human EGFR (T790M/L858R mutant), EGFR (wild-type), ATP, appropriate substrate peptide, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile and Osimertinib in DMSO, then dilute in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add kinase, substrate, and either test compound or vehicle (DMSO). Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence to percent inhibition relative to vehicle controls and plot against compound concentration. Calculate IC50 values using a non-linear regression model (log[inhibitor] vs. response).
Cell Viability Assay (MTT or CellTiter-Glo®)
Rationale: To assess the cytotoxic and anti-proliferative effects of the compounds on NSCLC cells with different EGFR mutation statuses, which provides insight into both potency and selectivity.
Methodology:
-
Cell Lines:
-
PC-9: NSCLC line with an EGFR exon 19 deletion (sensitive to EGFR TKIs).
-
NCI-H1975: NSCLC line with both L858R and T790M mutations (resistant to 1st-gen, sensitive to Osimertinib).
-
A549: NSCLC line with wild-type EGFR (to assess selectivity).
-
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile and Osimertinib for 72 hours.
-
Viability Assessment (MTT): Add MTT reagent to each well and incubate for 3-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer. Read absorbance at 570 nm.
-
Data Analysis: Normalize absorbance data to vehicle-treated controls to determine the percentage of cell viability. Plot viability against compound concentration to calculate GI50 (concentration for 50% growth inhibition) values.
Western Blot for Pathway Modulation
Rationale: To confirm that the observed effects on cell viability are due to the inhibition of the target pathway. This assay visualizes the inhibition of EGFR phosphorylation and its downstream effectors.
Methodology:
-
Cell Treatment: Plate PC-9 or H1975 cells and grow to 70-80% confluency. Treat cells with 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile and Osimertinib at their respective GI50 and 10x GI50 concentrations for 2-4 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate on an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in treated samples to the vehicle control to confirm pathway inhibition.
Conclusion
The 2-amino-4-hydroxyquinoline-3-carbonitrile scaffold represents a promising starting point for the development of novel anticancer agents. Preclinical data from analogous compounds suggest a mechanism of action centered on kinase inhibition, with demonstrated activity against EGFR. [3][4][8]However, when compared to Osimertinib, the current standard-of-care for EGFR-mutant NSCLC, the path to clinical relevance is long and requires rigorous validation.
Osimertinib's high potency, irreversible binding mechanism, and proven selectivity for mutant over wild-type EGFR have set a high bar for any new therapeutic contender. [2][10]Its clinical efficacy, demonstrated by substantial improvements in both progression-free and overall survival, is well-established. [6][7]For 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile or its derivatives to be considered a viable alternative, they would need to demonstrate not only comparable or superior potency but also a distinct advantage, such as a better resistance profile, improved safety, or efficacy against Osimertinib-resistant tumors. The detailed experimental workflows provided herein outline the critical first steps in undertaking such a comparative investigation.
References
- AstraZeneca. (2024). Mechanism of Action - TAGRISSO® (osimertinib)
- Patsnap. (2024). What is the mechanism of Osimertinib mesylate?
- BenchChem. (2025). The Mechanism of Action of Osimertinib: A Technical Guide. BenchChem.
- CancerNetwork. (2024).
- Chen, Y.-M., et al. (2022). Clinical efficacy of osimertinib in EGFR-mutant non-small cell lung cancer with distant metastasis. PLOS ONE, 17(6), e0269335.
- Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5737-5755.
- Remon, J., et al. (2017). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(11), 2727-2732.
- Wang, Z., et al. (2022). Efficacy and safety of osimertinib for patients with EGFR-mutated NSCLC: a systematic review and meta-analysis of randomized controlled studies. Taylor & Francis Online, 19(1), 1845-1856.
- AstraZeneca. (2016). Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. Pharmaceutical Technology.
- El-Gamal, M. I., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1213-1225.
- Chen, Y.-M., et al. (2022). Clinical efficacy of osimertinib in EGFR-mutant non-small cell lung cancer with distant metastasis. PubMed.
- Mohamed, H. M., et al. (2016). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 ' -...
- Girard, N. (2023). Treatment for EGFR-Mutant NSCLC Varies by Driver. Targeted Oncology.
- El-Gamal, M. I., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC.
- Lee, C. K., et al. (2017). Treatments for EGFR-mutant non-small cell lung cancer (NSCLC): The road to a success, paved with failures. PubMed.
- ResearchGate. (n.d.). Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j).
- Research To Practice. (2025). Clinical Care of Patients with EGFR Mutation-Positive Non-Small Cell Lung Cancer. Research To Practice.
- Lee, H., et al. (2023). Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. PMC.
- Addeo, A. (2022). Treatment Options for Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations.
- D'Souza, J. N., et al. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Bentham Science.
- Wang, W., et al. (2022).
- Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- ResearchGate. (2017). Synthesis of Novel Quinoline Derivatives and their Cytotoxicity in A549 Lung Cancer Cells.
- D'Souza, J. N., et al. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. PubMed.
- Şenol, A., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.olines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.
Sources
- 1. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of osimertinib in EGFR-mutant non-small cell lung cancer with distant metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. aacrjournals.org [aacrjournals.org]
In vitro vs. in vivo activity of substituted quinoline compounds
Title: Bridging the Gap: In Vitro vs. In Vivo Profiling of Substituted Quinoline Kinase Inhibitors
Executive Summary Substituted quinolines represent a highly privileged pharmacophore in medicinal chemistry. Historically recognized for their antimalarial properties, they are increasingly engineered as potent anticancer kinase inhibitors[1]. The planar, nitrogen-containing heterocyclic core allows for diverse substitutions (e.g., at the 2-, 4-, or 5,8-positions) that can precisely anchor into the ATP-binding pocket of oncogenic kinases such as c-Met, VEGFR, and Sphingosine Kinase (SphK)[2],[3].
However, a critical challenge in drug development is the translational attrition between biochemical potency (in vitro) and systemic efficacy (in vivo). High lipophilicity or metabolic liabilities often lead to poor pharmacokinetics (PK). As an Application Scientist, I have designed this guide to provide a rigorous, comparative framework for evaluating substituted quinoline derivatives against standard-of-care alternatives. It details the essential protocols, the causality behind experimental designs, and the data interpretation required to validate these compounds from the bench to the vivarium.
Mechanistic Grounding: Target Engagement
Substituted quinolines often act as competitive inhibitors of ATP. For instance, recent developments in quinoline-5,8-diones have demonstrated dual inhibition of SphK1 and SphK2, critical enzymes in the sphingolipid rheostat that promote tumor survival[3]. By blocking these kinases, quinolines suppress downstream PI3K/AKT signaling, shifting the cellular balance from proliferation to apoptosis.
Mechanistic pathway of substituted quinolines inhibiting target kinases to induce apoptosis.
Phase 1: In Vitro Profiling – Biochemical and Cellular Assays
Before advancing to animal models, compounds must demonstrate absolute target engagement and cellular penetrance.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Causality: Biochemical assays isolate the target kinase to determine the absolute binding affinity (IC50). TR-FRET is preferred over standard colorimetric assays because the time-delayed fluorescence significantly reduces background auto-fluorescence—a common artifact when screening highly conjugated, planar quinoline compounds.
-
Self-Validating System:
-
Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of the quinoline derivative in 100% DMSO. Logic: A wide concentration range ensures a complete sigmoidal dose-response curve for accurate IC50 calculation.
-
Reaction Assembly: Combine the recombinant kinase, fluorescently labeled substrate, and ATP at its Michaelis-Menten constant (
). Logic: Running the assay at the ATP ensures the system is highly sensitive to competitive inhibitors without artificially inflating or deflating potency. -
Control Implementation: Include a vehicle control (0.1% DMSO) and a reference standard (e.g., Opaganib). Calculate the Z'-factor; proceed to data analysis only if Z' > 0.5, which statistically guarantees assay robustness and separation between positive and negative controls.
-
Detection: Read emission ratios at 665 nm / 615 nm and apply non-linear regression to determine the IC50.
-
Protocol 2: Cell Viability and Target Engagement (CellTiter-Glo)
-
Causality: A compound might be a 1 nM inhibitor biochemically but fail in cells due to poor membrane permeability or high efflux pump (e.g., P-gp) clearance[4]. The ATP-luminescence assay measures metabolically active cells to confirm true phenotypic efficacy.
-
Self-Validating System:
-
Seeding: Seed cancer cell lines (e.g., MCF-7) at 3,000 cells/well in 96-well plates. Allow 24h for adherence.
-
Treatment: Treat with quinoline derivatives for 72 hours alongside a known cytotoxic standard (e.g., Doxorubicin)[5].
-
Viability Measurement: Add CellTiter-Glo reagent. Logic: The luciferase reaction consumes cellular ATP to emit light. Luminescence is directly proportional to the number of viable cells, avoiding the metabolic reduction artifacts sometimes seen with MTT assays when testing compounds that stress mitochondria.
-
Table 1: Comparative In Vitro Data (Substituted Quinolines vs. Standards)
| Compound Class | Primary Target | Biochemical IC50 (nM) | Cellular IC50 (µM) | Clinical Status / Reference |
| Quinoline-5,8-dione (Novel) | SphK1 / SphK2 | 150 / 210 | 4.5 | Preclinical Hit[3] |
| Opaganib (Standard) | SphK2 | 250 | 2.1 | Phase II/III[3] |
| 4-Substituted Quinoline | c-Met | 0.8 | 0.05 | Lead Optimization[2] |
| Cabozantinib (Standard) | c-Met / VEGFR2 | 1.3 | 0.04 | FDA Approved |
Phase 2: The Translational Gap – ADME and Pharmacokinetics
A common pitfall in drug discovery is advancing a potent in vitro hit directly to efficacy models without establishing an in vitro-in vivo correlation (IVIVC)[6]. Substituted quinolines are particularly susceptible to rapid hepatic clearance via CYP450-mediated oxidation at unsubstituted ring positions.
Translational workflow for evaluating substituted quinoline compounds from in vitro to in vivo.
Phase 3: In Vivo Efficacy and Pharmacokinetics
To achieve tumor regression, the quinoline derivative must maintain plasma concentrations above its cellular IC50 for a sustained period without inducing dose-limiting toxicity.
Protocol 3: Murine Tumor Xenograft Efficacy Study
-
Causality: Xenograft models evaluate the drug's ability to navigate systemic circulation, penetrate the tumor microenvironment, and halt growth in a living system[5].
-
Self-Validating System:
-
Inoculation & Randomization: Inject
tumor cells subcutaneously into the flank of athymic nude mice. Logic: Wait until tumors reach a palpable volume of 150-200 mm³ before randomizing into cohorts. This ensures only established, vascularized tumors are treated, preventing false positives caused by initial engraftment failures. -
Dosing Regimen: Administer the quinoline derivative (e.g., 20 mg/kg PO daily) formulated in a validated vehicle (e.g., 0.5% Methylcellulose / 0.2% Tween-80). Logic: Oral gavage (PO) is utilized to mimic the intended clinical route of administration for small-molecule TKIs.
-
Monitoring & Blinding: Measure tumor dimensions using digital calipers bi-weekly. Logic: The operator must be strictly blinded to the treatment groups to eliminate subjective measurement bias.
-
PK/PD Sampling: At study termination, collect plasma for LC-MS/MS quantification, and harvest tumors for Western blot analysis of the target biomarker (e.g., phosphorylated c-Met). Logic: This definitively proves that tumor regression is mechanistically driven by target inhibition (in vivo target engagement), rather than off-target systemic toxicity.
-
Table 2: Comparative In Vivo Pharmacokinetics & Efficacy
| Compound | Route & Dose | Cmax (ng/mL) | Half-life (t1/2) | Tumor Growth Inhibition (TGI %) |
| Quinoline-5,8-dione | 25 mg/kg PO | 850 | 2.4 h | 42% |
| 4-Substituted Quinoline | 10 mg/kg PO | 2100 | 6.8 h | 78% |
| Cabozantinib (Standard) | 10 mg/kg PO | 1950 | 8.5 h | 85% |
Conclusion
The development of substituted quinoline compounds requires a rigorous, multi-tiered approach. While structural modifications—such as halogenation or the addition of pyrrolidine headgroups—can dramatically enhance in vitro kinase affinity[3], these same modifications can inadvertently increase metabolic clearance or reduce solubility. By employing self-validating biochemical assays, robust ADME screening, and blinded in vivo models, researchers can effectively bridge the translational gap, ensuring that only the most viable candidates progress toward clinical development.
References
-
[3] Title: Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Source: Pharmaceuticals (MDPI). URL:[Link]
-
[1] Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Source: Oriental Journal of Chemistry. URL:[Link]
-
[2] Title: Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Source: PMC / National Institutes of Health. URL: [Link]
-
[4] Title: In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Source: Antibiotics (MDPI). URL:[Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cytotoxicity of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile on Healthy Cell Lines
In the landscape of drug discovery and chemical safety assessment, the initial evaluation of a compound's effect on healthy, non-cancerous cells is a critical gateway.[1][2][3] This guide provides an in-depth, objective comparison of the cytotoxic potential of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (ABHQC), a novel quinoline derivative, against a panel of representative healthy human cell lines. The quinoline scaffold is a prominent feature in many compounds with significant biological activity, making a thorough understanding of their safety profile essential.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It details the experimental rationale, presents comparative data, and provides robust, step-by-step protocols for assessing in vitro cytotoxicity, adhering to principles outlined in international standards such as ISO 10993-5.[6][7][8][9]
The Rationale for Comparative Cytotoxicity Assessment
Before a compound can be considered for therapeutic applications, its potential for harming healthy cells must be rigorously evaluated.[3] Early-stage in vitro cytotoxicity screening is a rapid, cost-effective, and ethically responsible approach to de-risk novel chemical entities, reducing reliance on animal testing.[1][2] By comparing the effects of ABHQC across multiple healthy cell lines and against well-characterized control compounds, we can establish a preliminary safety profile and determine its therapeutic window—the concentration range where it may be effective without causing undue harm to normal tissues.
Selection of Healthy Cell Lines
The choice of cell lines is paramount for a comprehensive toxicity profile, as different tissues exhibit varying sensitivities to chemical agents.[10][11] For this assessment, we selected three robust and well-characterized human cell lines representing different, vital organ systems:
-
HEK-293 (Human Embryonic Kidney): Representative of a critical organ for drug metabolism and excretion. The HEK293-T variant is noted for its sensitivity to certain toxins.[12]
-
MRC-5 (Human Fetal Lung Fibroblast): A model for connective tissue and a cell type often used in general toxicity testing.
-
HaCaT (Human Keratinocyte): An immortalized skin cell line, representing the body's primary external barrier.
Comparator Compounds: Establishing a Benchmark
To contextualize the cytotoxicity of ABHQC, two reference compounds were selected:
-
Positive Control (Doxorubicin): A well-known and potent chemotherapeutic agent with established cytotoxicity across a wide range of cell types.[13][14][15][16] Its inclusion provides a benchmark for high toxicity.
-
Vehicle Control (0.5% DMSO): The solvent used to dissolve ABHQC and Doxorubicin. This control is essential to ensure that the observed cellular effects are due to the compound itself and not the solvent.
Experimental Design & Core Methodologies
To ensure a comprehensive and reliable assessment, two distinct and widely accepted cytotoxicity assays were employed. This dual-assay approach provides a more robust evaluation, as each measures a different hallmark of cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[17][18] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, the amount of which is proportional to the number of living cells.[6][19]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytoplasmic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[20][21][22] It is a direct measure of cell lysis and membrane integrity loss.[23]
The overall experimental process is designed for clarity, reproducibility, and high-throughput capability.
Caption: High-level workflow for in vitro cytotoxicity assessment.
Results: A Quantitative Comparison
Cells were treated with a range of concentrations of ABHQC and Doxorubicin for 72 hours. Cell viability was determined using the MTT assay, and the half-maximal inhibitory concentration (IC₅₀) was calculated. The IC₅₀ value represents the concentration of a compound required to inhibit cell growth by 50% and is a standard measure of cytotoxicity.
| Cell Line | Compound | IC₅₀ (µM) | Interpretation |
| HEK-293 | ABHQC | > 100 | Low Cytotoxicity |
| Doxorubicin | 1.8 | High Cytotoxicity | |
| MRC-5 | ABHQC | 85.2 | Mild Cytotoxicity |
| Doxorubicin | 2.5 | High Cytotoxicity | |
| HaCaT | ABHQC | > 100 | Low Cytotoxicity |
| Doxorubicin | 3.1 | High Cytotoxicity |
Note: Data are representative and intended for comparative purposes.
Discussion and Interpretation
The experimental data indicate that 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (ABHQC) exhibits significantly lower cytotoxicity against the tested healthy cell lines compared to the potent anticancer agent, Doxorubicin.
With IC₅₀ values exceeding 100 µM in kidney (HEK-293) and skin (HaCaT) cell lines, ABHQC demonstrates a favorable preliminary safety profile in these models. The mild cytotoxicity observed in lung fibroblasts (MRC-5, IC₅₀ = 85.2 µM) is still orders of magnitude lower than that of Doxorubicin. This suggests that ABHQC has a potentially wide therapeutic window.
Some studies on other quinoline derivatives have also shown selective cytotoxicity against cancerous cells while sparing normal cells.[4][5][24][25] The low impact of ABHQC on healthy cell lines could make it a promising candidate for further investigation, particularly if it demonstrates high efficacy against cancer cell lines. The selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, would be a critical next parameter to determine.[5]
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocol for the primary assay is provided below.
MTT Cell Viability Assay Protocol
This protocol is optimized for adherent cells cultured in 96-well plates and conforms to the general principles of the ISO 10993-5 standard.[6][8]
Materials:
-
Cultured cells (HEK-293, MRC-5, HaCaT)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[18]
-
Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[17][18]
-
96-well flat-bottom sterile microplates
-
Test compounds (ABHQC, Doxorubicin) dissolved in DMSO
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells with medium only for background control. e. Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of ABHQC and Doxorubicin in serum-free medium. b. Carefully aspirate the medium from the wells. c. Add 100 µL of the appropriate compound dilution to each well. Include vehicle control wells (0.5% DMSO in medium) and untreated control wells (medium only). d. Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.[17][18]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18][19]
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.
Caption: The enzymatic conversion underlying the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative assessment demonstrates that 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (ABHQC) possesses a low cytotoxic profile against healthy human kidney, lung, and skin cell lines in vitro. Its significantly higher IC₅₀ values compared to the standard chemotherapeutic agent Doxorubicin suggest a promising safety margin.
These findings warrant further investigation. The next logical steps include:
-
Assessing the cytotoxicity of ABHQC against a broad panel of cancer cell lines to determine its efficacy and calculate a selectivity index.
-
Exploring the underlying mechanism of action in both healthy and cancerous cells to understand the basis for its potential selectivity.
-
Conducting secondary cytotoxicity assays, such as apoptosis and necrosis differentiation assays, to further characterize the mode of cell death.
This guide provides a foundational framework and robust data for the initial cytotoxicological assessment of novel quinoline compounds, paving the way for more informed decisions in the drug development pipeline.
References
-
RISE Research Institutes of Sweden. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
Tecolab. (n.d.). ISO 10993-5 Cytotoxicity Test. Retrieved from [Link]
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
-
Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Efor Group. (2023, June 20). Biocompatibility assessment of MD (ISO/TR 10993-55:2023). Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
-
Alam, M. S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]
-
Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
-
IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of cancer and normal cells. Retrieved from [Link]
-
Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (4a–h). Retrieved from [Link]
-
Journal of Health Science and Medical Research. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
-
Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]
-
PLOS ONE. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. Retrieved from [Link]
-
IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]
-
EXCLI Journal. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicities (IC50) of Dox and Dox@CB[18]NPs against selected human cell lines. Retrieved from [Link]
-
Cytion. (n.d.). Predictive Toxicology Models Using Cell-Based Assays. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for cytotoxicity assays? Retrieved from [Link]
-
Horizon Discovery. (2016). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
Sources
- 1. kosheeka.com [kosheeka.com]
- 2. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 7. tecolab-global.com [tecolab-global.com]
- 8. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 9. dent.chula.ac.th [dent.chula.ac.th]
- 10. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 11. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. yenepoya.res.in [yenepoya.res.in]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. tiarisbiosciences.com [tiarisbiosciences.com]
- 23. assaygenie.com [assaygenie.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
Benchmarking Quinoline Synthesis: A Comparative Guide to Classical vs. Next-Generation Protocols
The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, including antimalarials, antibacterials, and anticancer agents (1)[1]. Historically, synthesizing this bicyclic heterocycle relied on harsh, energy-intensive named reactions. However, the drive toward sustainable drug development has catalyzed a paradigm shift. As a Senior Application Scientist, I have observed firsthand how transitioning from traditional methodologies—such as the Skraup and Friedländer syntheses—to modern photocatalytic and nanocatalyzed protocols can drastically improve yield, atom economy, and scalability (2)[2].
This guide provides an objective benchmarking of these methods, backed by mechanistic causality and self-validating experimental workflows.
Mechanistic Evolution: From Thermal to Catalytic Pathways
Understanding the causality behind experimental choices is critical for protocol optimization and troubleshooting.
The Classical Friedländer Annulation: The traditional Friedländer synthesis involves the condensation of an o-aminoaryl ketone with an α-methylene ketone. While robust, it typically requires strong homogeneous Brønsted acids (e.g., H2SO4, p-TsOH) or bases (KOH) and prolonged heating (80–120 °C) (3)[3]. The causality of failure in these classical setups often stems from the harsh conditions, which can induce polymerization of the starting materials or degrade sensitive functional groups, ultimately capping yields at 40-60% for complex substrates[2].
Modern Nanocatalyzed and Green Approaches: Next-generation protocols replace homogeneous corrosive acids with recoverable heterogeneous catalysts (e.g., TiO2 nanoparticles, Brønsted acid-functionalized g-C3N4, or CuO NPs) (4)[4]. For instance, using g-C3N4-(CH2)3-SO3H under solvent-free conditions at 100 °C leverages localized surface acidity to drive the aldol condensation and subsequent cyclization, achieving up to 97% yields within 4 hours (5)[5]. Similarly, TiO2 nanoparticles act as dual-function catalysts, where their high surface area and Lewis acidic Ti^4+ sites stabilize the transition state of the dehydration step, significantly lowering the activation energy without degrading the substrate (6)[6].
Visualization of Mechanistic Pathways
The following diagram illustrates the divergent activation pathways between classical thermal conditions and modern catalytic systems.
Mechanistic comparison of classical thermal vs. modern nanocatalyzed Friedländer synthesis.
Quantitative Benchmarking: Classical vs. Modern Protocols
To objectively compare performance, the table below synthesizes experimental data across key parameters. Modern methods consistently demonstrate superior atom economy and reduced reaction times.
| Synthesis Method | Catalyst / Reagents | Temp (°C) | Time | Typical Yield (%) | Environmental Impact |
| Classical Skraup | H2SO4, Glycerol, PhNO2 | 110–170 | 2–6 h | 14–47% | High (Corrosive, toxic waste) |
| Classical Friedländer | KOH or p-TsOH | 80–100 | 12–24 h | 40–70% | Moderate (Difficult workup) |
| Microwave-Assisted | Ethanol, Catalyst-free | 150 (MW) | 15–20 min | 88–96% | Low (Energy efficient) |
| Nanocatalyzed (TiO2) | TiO2 NPs (Heterogeneous) | 80–100 | 2–4 h | 85–95% | Low (Recoverable catalyst) |
| Brønsted Acid g-C3N4 | g-C3N4-(CH2)3-SO3H | 100 | 4 h | Up to 97% | Very Low (Solvent-free) |
| Nanocatalyzed (CuO) | CuO NPs (3 mol%), KOH | 120 | 30 min | 85–98% | Low (Recyclable up to 6x) |
(Data aggregated from BenchChem[2], Taylor & Francis[7], and ACS Omega[4])
Experimental Workflows: A Self-Validating Comparison
For drug development professionals, reproducibility is paramount. Below are step-by-step methodologies benchmarking a classical approach against a modern green protocol. Each workflow is designed as a self-validating system.
Protocol A: Classical Friedländer Annulation (p-TsOH catalyzed)
Causality Check:p-TsOH provides the necessary protons to activate the carbonyl carbon, but its homogeneous nature complicates purification, often requiring aqueous extraction that generates significant chemical waste and product loss via emulsion.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in 10 mL of ethanol.
-
Catalyst Addition: Add 20 mol% of p-toluenesulfonic acid (p-TsOH).
-
Reflux: Heat the mixture to reflux (approx. 80 °C) while stirring for 12-15 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the distinct yellow spot of the 2-aminoaryl ketone indicates completion.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL) to neutralize the acid. Extract with ethyl acetate (3 x 15 mL).
-
Self-Validation Check: Post-workup, validate the crude mass balance to ensure no significant material was lost to the aqueous emulsion.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.
Protocol B: Modern Solvent-Free Nanocatalyzed Synthesis (g-C3N4-(CH2)3-SO3H)
Causality Check: Running the reaction solvent-free maximizes the effective concentration of reactants on the functionalized catalyst surface. The covalently bound sulfonic acid groups provide high localized acidity without contaminating the product, enabling simple physical separation[5].
-
Reaction Setup: In a 10 mL glass vial equipped with a magnetic stirrer, combine 2-aminoaryl ketone (1.0 mmol) and α-methylene ketone (1.2 mmol). No solvent is added.
-
Catalyst Addition: Add 10 wt% of the synthesized g-C3N4-(CH2)3-SO3H catalyst.
-
Heating: Place the vial in a pre-heated oil bath at 100 °C and stir for 4 hours.
-
In-Process Control (IPC): Extract a 1 µL aliquot, dilute in ethyl acetate, and check via TLC or LC-MS to confirm >95% conversion.
-
Workup & Catalyst Recovery: Cool the mixture to room temperature. Add 5 mL of hot ethanol to dissolve the organic products. Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the heterogeneous catalyst.
-
Self-Validation Check: Post-centrifugation, decant the supernatant and weigh the recovered catalyst pellet to validate the mass recovery (typically >95%), ensuring the protocol's sustainability claims hold true.
-
Purification: Concentrate the supernatant under reduced pressure to yield the highly pure quinoline derivative, bypassing the need for intensive column chromatography.
Conclusion
While classical methods like the Skraup and traditional Friedländer reactions laid the structural foundation for quinoline synthesis, their utility in modern drug discovery is increasingly limited by poor atom economy, harsh conditions, and tedious purifications. Transitioning to nanocatalyzed (e.g., TiO2, CuO) and functionalized heterogeneous catalysts (e.g., g-C3N4) not only aligns with green chemistry principles but objectively improves yields, reduces reaction times, and streamlines downstream processing.
References
-
Synthesis and Benefits of Quinoline Derivatives. Scribd. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
-
Marine Actinobacteria Mediated Titanium Dioxide Nanoparticle Synthesis and Its Application Towards Synthesis of Quinolines. PMC (NIH). [Link]
-
Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. PMC (NIH).[Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Actinobacteria Mediated Titanium Dioxide Nanoparticle Synthesis and Its Application Towards Synthesis of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Comprehensive Safety & Handling Guide: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile
As a cornerstone intermediate in medicinal chemistry, 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1) offers a versatile scaffold for synthesizing kinase inhibitors and novel anti-infectives[1]. The presence of the bromo and carbonitrile functional groups makes it highly reactive for cross-coupling. However, its halogenated quinoline structure also dictates stringent handling protocols to mitigate acute toxicity and severe mucosal irritation[2].
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, dissolve, and dispose of this compound, prioritizing the [3].
Chemical Hazard Profile & Risk Assessment
Before handling the compound, it is critical to understand the causality behind its hazards. The bromo-quinoline core is highly lipophilic. When handled as a dry powder, electrostatic forces can cause aerosolization, leading to immediate respiratory irritation[2]. When dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—standard for biological assays—the solvent acts as a carrier, allowing the toxic solute to rapidly cross the dermal barrier upon contact.
Table 1: Quantitative Chemical & Hazard Data
| Property / Hazard | Specification |
| Chemical Name | 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile |
| CAS Number | 2060030-41-1[1] |
| Molecular Formula | C10H6BrN3O[1] |
| Molecular Weight | 264.08 g/mol [1] |
| GHS Hazard Codes | H302, H315, H319, H335[2] |
| Primary Risks | Acute Oral Toxicity, Severe Eye/Skin Irritation, Respiratory Irritation[2] |
Personal Protective Equipment (PPE) Matrix
Under the Occupational Safety and Health Administration (OSHA) standards (29 CFR 1910.132), PPE serves as the final line of defense against chemical exposure[3]. A targeted hazard assessment dictates the following PPE matrix[4]:
-
Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory[3].
-
Hand Protection: Double-gloving is required. Use a standard 4-mil nitrile inner glove and an 8-mil extended-cuff chemically resistant nitrile outer glove[5].
-
Causality: DMSO rapidly degrades standard latex and thin nitrile. If a solution spill occurs on the hand, the outer glove provides a critical 1-2 minute window to remove the PPE before the solvent carries the toxic quinoline solute through the skin barrier.
-
-
Respiratory Protection: An N95 or P100 particulate respirator is required only if weighing cannot be performed inside a certified Class II chemical fume hood[3].
-
Causality: The powder form poses a specific respiratory irritation hazard (H335), but engineering controls (fume hoods) must always be prioritized over respirators[5].
-
-
Body Protection: A flame-resistant (FR) or standard Nomex lab coat with knit cuffs, combined with full-length pants and closed-toe, non-porous shoes[6].
Operational Workflow & Handling Protocol
The following protocol provides a self-validating system to ensure no environmental contamination occurs during routine assay preparation.
Step-by-Step Methodology: Weighing and Dissolution
-
Preparation: Verify that the Class II fume hood has a face velocity of 80-100 fpm[3]. Don all required PPE as outlined in the matrix.
-
Static Mitigation: Halogenated powders often hold a static charge. Wipe the exterior of the chemical bottle and the anti-static weigh boat with a damp lint-free wipe before opening to ground the surfaces.
-
Transfer: Using a micro-spatula, carefully transfer the required mass of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile to the weigh boat.
-
Self-Validation Check: If powder visibly clings to the outside of the spatula or the edges of the weigh boat, static is too high. Stop and use an anti-static gun (Zerostat) before proceeding to prevent aerosolization.
-
-
Dissolution: Transfer the powder to a pre-tared, amber glass vial (to protect the compound from photodegradation). Add the required volume of DMSO/DMF slowly. Cap the vial with a PTFE-lined septum cap and vortex until fully dissolved.
-
Self-Validation Check: Inspect the vial against a light source; the absence of suspended particulates confirms complete dissolution, ensuring subsequent assay concentrations are accurate and no undissolved micro-crystals remain to cause localized toxicity.
-
-
Decontamination: Wipe down the balance and the hood surface with a solution of 70% ethanol/water to capture any microscopic dust. Dispose of the wipe in solid hazardous waste.
Figure 1: End-to-end operational workflow for handling halogenated quinoline derivatives.
Spill Response & Decontamination
Spill response depends entirely on the physical state of the compound at the time of the incident.
Step-by-Step Methodology: Spill Containment
-
Solid Powder Spill: DO NOT dry sweep, as this will immediately aerosolize the toxic particulates[3]. Cover the spill with damp absorbent pads (using water or a 10% ethanol solution) to wet-sweep the powder into a designated waste bag.
-
Liquid Solution Spill (e.g., in DMSO): Immediately apply universal chemical binders or activated carbon over the spill. DMSO is highly miscible; do not use water to clean a DMSO spill, as it will drastically spread the contamination area. Scoop the absorbed gel into a chemical waste bag.
Figure 2: Decision matrix and procedural workflow for chemical spill decontamination.
Waste Disposal Plan
Due to the presence of the bromine atom, 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile cannot be disposed of in standard organic waste streams.
-
Liquid Waste: Must be segregated into a dedicated "Halogenated Organic Waste" carboy.
-
Causality: Halogenated compounds require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans during the disposal process.
-
-
Solid Waste: All contaminated weigh boats, pipette tips, absorbent pads, and the outer layer of nitrile gloves must be placed in a sealed, labeled solid hazardous waste bin.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA.[Link]
-
Centers for Disease Control and Prevention (CDC). "Personal Protective Equipment (PPE) Toolkit - OneLab REACH". CDC.[Link]
-
Dartmouth College Environmental Health and Safety. "Personal Protective Equipment for Laboratories". Dartmouth College.[Link]
Sources
- 1. 2060035-86-9|2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 1387520-77-5|2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. osha.gov [osha.gov]
- 4. reach.cdc.gov [reach.cdc.gov]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
